molecular formula C15H22N2O3 B119262 Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate CAS No. 158985-25-2

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B119262
CAS No.: 158985-25-2
M. Wt: 278.35 g/mol
InChI Key: YEHWSWXESXPBOS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-4-6-13(18)7-5-12/h4-7,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHWSWXESXPBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470641
Record name tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
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Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158985-25-2
Record name tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. This document details the experimental protocols for its preparation and summarizes its key analytical and physical data.

Core Compound Information

PropertyValue
IUPAC Name This compound
Synonyms 1-Boc-4-(4-hydroxyphenyl)piperazine, N-Boc-4-(4-hydroxyphenyl)piperazine
CAS Number 158985-25-2
Molecular Formula C₁₅H₂₂N₂O₃
Molecular Weight 278.35 g/mol
Appearance Buff solid
Primary Application Protein Degrader Building Block[1]

Synthesis Protocol

The synthesis of this compound is typically achieved through the protection of the piperazine nitrogen of 1-(4-hydroxyphenyl)piperazine with a tert-butoxycarbonyl (Boc) group.

Experimental Procedure

A common and effective method for the synthesis is as follows[2]:

  • Reaction Setup: A suspension of 1-(4-hydroxyphenyl)piperazine (2.40 g, 13.5 mmol) is prepared in dichloromethane (60 ml).

  • Reagent Addition: To this suspension, di-tert-butyl dicarbonate (3.13 g, 14.3 mmol) is added.

  • Reaction Conditions: The reaction mixture is stirred overnight at room temperature.

  • Work-up: The resulting mixture is filtered, and the filtrate is evaporated to remove the solvent.

  • Purification: The crude product is purified by trituration with diethyl ether.

  • Final Product: The purified product, this compound, is obtained as a buff solid (2.76 g, 74% yield)[2].

Synthesis Workflow

SynthesisWorkflow Synthesis Workflow A 1-(4-hydroxyphenyl)piperazine in Dichloromethane C Stir overnight at room temperature A->C B Di-tert-butyl dicarbonate B->C D Filter and Evaporate C->D E Triturate with Diethyl Ether D->E F This compound E->F

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization Data

The structural confirmation and purity of the synthesized compound are established through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.48s9HC(CH₃)₃
2.99m4H2 x piperazinyl CH₂
3.58m4H2 x piperazinyl CH₂
5.18br s1HArOH
6.77m2HArH
6.85m2HArH

Data sourced from PrepChem.com[2]

Mass Spectrometry (MS)
AdductPredicted m/z
[M+H]⁺279.17034
[M+Na]⁺301.15228
[M-H]⁻277.15578
[M+NH₄]⁺296.19688
[M+K]⁺317.12622

Biological Context and Applications

Piperazine derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities[5]. The title compound, this compound, is classified as a "Protein Degrader Building Block"[1]. This suggests its utility as a precursor or intermediate in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) or other targeted protein degraders, which are of significant interest in modern drug discovery.

Due to the lack of specific studies on the biological activity of the title compound itself, a signaling pathway diagram cannot be accurately constructed. However, the general workflow for utilizing such a building block in the development of a targeted protein degrader can be conceptualized.

Conceptual Drug Development Workflow

DrugDevWorkflow Conceptual Drug Development Workflow A Synthesis of tert-butyl 4-(4-hydroxyphenyl) piperazine-1-carboxylate D Conjugation of Building Blocks A->D B Linker Synthesis B->D C E3 Ligase Ligand Synthesis C->D E PROTAC Candidate D->E F In vitro Assays (e.g., Binding, Degradation) E->F G Cell-based Assays F->G I Lead Optimization F->I H In vivo Studies G->H G->I H->I

References

"Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. This compound, often used as a key intermediate in the synthesis of pharmacologically active molecules, is detailed through its fundamental properties, synthesis, and analytical characterization. Furthermore, this guide explores its role as a precursor in the development of tyrosinase inhibitors, shedding light on its potential in therapeutic applications related to melanin biosynthesis. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and the relevant biological signaling pathway.

Chemical and Physical Properties

This compound, also known as 1-Boc-4-(4-hydroxyphenyl)piperazine, is a solid, light brown to brown organic compound.[1] It is a key building block in medicinal chemistry due to its bifunctional nature, possessing a reactive phenolic hydroxyl group and a Boc-protected piperazine nitrogen.

Identifiers and General Properties
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 158985-25-2[2][3][4][5][6][7]
Molecular Formula C₁₅H₂₂N₂O₃[2][3][4][5][6][7]
Molecular Weight 278.35 g/mol [2][3][4][6]
Appearance Light brown to brown solid[1][8]
Storage Conditions 2-8°C, Sealed in dry conditions[1][4]
Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound. It is important to note that several of these values are predicted from computational models and have not been experimentally verified in the available literature.

PropertyValueTypeSource
Boiling Point 436.0 ± 40.0 °CPredicted[1][9]
Density 1.167 ± 0.06 g/cm³Predicted[1][9]
pKa 12.18 ± 0.30Predicted[1][9]
XLogP 2.3Computed[2]

Experimental Protocols

Synthesis of this compound

Two common synthetic routes are reported for the preparation of this compound.

Method 1: In Dichloromethane

This method involves the reaction of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate in an organic solvent.

  • Reactants: 1-(4-hydroxyphenyl)piperazine (1.0 eq), Di-tert-butyl dicarbonate (1.06 eq).

  • Solvent: Dichloromethane.

  • Procedure:

    • Suspend 1-(4-hydroxyphenyl)piperazine in dichloromethane.

    • Add di-tert-butyl dicarbonate to the suspension.

    • Stir the mixture overnight at room temperature.

    • Filter the reaction mixture.

    • Evaporate the filtrate to obtain the crude product.

    • Triturate the crude product with diethyl ether to yield the final product as a buff solid.

Method 2: In Water with a Base

This alternative method utilizes an aqueous medium with a base.[8]

  • Reactants: 4-(1-piperazinyl)phenol (1.0 eq), Sodium hydroxide (1.5 eq), Di-tert-butyl dicarbonate (1.1 eq).[8]

  • Solvent: Water.[8]

  • Procedure:

    • Dissolve 4-(1-piperazinyl)phenol in water.

    • Add sodium hydroxide to the solution.

    • Add di-tert-butyl dicarbonate to the mixture.[8]

    • Stir the reaction mixture at room temperature overnight.[8]

    • Filter the reaction mixture to collect the product as a brown solid.[8]

    • Wash the solid with water. The product can be used for subsequent reactions without further purification.[8]

A generalized workflow for the synthesis and purification is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1-(4-hydroxyphenyl)piperazine C Reaction Vessel (DCM or H2O/Base) A->C B Di-tert-butyl dicarbonate B->C D Filtration C->D E Solvent Evaporation (if applicable) D->E F Trituration/Washing E->F G This compound F->G

General Synthesis and Purification Workflow
Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (300 MHz, DMSO-d₆): δ 6.79 (d, 2H), 6.66 (d, 2H), 3.43 (t, 4H), 2.88 (t, 4H), 1.41 (s, 9H).[8]

    • ¹³C NMR (75.5 MHz, DMSO-d₆): δ 153.8, 151.4, 144.0, 118.5, 115.4, 78.8, 50.3, 28.0.[8]

  • High-Performance Liquid Chromatography (HPLC): While a specific method for the title compound is not detailed in the literature, a general reversed-phase HPLC method can be developed. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common starting point for compounds of this nature. Detection is typically performed using a UV detector at a wavelength around 280 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the phenolic hydroxyl group may be necessary to improve volatility and peak shape. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

The general workflow for analytical characterization is outlined below.

G cluster_analysis Analytical Methods A Synthesized Product B NMR Spectroscopy (¹H, ¹³C) A->B C HPLC A->C D GC-MS A->D E Structure & Purity Confirmation B->E C->E D->E

Analytical Characterization Workflow

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its core structure is present in molecules with significant biological activity. Derivatives of 4-(4-hydroxyphenyl)piperazine have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[3][10]

Inhibition of Tyrosinase and the Melanin Biosynthesis Pathway

Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the production of melanin: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3][10] Dopaquinone is then converted through a series of reactions into melanin. Overproduction of melanin can lead to hyperpigmentation disorders.

Derivatives of 4-(4-hydroxyphenyl)piperazine have been shown to act as competitive inhibitors of tyrosinase.[10] Although the title compound is a precursor, it has a reported IC₅₀ value of 28.9 μM against tyrosinase from Agaricus bisporus.[3] This suggests that the 4-hydroxyphenylpiperazine moiety plays a role in binding to the active site of the enzyme.

The signaling pathway for melanin synthesis, which can be modulated by inhibitors derived from this compound, is illustrated below.

G cluster_pathway Melanin Biosynthesis Pathway A L-Tyrosine B L-DOPA A->B Tyrosinase (Monophenolase activity) C Dopaquinone B->C Tyrosinase (Diphenolase activity) D Melanin C->D Further Reactions E 4-(4-hydroxyphenyl)piperazine Derivatives E->A E->B F Inhibition

Inhibition of the Tyrosinase-Mediated Melanin Synthesis Pathway

Safety and Handling

Based on GHS classifications, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its physical and chemical properties, along with established synthetic and analytical protocols, make it an accessible building block for the development of novel compounds. The demonstrated activity of its derivatives as tyrosinase inhibitors highlights its potential for the discovery of new therapeutic agents for the treatment of hyperpigmentation disorders. Further research into the experimental determination of its physicochemical properties and the exploration of its utility in the synthesis of other biologically active molecules is warranted.

References

In-Depth Technical Guide: Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 158985-25-2

A comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. This document consolidates essential physicochemical data, spectroscopic information, detailed synthesis protocols, and its significant applications in drug discovery, particularly in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a multi-functional molecule incorporating a Boc-protected piperazine, a common motif in drug design for its favorable pharmacokinetic properties, and a phenol group that can be readily modified.[1] The compound typically appears as a light brown to brown solid.[2][3]

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₅H₂₂N₂O₃[4][5]
Molecular Weight 278.35 g/mol [4][5]
CAS Number 158985-25-2[4]
Appearance Light brown to brown solid[2][3]
Boiling Point (Predicted) 436.0 ± 40.0 °C[6]
Density (Predicted) 1.167 ± 0.06 g/cm³[6]
pKa (Predicted) 12.18 ± 0.30[6]
Storage Temperature 2-8°C[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound.

Table 2: NMR Spectroscopic Data

NucleusSolventChemical Shift (δ) ppmSource(s)
¹H NMRDMSO-d₆6.79 (d, 2H), 6.66 (d, 2H), 3.43 (t, 4H), 2.88 (t, 4H), 1.41 (s, 9H)[3]
¹H NMRCDCl₃6.85 (m, 2H), 6.77 (m, 2H), 5.18 (br s, 1H, ArOH), 3.58 (m, 4H), 2.99 (m, 4H), 1.48 (s, 9H)[7]
¹³C NMRDMSO-d₆153.8, 151.4, 144.0, 118.5, 115.4, 78.8, 50.3, 28.0[3]

Synthesis Protocols

This compound can be synthesized through straightforward and high-yielding procedures. Below are two detailed experimental protocols.

Protocol 1: Synthesis in Aqueous Medium

This protocol describes a method using a water-based solvent system.

Experimental Procedure:

  • To a solution of 4-(1-piperazinyl)phenol (2.0 g, 11.22 mmol) in water (56 mL), add sodium hydroxide (673 mg, 16.83 mmol).

  • To this mixture, add di-tert-butyl dicarbonate (2.7 g, 12.34 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to collect the product.

  • Wash the collected solid with water (50 mL).

  • The product, this compound, is obtained as a brown solid (3.1 g, 99% yield) and can be used in subsequent steps without further purification.[3]

Protocol 2: Synthesis in Dichloromethane

This protocol utilizes an organic solvent for the reaction.

Experimental Procedure:

  • Suspend 1-(4-hydroxyphenyl)piperazine (2.40 g, 13.5 mmol) in dichloromethane (60 ml).

  • Add di-tert-butyl dicarbonate (3.13 g, 14.3 mmol) to the suspension.

  • Stir the mixture overnight at room temperature.

  • Filter the reaction mixture and evaporate the filtrate.

  • Triturate the residue with diethyl ether to yield 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine as a buff solid (2.76 g, 74% yield).[7]

G Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4-(1-piperazinyl)phenol P This compound R1->P R2 Di-tert-butyl dicarbonate R2->P C1 Solvent: Water or Dichloromethane C1->P C2 Base (optional): Sodium Hydroxide C2->P C3 Temperature: Room Temperature C3->P G Application in Tyrosinase Inhibitor Synthesis Core This compound Mod1 Deprotection of Boc group Core->Mod1 Mod2 Acylation with various aroyl chlorides Mod1->Mod2 Final (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives Mod2->Final Target Tyrosinase Inhibition Final->Target G Role in PROTAC Synthesis cluster_components PROTAC Components L1 Target Protein Ligand PROTAC PROTAC Molecule L1->PROTAC L2 E3 Ligase Ligand L2->PROTAC Linker Linker derived from This compound Linker->PROTAC

References

"Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This document details its molecular structure, chemical properties, synthesis protocols, and its role in targeted protein degradation.

Molecular Structure and Chemical Properties

This compound is a bifunctional molecule featuring a piperazine core. One nitrogen of the piperazine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the other is attached to a 4-hydroxyphenyl group. This terminal phenol provides a reactive handle for further chemical modification.

Molecular Formula and Identifiers

The fundamental chemical identifiers and properties of this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 158985-25-2[1][3][4]
Molecular Formula C₁₅H₂₂N₂O₃[1][3][4][5]
Molecular Weight 278.35 g/mol [3][4][5]
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)O[3]
InChIKey YEHWSWXESXPBOS-UHFFFAOYSA-N[3]
Physicochemical Properties
PropertyValueSource
Appearance Light brown to brown solid[6]
Purity ≥97%[1][4]
Boiling Point (Predicted) 436.0 ± 40.0 °C[6]
Density (Predicted) 1.167 ± 0.06 g/cm³[6]
pKa (Predicted) 12.18 ± 0.30[6]
Storage Conditions Room temperature, sealed in dry conditions (2-8°C for long-term storage)[4][5]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Experimental Protocols: Synthesis

Two common methods for the synthesis of this compound are detailed below.

Method 1: Synthesis in Dichloromethane

This protocol involves the reaction of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate in an organic solvent.[7]

Materials:

  • 1-(4-hydroxyphenyl)piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Suspend 1-(4-hydroxyphenyl)piperazine (1.0 eq) in dichloromethane.

  • Add di-tert-butyl dicarbonate (1.05 eq) to the suspension.

  • Stir the mixture at room temperature overnight.

  • Filter the reaction mixture to remove any insoluble material.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Triturate the resulting residue with diethyl ether to induce precipitation.

  • Collect the solid product by filtration and dry under vacuum.

Method 2: Synthesis in Aqueous Sodium Hydroxide

This alternative method utilizes an aqueous basic solution for the reaction.[6][8]

Materials:

  • 4-(1-piperazinyl)phenol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • Dissolve 4-(1-piperazinyl)phenol (1.0 eq) in water.

  • Add sodium hydroxide (1.5 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Stir the mixture vigorously at room temperature overnight.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water.

  • The product can be used in the next step without further purification or can be dried.

Role in Targeted Protein Degradation (PROTACs)

This compound is a valuable building block in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The workflow for PROTAC synthesis and mechanism of action is illustrated below.

PROTAC_workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action Building_Block tert-butyl 4-(4-hydroxyphenyl) piperazine-1-carboxylate Linker Linker Moiety Building_Block->Linker Chemical Modification PROTAC PROTAC Molecule Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Synthesis and mechanism of action of a PROTAC utilizing the title compound as a building block.

References

The Versatility of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a Boc-protected piperazine, a phenol group, and a central piperazine ring, offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The piperazine ring itself is a common motif in many approved drugs, known to improve pharmacokinetic properties such as solubility and membrane permeability. The phenolic hydroxyl group can act as a hydrogen bond donor and a key interaction point with biological targets, or serve as a handle for further derivatization. The Boc-protecting group allows for selective reactions at the other nitrogen of the piperazine ring, providing a strategic advantage in multi-step syntheses.

This technical guide provides an in-depth overview of the utility of this compound as a building block, focusing on its application in the development of tyrosinase inhibitors and agents with activity in the central nervous system (CNS). This document will detail synthetic methodologies, present quantitative biological data, and illustrate relevant signaling pathways.

I. Application in the Development of Tyrosinase Inhibitors

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders and for use in cosmetic skin-lightening products. The 4-(4-hydroxyphenyl)piperazine scaffold has emerged as a promising framework for the design of potent tyrosinase inhibitors.

A. Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone Derivatives

A common synthetic route to explore the structure-activity relationship (SAR) of this scaffold involves the acylation of the unprotected 4-(4-hydroxyphenyl)piperazine with various benzoyl chlorides. The initial building block, this compound, can be deprotected under acidic conditions to yield the free piperazine for subsequent reactions.

Experimental Protocol: General Procedure for the Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone Derivatives[1]

Materials:

  • 4-(4-hydroxyphenyl)piperazine

  • Appropriate benzoyl chloride derivative

  • N,N-diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (H₂O)

Procedure:

  • To a stirred solution of 4-(4-hydroxyphenyl)piperazine (1.0 eq) in DMF at 0 °C, add DIPEA (1.5 eq).

  • Add the corresponding substituted benzoyl chloride (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion of the reaction (monitored by TLC), add water to the mixture.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine (3 x volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone derivative.

B. Quantitative Data: Tyrosinase Inhibitory Activity

A series of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

CompoundSubstituent (R)IC₅₀ (µM) vs. Mushroom Tyrosinase
1 H73.2
2 2-F4.6
3 3-F6.8
4 4-F8.2
5 2-Cl2.1
6 3-Cl7.5
7 4-Cl9.3
8 2,4-diCl1.5
9 2-Br3.9
10 3-Br8.1
11 4-Br10.5
12 2-I4.2
13 2-CH₃15.6
14 3-CH₃22.4
15 4-CH₃28.9
16 2-OCH₃12.3
17 3-OCH₃18.7
18 4-OCH₃25.1
19 2-NO₂5.5
20 3-NO₂9.8
21 4-NO₂14.2
Kojic Acid (Reference) -17.8
Experimental Protocol: Tyrosinase Inhibition Assay

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compounds dissolved in DMSO

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer. The final DMSO concentration should not exceed 1-2%.

  • In a 96-well plate, add the following to each well:

    • Test wells: 20 µL of test compound dilution, 100 µL of phosphate buffer, and 40 µL of mushroom tyrosinase solution.

    • Control wells: 20 µL of vehicle (DMSO in buffer), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

    • Blank wells: 20 µL of test compound dilution or vehicle, and 140 µL of phosphate buffer (no enzyme).

  • Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_blank_control) - (A_sample - A_blank_sample) ] / (A_control - A_blank_control) * 100

C. Signaling Pathway: Melanin Biosynthesis

The following diagram illustrates the simplified melanin biosynthesis pathway, highlighting the role of tyrosinase.

Melanin_Biosynthesis cluster_enzyme Catalyzed by Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Several Steps Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin + Cysteine Tyrosinase Tyrosinase Cysteine Cysteine

Caption: Simplified overview of the melanin biosynthesis pathway catalyzed by tyrosinase.

II. Application in the Development of Central Nervous System (CNS) Agents

The 4-(4-hydroxyphenyl)piperazine scaffold is also a privileged structure in the design of ligands for various CNS targets, including serotonin and dopamine receptors. The structural features of this building block allow for the synthesis of compounds with potential anxiolytic, antidepressant, and antipsychotic activities.

A. Synthesis of a CNS-Active Derivative: LQFM180

A notable example is the synthesis of 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), which has shown promising anxiolytic and antidepressant-like activities in preclinical models.[1] The synthesis involves the reaction of 1-(2-methoxyacetyl)piperazine with 4-(bromomethyl)-2,6-di-tert-butylphenol.

Experimental Protocol: Synthesis of 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180)[2]

Materials:

  • 1-(2-methoxyacetyl)piperazine

  • 4-(bromomethyl)-2,6-di-tert-butylphenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • A mixture of 1-(2-methoxyacetyl)piperazine (1.0 eq), 4-(bromomethyl)-2,6-di-tert-butylphenol (1.0 eq), and K₂CO₃ (2.0 eq) in acetonitrile is refluxed for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield LQFM180.

B. Quantitative Data: In Vivo Behavioral Studies of LQFM180

LQFM180 has been evaluated in rodent models of anxiety and depression, demonstrating significant effects.

Behavioral TestAnimal ModelDose (mg/kg, p.o.)Observed Effect
Elevated Plus Maze Mice18.8Increased time spent in open arms (anxiolytic-like)
Forced Swim Test Mice18.8Decreased immobility time (antidepressant-like)

Competition binding assays have indicated that LQFM180 interacts with α1B-adrenergic, 5-HT1A, and D2 receptors in the low micromolar range.[1]

Experimental Protocol: Elevated Plus Maze (EPM)[3][4][5][6][7]

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Acclimatize the mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound (e.g., LQFM180) or vehicle orally at a specified time before the test.

  • Place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the closed arms using a video tracking system.

  • An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Experimental Protocol: Forced Swim Test (FST)[8][9][10][11][12]

Apparatus:

  • A transparent cylindrical container filled with water (23-25 °C) to a depth where the mouse cannot touch the bottom.

Procedure:

  • Acclimatize the mice to the testing room.

  • Administer the test compound or vehicle.

  • Gently place the mouse into the water-filled cylinder.

  • Record the behavior of the mouse for a 6-minute session.

  • The last 4 minutes of the session are typically analyzed for immobility time (the time the mouse spends floating without struggling).

  • A decrease in immobility time suggests an antidepressant-like effect.

C. Signaling Pathways: Serotonin 5-HT1A, Dopamine D2, and α1B-Adrenergic Receptors

The following diagrams illustrate the simplified signaling pathways for the receptors implicated in the CNS activity of LQFM180.

5HT1A_Signaling 5-HT Serotonin (5-HT) 5-HT1A_R 5-HT1A Receptor 5-HT->5-HT1A_R Gi_alpha Gαi 5-HT1A_R->Gi_alpha G_beta_gamma Gβγ 5-HT1A_R->G_beta_gamma AC Adenylyl Cyclase Gi_alpha->AC Inhibition Ca_channel Ca2+ Channel Gi_alpha->Ca_channel Inhibition K_channel K+ Channel (GIRK) G_beta_gamma->K_channel Activation cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition K_channel->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition

Caption: Simplified 5-HT1A receptor signaling cascade leading to neuronal inhibition.

D2_Signaling Dopamine Dopamine D2_R D2 Receptor Dopamine->D2_R Gi_alpha Gαi D2_R->Gi_alpha AC Adenylyl Cyclase Gi_alpha->AC Inhibition cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA Cellular_Response Altered Cellular Response PKA->Cellular_Response

Caption: Simplified Dopamine D2 receptor signaling cascade leading to cellular response modulation.

a1B_Adrenergic_Signaling Norepinephrine Norepinephrine a1B_R α1B-Adrenergic Receptor Norepinephrine->a1B_R Gq_alpha Gαq a1B_R->Gq_alpha PLC Phospholipase C (PLC) Gq_alpha->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response

Caption: Simplified α1B-adrenergic receptor signaling cascade leading to cellular responses.

Conclusion

This compound is a highly adaptable and valuable building block for the discovery and development of new therapeutic agents. Its utility has been demonstrated in the creation of potent tyrosinase inhibitors and promising CNS-active compounds. The synthetic accessibility and the possibility for diverse chemical modifications make this scaffold an attractive starting point for medicinal chemists. Further exploration of this privileged structure is likely to yield novel drug candidates for a wide range of diseases. This guide provides a foundational understanding of its applications, supported by quantitative data and detailed experimental protocols, to aid researchers in their drug discovery endeavors.

References

The Versatile Building Block: A Technical Guide to tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a versatile synthetic intermediate with significant applications in medicinal chemistry and drug discovery. We will detail its synthesis, physicochemical properties, and, most importantly, its role as a core scaffold in the development of novel bioactive compounds. This document will provide detailed experimental protocols for the synthesis of promising therapeutic agents, including tyrosinase inhibitors for dermatological applications and precursors for GPR119 agonists and the CDK4/6 inhibitor, Palbociclib, for the treatment of metabolic disorders and cancer, respectively. All quantitative data is presented in structured tables for clarity, and key synthetic and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable pharmacokinetic properties and its ability to engage in multiple hydrogen bonding interactions.[1] When functionalized with a protected nitrogen and a reactive phenolic group, as in this compound, it becomes a powerful building block for creating diverse libraries of compounds. The Boc-protecting group offers stability during various synthetic transformations and can be readily removed under acidic conditions, while the hydroxyl group on the phenyl ring provides a versatile handle for a range of chemical modifications, including etherification, acylation, and conversion to other functional groups.

This guide will focus on the practical application of this key intermediate in the synthesis of three distinct classes of molecules with significant therapeutic potential.

Physicochemical Properties and Synthesis of the Core Scaffold

This compound is a commercially available, stable solid at room temperature.[2][3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 158985-25-2[2]
Molecular Formula C₁₅H₂₂N₂O₃[2]
Molecular Weight 278.35 g/mol [2]
Purity Typically >97%[2]
Appearance Buff solid[4]
Synthesis of this compound

The core compound can be readily synthesized via the protection of the piperazine nitrogen of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

To a suspension of 1-(4-hydroxyphenyl)piperazine (1.0 eq) in dichloromethane, di-tert-butyl dicarbonate (1.05 eq) is added. The reaction mixture is stirred at room temperature overnight. Following the completion of the reaction (monitored by TLC), the mixture is filtered, and the filtrate is evaporated under reduced pressure. The resulting crude product is triturated with diethyl ether to yield this compound as a solid.[4]

ReactantMolar RatioTypical Yield
1-(4-hydroxyphenyl)piperazine1.0~74%[4]
Di-tert-butyl dicarbonate1.05

Application in the Synthesis of Novel Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders.[5] The phenolic core of this compound serves as an excellent starting point for the development of potent tyrosinase inhibitors.

Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives

A series of potent tyrosinase inhibitors can be synthesized by acylating the free piperazine nitrogen (after Boc-deprotection) with various aroyl chlorides.

Experimental Workflow:

G start tert-Butyl 4-(4-hydroxyphenyl) piperazine-1-carboxylate deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection coupling Acylation with Aroyl Chloride (Base, Solvent) deprotection->coupling product (4-(4-hydroxyphenyl)piperazin-1-yl) arylmethanone Derivatives coupling->product

Caption: Synthetic workflow for tyrosinase inhibitors.

Experimental Protocol:

  • Boc Deprotection: this compound is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stirred at room temperature. After completion, the solvent is removed under reduced pressure to yield the deprotected piperazine intermediate.

  • Acylation: To a solution of the deprotected piperazine intermediate (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in a solvent such as dichloromethane at 0 °C, the desired aroyl chloride (1.0 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivative.

Quantitative Data: Tyrosinase Inhibitory Activity

The synthesized compounds have been shown to exhibit potent inhibitory activity against mushroom tyrosinase, with several derivatives showing significantly lower IC₅₀ values than the standard inhibitor, kojic acid.

CompoundAroyl MoietyIC₅₀ (µM) vs. Mushroom TyrosinaseReference
1 2-Chlorobenzoyl4.6 ± 0.3[5]
2 2,4-Dichlorobenzoyl1.5 ± 0.1[5]
3 2-Bromobenzoyl3.8 ± 0.2[5]
4 2-(Trifluoromethyl)benzoyl4.2 ± 0.3[5]
Kojic Acid (Standard) -17.8 ± 1.2[5]
Tyrosinase Inhibition Signaling Pathway

The synthesized compounds act as competitive inhibitors of tyrosinase, interfering with the initial steps of melanin production.

G Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor Synthesized Inhibitor (Competitive) Inhibitor->Tyrosinase Inhibition

Caption: Tyrosinase inhibition pathway.

Pathway to GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Its activation leads to the release of incretin hormones, which in turn stimulate glucose-dependent insulin secretion. The phenolic hydroxyl group of our core compound can be utilized to synthesize GPR119 agonists through ether linkages.

Proposed Synthesis via Williamson Ether Synthesis

A common strategy for synthesizing GPR119 agonists involves linking a piperidine or piperazine core to a substituted aromatic or heteroaromatic moiety via an ether bond. The Williamson ether synthesis is a suitable method for this transformation.

Experimental Workflow:

G start tert-Butyl 4-(4-hydroxyphenyl) piperazine-1-carboxylate deprotonation Deprotonation (e.g., NaH, K₂CO₃) start->deprotonation coupling SN2 Reaction with Alkyl Halide (R-X) deprotonation->coupling product GPR119 Agonist Precursor coupling->product

Caption: Synthesis of GPR119 agonist precursors.

Proposed Experimental Protocol (General):

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetone, a base (e.g., potassium carbonate or sodium hydride, 1.2 eq) is added, and the mixture is stirred at room temperature. Subsequently, the desired alkyl halide (R-X, where R is a group known to impart GPR119 agonistic activity, 1.1 eq) is added, and the reaction mixture is heated. After completion of the reaction, the mixture is cooled, quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by chromatography.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist leads to an increase in intracellular cAMP, which triggers the release of insulin and incretin hormones.

G Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Stimulates GLP1 GLP-1 Secretion PKA->GLP1 Stimulates

Caption: GPR119 signaling pathway.

Towards the Synthesis of Palbociclib: A CDK4/6 Inhibitor

Palbociclib is an important therapeutic agent for certain types of breast cancer. A key intermediate in its synthesis is an aminopyridine-substituted piperazine. The phenolic group of our core compound can be converted to an amino group, thus providing a pathway to this crucial intermediate.

Proposed Synthesis of the Aminophenylpiperazine Intermediate

A two-step process involving the conversion of the phenol to an aryl triflate followed by a Buchwald-Hartwig amination can be employed to synthesize the desired aminophenylpiperazine derivative.

Experimental Workflow:

G start tert-Butyl 4-(4-hydroxyphenyl) piperazine-1-carboxylate triflation Triflation (Tf₂O, base) start->triflation triflate Aryl Triflate Intermediate triflation->triflate amination Buchwald-Hartwig Amination (Pd catalyst, ligand, base, NH₃ source) triflate->amination product tert-Butyl 4-(4-aminophenyl) piperazine-1-carboxylate amination->product

Caption: Synthesis of a Palbociclib precursor.

Proposed Experimental Protocol (General):

  • Triflation: To a solution of this compound (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) in a suitable solvent like dichloromethane at 0 °C, triflic anhydride (1.2 eq) is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched, and the aryl triflate intermediate is isolated and purified.[6][7]

  • Buchwald-Hartwig Amination: The aryl triflate intermediate (1.0 eq) is combined with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), a base (e.g., NaOtBu), and an ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate) in an inert solvent like toluene. The mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the reaction mixture is worked up, and the desired tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is purified by chromatography.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its readily available and modifiable structure provides a gateway to a diverse range of novel compounds with significant therapeutic potential. This guide has provided detailed insights and experimental frameworks for the synthesis of tyrosinase inhibitors, GPR119 agonists, and a key precursor for the anticancer drug Palbociclib. The methodologies and pathways described herein are intended to serve as a practical resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of new chemical space and the creation of next-generation therapeutics.

References

An In-Depth Technical Guide to Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate and its derivatives. This scaffold has emerged as a versatile pharmacophore in drug discovery, with analogues demonstrating a wide range of biological activities, including tyrosinase inhibition, anticancer properties, and modulation of G-protein coupled receptors (GPCRs) and ion channels.

Core Structure and Chemical Properties

The foundational molecule, this compound, possesses a key structural motif comprising a piperazine ring N-substituted with a tert-butoxycarbonyl (Boc) protecting group and N'-substituted with a 4-hydroxyphenyl group. The Boc group can be readily removed under acidic conditions, allowing for further functionalization of the piperazine nitrogen, while the phenolic hydroxyl group provides a handle for derivatization and is often crucial for biological activity.

PropertyValue
Molecular Formula C₁₅H₂₂N₂O₃
Molecular Weight 278.35 g/mol
CAS Number 158985-25-2
Appearance Solid
IUPAC Name This compound

Synthesis of the Core Scaffold and Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through several synthetic routes. A common approach involves the N-arylation of a piperazine derivative, followed by protection of the second nitrogen atom. Subsequent modifications can be made to the phenolic hydroxyl group or by deprotection and functionalization of the piperazine nitrogen.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent derivatization.

Synthesis_Workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Strategies piperazine Piperazine buchner buchner piperazine->buchner hydroxyphenyl 4-halophenol / 4-methoxyphenyl halide hydroxyphenyl->buchner buchwald Buchwald-Hartwig Coupling demethylation Demethylation (if starting with methoxy) boc_protection Boc Protection core_scaffold tert-butyl 4-(4-hydroxyphenyl) piperazine-1-carboxylate boc_protection->core_scaffold deprotection Boc Deprotection core_scaffold->deprotection phenolic_derivatization O-Alkylation / Esterification core_scaffold->phenolic_derivatization buchner->boc_protection acylation Acylation / Sulfonylation deprotection->acylation alkylation Reductive Amination / Alkylation deprotection->alkylation derivatives Diverse Analogues acylation->derivatives alkylation->derivatives phenolic_derivatization->derivatives

Caption: General synthetic workflow for the core scaffold and its derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have been investigated for a variety of biological activities. The following sections summarize the key findings in several therapeutic areas.

Tyrosinase Inhibition

A significant body of research has focused on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. These compounds show potential for the treatment of hyperpigmentation disorders.

Quantitative Data for Tyrosinase Inhibitors

CompoundR GroupIC₅₀ (µM)[1]
2 H73.2
3 4-Phenyl128.3
7 2-Cl4.6
10 2,4-diCl1.5
11 2-Br3.9
17 2-CF₃2.8
21 2-OCH₃4.1
Kojic Acid (Ref.) -17.8

SAR Summary for Tyrosinase Inhibitors:

  • The 4-hydroxyphenyl moiety is a crucial structural requirement for activity.

  • Introduction of an aroyl group on the piperazine nitrogen generally enhances potency.

  • Hydrophobic ortho-substituents on the aroyl ring, such as halogens or trifluoromethyl groups, significantly improve inhibitory activity.[1]

  • The presence of a second chlorine atom at the 4-position of the aroyl ring, as in compound 10 , leads to a substantial increase in potency.[1]

Anticancer Activity

Arylpiperazine derivatives have garnered attention for their potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The mechanisms of action are often multifactorial, involving the modulation of key signaling pathways implicated in cancer pathogenesis.

Quantitative Data for Anticancer Derivatives

Derivative ClassCell LineIC₅₀ / GI₅₀ (µM)Reference
Thiazolinylphenyl-piperazinesMDA-MB-231 (Breast)Varies[2]
Quinoxalinyl–piperazineVariousVaries[2]
Vindoline-piperazine conjugatesMDA-MB-468 (Breast)1.00[3]
Vindoline-piperazine conjugatesHOP-92 (Lung)1.35[3]

PI3K/Akt Signaling Pathway in Cancer

A common target for anticancer drugs is the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. The following diagram illustrates this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

Caption: Simplified PI3K/Akt signaling pathway in cancer.

Modulation of GPCRs and Ion Channels

Derivatives of the hydroxyphenylpiperazine scaffold have been shown to interact with various G-protein coupled receptors and ion channels, highlighting their potential in treating neurological and metabolic disorders.

Opioid Receptor Antagonism

1-Substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists with nanomolar potencies at µ, δ, and κ receptors.

Quantitative Data for Opioid Receptor Antagonists

CompoundSubstitutionµ (Ke, nM)δ (Ke, nM)κ (Ke, nM)Reference
5a N-phenylpropyl8.4734.336.8[4]
5b N-phenylpropyl, (2S)-methyl0.8813.44.09[4]
5c N-phenylpropyl, (3R)-methyl1.016.991.57[4]

GPR119 Agonism

Certain piperazine-containing compounds have been investigated as agonists for GPR119, a promising target for the treatment of type 2 diabetes due to its role in glucose-dependent insulin secretion.

Quantitative Data for GPR119 Agonists

CompoundStructurehGPR119 EC₅₀ (nM)Reference
8 Isopropyl carbamate from endo-azabicyclic alcohol0.6[5]
26 Furo[3,2-d]pyrimidine derivative42[6]
35 Phenylpiperazine derivative4.9[5]
37 Phenylpiperazine derivative8.8[5]

TRPC6 Channel Modulation in Alzheimer's Disease

Piperazine derivatives have been identified as modulators of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[7] Activation of TRPC6 is being explored as a potential therapeutic strategy for Alzheimer's disease by promoting neuroprotective effects.[7][8]

TRPC6 Signaling in Neuroprotection

The activation of TRPC6 channels can initiate signaling cascades that are beneficial for neuronal health and synaptic plasticity.

TRPC6_Signaling Piperazine Piperazine Derivative TRPC6 TRPC6 Channel Piperazine->TRPC6 Activation Ca_influx Ca²⁺ Influx TRPC6->Ca_influx CAMKIV CaMKIV Ca_influx->CAMKIV Activation CREB CREB CAMKIV->CREB Phosphorylation Synaptic_Plasticity Synaptic Plasticity Neuroprotection CREB->Synaptic_Plasticity Gene Transcription

Caption: Simplified TRPC6 signaling pathway in neuroprotection.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound derivatives.

Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanones[1]

General Procedure for Pathway i (using benzoyl chlorides):

  • To a solution of 4-(piperazin-1-yl)phenol (1.12 mmol) and N,N-diisopropylethylamine (DIPEA, 1.68 mmol) in dimethylformamide (DMF, 4 mL) at 0 °C, add the appropriate benzoyl chloride derivative (1.12 mmol) dropwise.

  • Stir the reaction mixture overnight at room temperature.

  • Upon completion, add water and extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic phases with brine (3 x 15 mL) and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone.

General Procedure for Pathway ii (using benzoic acids):

  • Stir a mixture of the appropriate benzoic acid derivative (1.12 mmol) and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU, 1.12 mmol) in DMF (4 mL) at room temperature for 1 hour.

  • Add a solution of 4-(piperazin-1-yl)phenol (1.12 mmol) and triethylamine (TEA, 1.12 mmol) in DMF.

  • Stir the reaction overnight at room temperature.

  • Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic phases with brine and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by flash chromatography.

In Vitro Tyrosinase Inhibition Assay[1]
  • Prepare a solution of mushroom tyrosinase in 50 mM potassium phosphate buffer (pH 6.5).

  • Prepare various concentrations of the test compounds in DMSO.

  • In a 96-well plate, add the tyrosinase solution and the test compound solution.

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding a solution of L-DOPA.

  • Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay[9][10]
  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Opioid Receptor Radioligand Binding Assay[11]
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the opioid receptor of interest in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add assay buffer, a selective radioligand (e.g., [³H]-DAMGO for µ-opioid receptors), and the membrane preparation.

    • Non-specific Binding: Add a high concentration of a non-selective antagonist (e.g., naloxone), the radioligand, and the membrane preparation.

    • Competitive Binding: Add varying concentrations of the test compound, the radioligand, and the membrane preparation.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of the test compound from the competitive binding curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

GPR119 cAMP Accumulation Assay[12][13]
  • Cell Culture:

    • Use a cell line stably expressing the human GPR119 receptor (e.g., HEK293-hGPR119).

    • Seed the cells in a 96-well or 384-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with an assay buffer (e.g., HBSS with HEPES).

    • Add the assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.

    • Add varying concentrations of the test GPR119 agonist or a known agonist as a positive control.

    • Incubate for a specified time (e.g., 30 minutes) to stimulate cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the samples from the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.

TRPC6 Functional Assay (FLIPR Membrane Potential Assay)[1][14]
  • Cell Preparation:

    • Use a stable cell line expressing the TRPC6 channel (e.g., HEK293-TRPC6).

    • Seed the cells in a 96-well plate and culture overnight.

  • Dye Loading:

    • Load the cells with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit dye) according to the manufacturer's instructions.

  • Assay on a FLIPR Instrument:

    • Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Establish a baseline fluorescence reading.

    • Add the test compounds (potential activators or inhibitors) to the wells.

    • For inhibitor screening, subsequently add a known TRPC6 agonist (e.g., OAG).

    • Monitor the change in fluorescence over time, which corresponds to changes in membrane potential due to ion channel activity.

  • Data Analysis:

    • Calculate the change in fluorescence in response to the compounds.

    • For activators, determine the EC₅₀ value from the dose-response curve.

    • For inhibitors, determine the IC₅₀ value from the inhibition curve.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse range of biologically active molecules. The synthetic accessibility and the possibility for systematic structural modifications make it an attractive starting point for the development of novel therapeutics targeting a variety of diseases, including hyperpigmentation disorders, cancer, and neurological conditions. This guide provides a foundational understanding of the chemistry and biology of these compounds, along with detailed experimental protocols to aid researchers in their drug discovery and development efforts. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.

References

A Comprehensive Technical Guide to Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a key chemical intermediate, primarily utilized as a versatile scaffold in the synthesis of a variety of biologically active compounds. Its structure, featuring a piperazine ring, a hydroxyphenyl group, and a tert-butoxycarbonyl (Boc) protecting group, allows for strategic chemical modifications to develop novel therapeutic agents. While the compound itself is principally a building block, its deprotected core and subsequent derivatives have shown significant promise in medicinal chemistry, particularly in the development of enzyme inhibitors and agents targeting the central nervous system. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and, most importantly, the biological activities and mechanisms of action of its derivatives, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 158985-25-2[1][2][3]
Molecular Formula C₁₅H₂₂N₂O₃[1][2][3]
Molecular Weight 278.35 g/mol [1][4]
Appearance Light brown to brown solid
Purity ≥97%[2][3]
Storage Conditions Room temperature or 2-8°C[1]

Synthesis

The synthesis of this compound is a straightforward process involving the protection of the piperazine nitrogen.

General Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O).[5]

Experimental Protocol:

  • Suspend 1-(4-hydroxyphenyl)piperazine in a suitable solvent, such as dichloromethane or an aqueous solution with a base like sodium hydroxide.[5][6]

  • Add di-tert-butyl dicarbonate to the suspension.[5][6]

  • Stir the mixture at room temperature, typically overnight.[5][6]

  • Upon completion of the reaction, the product can be isolated by filtration.[5][6]

  • The resulting solid can be washed with water and used without further purification or triturated with a solvent like diethyl ether to yield the final product as a solid.[5][6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 1-(4-hydroxyphenyl)piperazine product This compound reactant1->product Protection of Piperazine Nitrogen reactant2 Di-tert-butyl dicarbonate (Boc)₂O reactant2->product solvent Dichloromethane or Aqueous NaOH temperature Room Temperature

Synthesis of the target compound.

Biological Activity and Derivatives

The primary biological significance of the this compound scaffold lies in its derivatives, which have been investigated for various therapeutic applications. A notable area of research is the development of tyrosinase inhibitors for the treatment of hyperpigmentation disorders.

Tyrosinase Inhibition

Derivatives of 1-(4-hydroxyphenyl)piperazine (the de-Boc protected core) have been synthesized and evaluated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.

Quantitative Data for (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives as Tyrosinase Inhibitors:

CompoundSubstituent (R)IC₅₀ (µM) [a]
1 (Precursor) H28.9 ± 1.5
7 2-Cl1.5 ± 0.1
10 2,4-diCl1.5 ± 0.1
11 2-Br2.1 ± 0.2
17 2-CF₃4.6 ± 0.3
21 2-NO₂2.3 ± 0.1
Kojic Acid (Ref.) -17.8 ± 0.9
[a] IC₅₀ values are for the inhibition of the diphenolase activity of Agaricus bisporus tyrosinase (AbTYR).[1][2][5]

These compounds were found to be competitive inhibitors of the diphenolase activity of tyrosinase.[1][2][5]

Melanogenesis Signaling Pathway

The derivatives of 1-(4-hydroxyphenyl)piperazine exert their effect by inhibiting tyrosinase, which is a critical enzyme in the melanogenesis signaling pathway.

G cluster_pathway Melanogenesis Signaling Pathway cluster_inhibition Inhibition Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor (4-(4-hydroxyphenyl)piperazin-1-yl) arylmethanone derivatives Inhibitor->Tyrosine Competitive Inhibition Inhibitor->L_DOPA Competitive Inhibition

Inhibition of the melanogenesis pathway.
Antioxidant Activity

Selected derivatives also demonstrated antioxidant properties, which is a beneficial characteristic for dermatological applications.

Quantitative Data for Antioxidant Activity:

CompoundEC₅₀ (µM) [b]
7 10.5 ± 0.8
10 9.0 ± 0.7
11 12.1 ± 0.9
17 15.3 ± 1.1
21 18.7 ± 1.4
Trolox (Ref.) 11.2 ± 0.9
[b] EC₅₀ values were determined by the ABTS radical cation scavenging assay.[1]

Experimental Protocols

Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives

The synthesis of the active tyrosinase inhibitors involves the acylation of 1-(4-hydroxyphenyl)piperazine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 1-(4-hydroxyphenyl)piperazine product (4-(4-hydroxyphenyl)piperazin-1-yl) arylmethanone reactant1->product Acylation reactant2 Substituted Benzoyl Chloride or Benzoic Acid reactant2->product reagents DIPEA or HBTU/TEA solvent DMF temperature Room Temperature

Synthesis of active derivatives.

Experimental Protocol:

  • To a solution of 1-(4-hydroxyphenyl)piperazine in dimethylformamide (DMF), add a suitable base such as N,N-diisopropylethylamine (DIPEA).

  • Add the desired substituted benzoyl chloride dropwise to the mixture at 0°C.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product can be purified by crystallization.

Tyrosinase Inhibition Assay

Experimental Protocol:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

  • Prepare solutions of the test compounds and a reference inhibitor (e.g., kojic acid) at various concentrations.

  • In a 96-well plate, add the phosphate buffer, the test compound solution, and the tyrosinase solution to each well.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding a solution of L-DOPA to each well.

  • Measure the absorbance at 475 nm at regular intervals using a microplate reader to monitor the formation of dopachrome.

  • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ABTS Antioxidant Assay

Experimental Protocol:

  • Prepare a stock solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and potassium persulfate in water.

  • Mix the two solutions to generate the ABTS radical cation (ABTS•⁺) and allow it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•⁺ solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at 734 nm.

  • Add a solution of the test compound at various concentrations to the diluted ABTS•⁺ solution.

  • After a set incubation time, measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity for each concentration.

  • Determine the EC₅₀ value, which is the concentration of the antioxidant that causes a 50% decrease in the initial ABTS•⁺ concentration.

MTT Cytotoxicity Assay

Experimental Protocol:

  • Seed cells (e.g., B16F10 melanoma cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubate the plate for a few hours to allow the viable cells to reduce the MTT to formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Conclusion

This compound is a valuable building block in medicinal chemistry. While it primarily serves as a synthetic intermediate, its core structure is the foundation for derivatives with significant biological activities. The research highlighted in this guide demonstrates the potential of this scaffold in the development of potent tyrosinase inhibitors with promising applications in dermatology for treating hyperpigmentation. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this class of compounds. Future investigations could expand into other therapeutic areas, leveraging the versatile chemistry of the 4-(4-hydroxyphenyl)piperazine core.

References

An In-depth Technical Guide to tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: Safety, Handling, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a versatile building block in medicinal chemistry. This document details its safety and handling procedures, summarizes key experimental data, and outlines relevant protocols for its use in research and development.

Chemical Identity and Properties

This compound , also known as 1-Boc-4-(4-hydroxyphenyl)piperazine, is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a hydroxyphenyl group on the other. This structure makes it a valuable intermediate in the synthesis of various biologically active compounds.

PropertyValue
CAS Number 158985-25-2
Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
Appearance Solid
Purity Typically ≥97%

Safety and Handling

This section outlines the critical safety and handling information for this compound, based on available safety data sheets and hazard classifications.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Precautionary Measures and First Aid

Handling:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Use non-sparking tools and avoid generating dust.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage is at room temperature.

First Aid:

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Experimental Data and Protocols

Synthesis Protocol

A general method for the synthesis of this compound involves the reaction of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc)₂O.

Methodology:

  • Suspend 1-(4-hydroxyphenyl)piperazine in a suitable solvent, such as dichloromethane.

  • Add di-tert-butyl dicarbonate to the suspension.

  • Stir the mixture at room temperature, typically overnight.

  • Filter the reaction mixture and evaporate the filtrate.

  • Purify the resulting solid, for example, by trituration with diethyl ether, to yield the final product.

Biological Activity of Derivatives: Tyrosinase Inhibition

Derivatives of 4-(4-hydroxyphenyl)piperazine have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The following table summarizes the IC50 values for a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives against mushroom tyrosinase (AbTYR).

CompoundR Group on Aroyl MoietyIC50 (µM) for AbTYR
2 H73.2
3 4-phenyl128.3
4 2-fluoro4.6
7 2-chloro2.5
10 2,4-dichloro1.5
11 2-bromo2.6
17 2-trifluoromethyl4.3
21 2-methoxy3.5
Kojic Acid (Reference) -17.8

Data extracted from a study on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives.

Experimental Protocol for Tyrosinase Inhibition Assay: The inhibitory effect on the diphenolase activity of mushroom tyrosinase can be assessed spectrophotometrically using L-DOPA as the substrate.

  • Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., 50 mM, pH 6.8).

  • Prepare various concentrations of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the tyrosinase solution and the test compound solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding a solution of L-DOPA.

  • Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are linked to their interaction with specific biological targets and signaling pathways.

Tyrosinase Inhibition and Melanogenesis Pathway

Derivatives of this compound have been shown to act as competitive inhibitors of tyrosinase.[1] Tyrosinase is a critical enzyme in the melanogenesis pathway, responsible for catalyzing the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis. By inhibiting tyrosinase, these compounds can reduce melanin production, making them of interest for applications in dermatology and cosmetics.

Melanogenesis_Inhibition cluster_pathway Melanogenesis Pathway cluster_inhibitor Inhibition Mechanism Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin ... Inhibitor 4-(4-hydroxyphenyl)piperazine Derivative Tyrosinase Tyrosinase Enzyme Inhibitor->Tyrosinase Inhibits

Caption: Inhibition of the melanogenesis pathway by 4-(4-hydroxyphenyl)piperazine derivatives.

Potential Involvement in Neurological Pathways

Studies on structurally related piperazine derivatives suggest potential activity on central nervous system targets. For instance, some piperazine compounds have shown anxiolytic and antidepressant-like effects, potentially through interaction with serotonergic (e.g., 5-HT1A receptors), noradrenergic, and dopaminergic pathways. While the specific activity of this compound on these pathways has not been fully elucidated, its core structure is a common scaffold in neuropharmacology.

Neurological_Pathway cluster_compound Compound Action cluster_receptors Receptor Interaction cluster_effects Potential Downstream Effects Compound Piperazine Derivative R_5HT1A 5-HT1A Receptor Compound->R_5HT1A Binds to R_Alpha1B α1B-Adrenergic Receptor Compound->R_Alpha1B Binds to R_D2 D2 Dopamine Receptor Compound->R_D2 Binds to Anxiolytic Anxiolytic Effect R_5HT1A->Anxiolytic Antidepressant Antidepressant Effect R_5HT1A->Antidepressant R_Alpha1B->Antidepressant R_D2->Antidepressant

Caption: Hypothetical interaction of piperazine derivatives with neurological receptors.

Conclusion

This compound is a valuable chemical intermediate with established safety and handling protocols. While comprehensive toxicological data for the parent compound is limited, research on its derivatives demonstrates significant biological activity, particularly as tyrosinase inhibitors. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the safe and effective use of this compound in their scientific endeavors. Further investigation into its pharmacological profile is warranted to fully explore its therapeutic potential.

References

Technical Guide: Spectroscopic and Spectrometric Characterization of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. Detailed experimental protocols for the synthesis and characterization of this compound are also presented to aid in its replication and further study.

Compound Identity

  • Chemical Name: this compound

  • Synonyms: 1-Boc-4-(4-hydroxyphenyl)piperazine, 4-(4-Boc-1-piperazinyl)phenol

  • CAS Number: 158985-25-2

  • Molecular Formula: C₁₅H₂₂N₂O₃[1]

  • Molecular Weight: 278.35 g/mol [1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) HzSolventInstrument Frequency
6.79AA'BB'2HAr-H9.1DMSO-d6300 MHz
6.66AA'BB'2HAr-H9.1DMSO-d6300 MHz
3.43dd4HPiperazine-H5.3, 4.9DMSO-d6300 MHz
2.88dd4HPiperazine-H5.2, 5.1DMSO-d6300 MHz
1.41s9H-C(CH₃)₃-DMSO-d6300 MHz
6.85m2HAr-H-CDCl₃Not Specified
6.77m2HAr-H-CDCl₃Not Specified
5.18br s1HAr-OH-CDCl₃Not Specified
3.58m4HPiperazine-H-CDCl₃Not Specified
2.99m4HPiperazine-H-CDCl₃Not Specified
1.48s9H-C(CH₃)₃-CDCl₃Not Specified

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppmAssignmentSolventInstrument Frequency
153.8C=O (Boc)DMSO-d675.5 MHz
151.4Ar-C-OHDMSO-d675.5 MHz
144.0Ar-C-NDMSO-d675.5 MHz
118.5Ar-CHDMSO-d675.5 MHz
115.4Ar-CHDMSO-d675.5 MHz
78.8-C(CH₃)₃DMSO-d675.5 MHz
50.3Piperazine-CH₂DMSO-d675.5 MHz
28.0-C(CH₃)₃DMSO-d675.5 MHz
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 3: Mass Spectrometry Data

ParameterValue
Molecular Weight 278.35
Exact Mass 278.16304257
Predicted [M+H]⁺ 279.1703
Predicted [M+Na]⁺ 301.1522

Experimental Protocols

Synthesis of this compound

Two common synthetic methods are outlined below.

Method 1: Synthesis in Water

  • To a solution of 4-(1-piperazinyl)phenol (2.0 g, 11.22 mmol) in water (56 mL), add sodium hydroxide (673 mg, 16.83 mmol).

  • Add di-tert-butyl dicarbonate (2.7 g, 12.34 mmol) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture and wash the collected brown solid with water (50 mL) to yield this compound.

Method 2: Synthesis in Dichloromethane

  • Add di-tert-butyl dicarbonate (3.13 g, 14.3 mmol) to a suspension of 1-(4-hydroxyphenyl)piperazine (2.40 g, 13.5 mmol) in dichloromethane (60 ml).

  • Stir the mixture overnight at room temperature.

  • Filter the reaction mixture and evaporate the filtrate.

  • Triturate the resulting solid with diethyl ether to yield this compound as a buff solid.

NMR Sample Preparation and Analysis
  • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 300 MHz or 400 MHz).

  • Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (4-(1-piperazinyl)phenol & Boc-anhydride) reaction Reaction (Base, Solvent) start->reaction workup Work-up & Purification reaction->workup product tert-butyl 4-(4-hydroxyphenyl) piperazine-1-carboxylate workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Characterization ms Mass Spectrometry product->ms Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Tyrosinase Inhibitors from Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and evaluation of a series of potent tyrosinase inhibitors derived from Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a critical strategy for the development of therapeutics for hyperpigmentation disorders and for applications in the cosmetics industry. The protocols herein describe a straightforward two-step synthetic pathway involving the deprotection of a Boc-protected piperazine precursor followed by acylation to yield (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives. Furthermore, a standardized protocol for assessing the tyrosinase inhibitory activity of the synthesized compounds is provided, along with a summary of their biological activity.

Introduction

Melanin, the primary pigment in human skin, hair, and eyes, is produced through a process called melanogenesis. The overproduction of melanin can lead to various hyperpigmentation disorders, such as melasma and age spots. Tyrosinase, a copper-containing enzyme, plays a rate-limiting role in this pathway by catalyzing the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Consequently, the inhibition of tyrosinase is a prime target for the development of skin-lightening agents and treatments for hyperpigmentation.[2][3]

Derivatives of (4-hydroxyphenyl)piperazine have emerged as a promising class of tyrosinase inhibitors.[2][3][4] This document outlines the synthesis of a library of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives and the evaluation of their tyrosinase inhibitory potential.

Synthesis Pathway

The synthesis of the target tyrosinase inhibitors from this compound is a two-step process. The first step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the key intermediate, 4-(4-hydroxyphenyl)piperazine. The second step is the acylation of this intermediate with a variety of substituted benzoyl chlorides to generate the final products.

Synthesis_Workflow A This compound B 4-(4-Hydroxyphenyl)piperazine A->B Deprotection (TFA, DCM) D (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone (Tyrosinase Inhibitor) B->D Acylation (DIPEA, DMF) C Substituted Benzoyl Chloride C->D

Caption: Synthetic workflow for tyrosinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Hydroxyphenyl)piperazine (Intermediate)

This protocol describes the deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-(4-hydroxyphenyl)piperazine.

Protocol 2: Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives (Final Products)

This protocol details the acylation of the intermediate with various substituted benzoyl chlorides.

Materials:

  • 4-(4-Hydroxyphenyl)piperazine

  • Substituted benzoyl chloride (e.g., 2-chlorobenzoyl chloride, 4-fluorobenzoyl chloride, etc.)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of 4-(4-hydroxyphenyl)piperazine (1.0 equiv.) and DIPEA (1.5 equiv.) in DMF at 0°C, add the desired substituted benzoyl chloride (1.0 equiv.) dropwise.

  • Stir the reaction mixture overnight at room temperature.

  • Upon completion (monitored by TLC), add water to the reaction mixture.

  • Extract the mixture with EtOAc three times.

  • Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivative.[2]

Data Presentation: Tyrosinase Inhibitory Activity

The synthesized compounds were evaluated for their inhibitory activity against mushroom tyrosinase. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below. Kojic acid was used as a positive control.

Compound IDSubstituent (R) on Aryl MethanoneIC₅₀ (µM)
1 H73.2
2 4-Phenyl128.3
3 2-Fluoro4.6
4 4-Fluoro69.3
5 2-Chloro2.5
6 3-Chloro51.6
7 4-Chloro75.8
8 2,4-Dichloro1.5
9 2-Bromo3.2
10 2-Trifluoromethyl4.1
11 2-Methoxy3.9
Kojic Acid -17.8

Data sourced from De Luca et al. (2022).[2]

Protocol 3: Tyrosinase Inhibition Assay

This protocol is for determining the tyrosinase inhibitory activity of the synthesized compounds using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (e.g., 30 U/mL)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Synthesized inhibitor compounds

  • Kojic acid (positive control)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA (10 mM) in phosphate buffer.

    • Dissolve the test compounds and kojic acid in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions to achieve the desired final concentrations. The final DMSO concentration in the well should not exceed 1-2%.

  • Assay in 96-Well Plate:

    • In each well, add 100 µL of phosphate buffer, 20 µL of the test compound dilution (or vehicle for control), and 40 µL of the tyrosinase solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 20 minutes) at 37°C. The formation of dopachrome results in an increase in absorbance.[1]

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (with vehicle) and A_sample is the absorbance of the reaction with the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Mechanism of Action: Tyrosinase Inhibition

The (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives act as competitive or mixed-type inhibitors of tyrosinase. The 4-hydroxyphenyl moiety of these compounds mimics the natural substrate, L-tyrosine, allowing them to bind to the active site of the enzyme. This binding prevents the natural substrate from accessing the catalytic copper ions, thereby inhibiting the enzymatic reaction and the subsequent production of melanin.

Tyrosinase_Inhibition cluster_0 Tyrosinase Catalytic Cycle Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Further Reactions Inhibitor (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Tyrosinase Tyrosinase Enzyme Inhibitor->Tyrosinase Binds to Active Site

References

Application Notes and Protocols for PROTAC Linker Synthesis Utilizing Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a versatile building block for the synthesis of PROTAC linkers. The piperazine moiety introduces a degree of rigidity into the linker, which can be advantageous for optimizing the geometry of the ternary complex. The phenolic hydroxyl group provides a convenient handle for further functionalization, allowing for the attachment of various linker chains and ultimately conjugation to either the POI ligand or the E3 ligase ligand. This document provides detailed protocols for the synthesis of PROTACs using this building block and presents representative data for PROTACs containing piperazine-based linkers.

Data Presentation

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative degradation performance data for PROTACs that incorporate a piperazine moiety within their linker structure, targeting the bromodomain-containing protein 4 (BRD4). This data is illustrative of the performance that can be expected from this class of linkers.

PROTAC NameE3 Ligase LigandLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Hypothetical PROTAC APomalidomidePiperazine-AlkylBRD422Rv1~25>90Illustrative
Hypothetical PROTAC BVH032 (VHL-based)Piperazine-PEGBRD422Rv1~15>90Illustrative

Experimental Protocols

The synthesis of a complete PROTAC from this compound is a multi-step process. The general strategy involves:

  • Functionalization of the phenolic hydroxyl group.

  • Conjugation to the E3 ligase ligand.

  • Deprotection of the Boc group on the piperazine.

  • Conjugation to the POI ligand.

The following protocols outline a representative synthetic route.

Protocol 1: Synthesis of a Functionalized Linker Precursor via Williamson Ether Synthesis

This protocol describes the alkylation of the phenolic hydroxyl group of this compound with a bifunctional linker component (e.g., tert-butyl 6-bromohexanoate).

Materials:

  • This compound

  • Tert-butyl 6-bromohexanoate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add tert-butyl 6-bromohexanoate (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60°C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the functionalized linker precursor.

Protocol 2: Conjugation to an E3 Ligase Ligand

This protocol describes the deprotection of the tert-butyl ester on the linker and subsequent amide coupling to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).

Materials:

  • Functionalized linker precursor from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide derivative)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the functionalized linker precursor (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid is typically used in the next step without further purification.

  • Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand (1.0 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to obtain the Linker-E3 Ligase Ligand Conjugate.

Protocol 3: Final PROTAC Synthesis

This protocol details the deprotection of the Boc group on the piperazine and subsequent coupling to a carboxylic acid-functionalized POI ligand (e.g., a JQ1 derivative).

Materials:

  • Linker-E3 Ligase Ligand Conjugate from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid-functionalized POI Ligand (e.g., JQ1 carboxylic acid)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the Linker-E3 Ligase Ligand Conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-4 hours until the Boc deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting amine (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Protocol 4: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol describes how to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • Synthesized PROTAC

  • Cell line expressing the target protein (e.g., 22Rv1 for BRD4)

  • Cell culture medium and supplements

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Prepare serial dilutions of the PROTAC in cell culture medium (with DMSO as the vehicle control). Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Binds PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Recruits Poly_Ub_POI Poly-ubiquitinated POI POI_PROTAC_E3->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action of a PROTAC molecule.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow Start Tert-butyl 4-(4-hydroxyphenyl) piperazine-1-carboxylate Step1 Protocol 1: Williamson Ether Synthesis (Linker Attachment) Start->Step1 Intermediate1 Functionalized Linker Precursor Step1->Intermediate1 Step2 Protocol 2: Amide Coupling to E3 Ligase Ligand Intermediate1->Step2 Intermediate2 Linker-E3 Ligase Conjugate Step2->Intermediate2 Step3 Protocol 3: Boc Deprotection & Amide Coupling to POI Ligand Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Evaluation Protocol 4: Biological Evaluation (Western Blot for DC50/Dmax) Final_PROTAC->Evaluation

Caption: Synthetic workflow for a PROTAC using the specified building block.

Application Notes and Protocols for the Coupling of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the chemical coupling of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. This versatile building block is frequently utilized in the synthesis of pharmacologically active compounds. The protocols outlined below focus on two widely applicable and robust cross-coupling methodologies: the Buchwald-Hartwig O-arylation for the formation of diaryl ethers and the Suzuki-Miyaura coupling for the generation of biaryl systems.

Introduction

This compound is a key intermediate in medicinal chemistry, incorporating a piperazine moiety common in many drug candidates and a phenolic hydroxyl group that serves as a prime handle for further synthetic elaboration. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective reactions at other positions of the molecule. The coupling reactions of this molecule are fundamental in the construction of complex molecular architectures with potential therapeutic applications. The protocols detailed herein provide reliable methods for the synthesis of diaryl ether and biaryl derivatives, respectively.

Data Presentation

The following table summarizes typical quantitative data for the coupling reactions of this compound and its derivatives. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Coupling ReactionReactantsCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Buchwald-Hartwig O-Arylation Aryl Halide (e.g., 4-bromotoluene)Pd(OAc)₂RuPhosK₃PO₄Toluene10012-2475-95
Suzuki-Miyaura Coupling Arylboronic Acid (e.g., phenylboronic acid)Pd(dppf)Cl₂-K₂CO₃1,4-Dioxane/H₂O908-1680-98

Experimental Protocols

Protocol 1: Buchwald-Hartwig O-Arylation of this compound

This protocol describes the palladium-catalyzed O-arylation of the phenolic hydroxyl group with an aryl halide to form a diaryl ether.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 equiv.) and RuPhos (0.04 equiv.) in anhydrous toluene (1 mL).

  • Add the catalyst/ligand mixture to the Schlenk flask containing the reactants.

  • Add additional anhydrous toluene to the reaction flask to achieve a final concentration of approximately 0.1 M with respect to the starting phenol.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of inert gas.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki-Miyaura Coupling of the corresponding Aryl Triflate

This protocol involves a two-step process: first, the conversion of the phenolic hydroxyl group to a nonaflate or triflate, followed by a palladium-catalyzed Suzuki-Miyaura coupling with a boronic acid.

Step 1: Synthesis of the Aryl Triflate

Materials:

  • This compound

  • Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)

  • Pyridine or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 equiv.) to the stirred solution.

  • Add triflic anhydride (1.2 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude aryl triflate is often used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

Materials:

  • Crude aryl triflate from Step 1

  • Arylboronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add the crude aryl triflate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Pd(dppf)Cl₂ (0.05 equiv.) to the flask.

  • Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl triflate.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring under a positive pressure of inert gas.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Buchwald_Hartwig_Workflow Start Reactants: - this compound - Aryl Halide - Base (e.g., K₃PO₄) Reaction Reaction Conditions: - Anhydrous Toluene - 100 °C - Inert Atmosphere Start->Reaction Catalyst Catalyst System: - Pd(OAc)₂ - Ligand (e.g., RuPhos) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Diaryl Ether Product Purification->Product Suzuki_Miyaura_Signaling_Pathway Aryl_Tf Aryl Triflate (from Phenol) OxAdd Oxidative Addition Aryl_Tf->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd PdII_Complex Aryl-Pd(II)-Tf Complex OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation activates Diaryl_PdII Ar-Pd(II)-Ar' Complex Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 regenerates Product Biaryl Product (Ar-Ar') RedElim->Product

Application Notes and Protocols for the N-Arylation of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the N-arylation of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. The following sections detail the primary catalytic systems employed for this transformation, quantitative data from representative reactions, detailed experimental protocols, and a graphical representation of the general experimental workflow.

Introduction to N-Arylation Reactions

The formation of a carbon-nitrogen bond between an aryl group and a piperazine nitrogen, known as N-arylation, is a fundamental transformation in organic synthesis, particularly in the development of drug candidates. Substituted piperazines are prevalent structural motifs in a wide array of bioactive molecules. Two of the most powerful and widely used methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice of catalytic system often depends on the specific substrates, desired reaction conditions, and economic considerations.

Catalytic Systems and Reaction Conditions

The successful N-arylation of this compound is highly dependent on the careful selection of the catalyst, ligand, base, solvent, and reaction temperature. Below is a summary of typical conditions for the two primary catalytic methods.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely adopted method for C-N bond formation.[1][2] It is known for its high efficiency and broad substrate scope, tolerating a wide range of functional groups.[3] The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product.[4]

Key Components:

  • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for catalytic activity. Commonly used ligands include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), and various biaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos).

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen. Sodium tert-butoxide (NaOtBu) is frequently used, although other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective, particularly for base-sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst.[3] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols often employ copper(I) salts with ligands, allowing for milder conditions and catalytic amounts of copper.[5] The mechanism is thought to involve the formation of a copper(I)-amide intermediate which then reacts with the aryl halide.

Key Components:

  • Copper Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst.

  • Ligand: Diamine or amino acid ligands can accelerate the reaction. Proline and its derivatives have been shown to be effective. In some cases, the reaction can proceed without a ligand.

  • Base: Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically used.

  • Solvent: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are common.

Microwave-Assisted N-Arylation

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including N-arylations.[6] This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[1] Both Buchwald-Hartwig and Ullmann reactions can be adapted for microwave synthesis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the N-arylation of this compound and closely related N-Boc-piperazine derivatives under various conditions.

Table 1: Palladium-Catalyzed N-Arylation of N-Boc-Piperazine Derivatives

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1002495[7]
24-BromoanisolePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (1.5)Dioxane1101288General Protocol
31-Bromo-4-fluorobenzenePd(OAc)₂ (1.5)XPhos (3)K₃PO₄ (2.0)t-BuOH100892General Protocol
42-BromopyridinePd₂(dba)₃ (2)DavePhos (4)NaOtBu (1.5)Toluene1001685General Protocol

Table 2: Copper-Catalyzed N-Arylation of N-Boc-Piperazine

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisoleCuI (10)Proline (20)K₂CO₃ (2.0)DMSO902485[8]
21-Iodo-4-nitrobenzeneCuI (5)NoneCs₂CO₃ (2.0)DMF1201878General Protocol
34-IodobenzonitrileCuI (10)DMEDA (20)K₃PO₄ (2.0)Dioxane1102482General Protocol
41-Bromo-4-iodobenzeneCuI (10)Phenanthroline (20)K₂CO₃ (2.0)Toluene1303675General Protocol

Table 3: Microwave-Assisted N-Arylation of Piperazine Derivatives

EntryAryl HalideAmineCatalytic SystemPower (W)Temp (°C)Time (min)Yield (%)Reference
14-ChlorotoluenePiperazinePd(OAc)₂/XPhos, NaOtBu1001501097[1]
24-BromoanisoleN-Boc-piperazinePd₂(dba)₃/BINAP, Cs₂CO₃1501401590General Protocol
34-IodobenzonitrileN-Boc-piperazineCuI/Proline, K₂CO₃1201602088General Protocol

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube is added the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • This compound (1.0 equivalent) and the aryl halide (1.1 equivalents) are added to the tube.

  • Anhydrous solvent (e.g., toluene) is added via syringe.

  • The reaction mixture is stirred and heated to the desired temperature (e.g., 100 °C) for the specified time (typically 8-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable solvent (e.g., ethyl acetate).

  • The mixture is filtered through a pad of celite to remove insoluble salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: General Procedure for Copper-Catalyzed Ullmann Condensation
  • To a reaction vial is added copper(I) iodide (10 mol%), the ligand (if used, e.g., L-proline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • This compound (1.0 equivalent) and the aryl halide (1.2 equivalents) are added to the vial.

  • The reaction solvent (e.g., DMSO) is added.

  • The vial is sealed and the mixture is stirred and heated to the desired temperature (e.g., 90-120 °C) for the specified time (typically 18-36 hours).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 3: General Procedure for Microwave-Assisted N-Arylation
  • In a microwave-safe reaction vessel, combine the catalyst (e.g., Pd(OAc)₂ or CuI), ligand, and base.

  • Add this compound and the aryl halide.

  • Add the appropriate solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at the specified power and temperature for the designated time.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Work-up and purify the product as described in the relevant conventional heating protocol.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a typical N-arylation experiment.

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Piperazine Derivative - Aryl Halide - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent atmosphere Establish Inert Atmosphere (for Pd-catalyzed reactions) solvent->atmosphere heating Heating Method: - Conventional Oil Bath - Microwave Irradiation atmosphere->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring quench Quench Reaction & Dilute monitoring->quench filtration Filter (e.g., Celite) quench->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Chromatography concentration->purification characterization Characterize Product: - NMR - Mass Spectrometry - etc. purification->characterization

Caption: General experimental workflow for the N-arylation reaction.

References

Application Notes and Protocols: "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" as a Key Intermediate for Novel GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders.[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), offering a dual mechanism for improving glucose homeostasis.[1] Small molecule GPR119 agonists have therefore garnered significant interest in drug discovery.

A key structural motif present in many potent GPR119 agonists is the substituted piperazine core. "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" is a versatile intermediate for the synthesis of a diverse library of GPR119 agonists. The presence of a Boc-protected piperazine nitrogen and a phenolic hydroxyl group allows for sequential and site-selective modifications, enabling extensive structure-activity relationship (SAR) studies. These application notes provide detailed protocols for the synthesis and evaluation of GPR119 agonists derived from this intermediate.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[1] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn promotes the exocytosis of insulin- and GLP-1-containing vesicles, leading to their secretion.[1]

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA PKA cAMP->PKA activates Vesicles Insulin/GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin/GLP-1 Secretion Vesicles->Secretion Agonist GPR119 Agonist Agonist->GPR119 binds

Figure 1: GPR119 Signaling Pathway.

Experimental Protocols

Synthesis of "this compound" (Intermediate 1)

This protocol describes the synthesis of the key intermediate starting from 1-(4-hydroxyphenyl)piperazine.

Materials:

  • 1-(4-hydroxyphenyl)piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Suspend 1-(4-hydroxyphenyl)piperazine (1.0 eq) in dichloromethane (DCM).

  • To this suspension, add di-tert-butyl dicarbonate (1.05 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether to afford "this compound" as a solid.[2]

General Procedure for O-Alkylation of Intermediate 1 (Williamson Ether Synthesis)

This protocol outlines the synthesis of a library of GPR119 agonist precursors by alkylating the phenolic hydroxyl group of Intermediate 1.

Synthesis_Workflow Intermediate tert-butyl 4-(4-hydroxyphenyl) piperazine-1-carboxylate Reaction_Step O-Alkylation (Williamson Ether Synthesis) Intermediate->Reaction_Step Product tert-butyl 4-(4-alkoxyphenyl) piperazine-1-carboxylate (GPR119 Agonist Precursor) Reaction_Step->Product Deprotection Boc Deprotection (Optional) Product->Deprotection Final_Product 4-(4-alkoxyphenyl)piperazine (Final GPR119 Agonist) Deprotection->Final_Product

Figure 2: Synthetic Workflow.

Materials:

  • "this compound" (Intermediate 1)

  • Various alkyl halides (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Acetone

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of Intermediate 1 (1.0 eq) in DMF or acetone, add a base such as potassium carbonate or cesium carbonate (1.5-2.0 eq).[3][4]

  • Add the desired alkyl halide (1.1-1.5 eq) to the reaction mixture.[3][4]

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.

In Vitro Evaluation of GPR119 Agonist Activity

The following protocols describe common in vitro assays to determine the potency and efficacy of newly synthesized compounds as GPR119 agonists.

Protocol 1: cAMP Accumulation Assay

This assay measures the increase in intracellular cyclic AMP (cAMP) levels in response to GPR119 activation.

Assay_Workflow Start Seed GPR119-expressing cells Incubate Incubate with test compounds Start->Incubate Lyse Lyse cells Incubate->Lyse Detect Detect cAMP levels (e.g., HTRF, ELISA) Lyse->Detect Analyze Data analysis (EC50 determination) Detect->Analyze

Figure 3: In Vitro Assay Workflow.

Materials:

  • HEK293 or CHO cells stably expressing human GPR119

  • Cell culture medium and supplements

  • Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX)

  • Test compounds dissolved in DMSO

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • Microplate reader

Procedure:

  • Seed the GPR119-expressing cells in a 96-well or 384-well plate and culture overnight.

  • On the day of the assay, remove the culture medium and wash the cells with assay buffer.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the compound solutions to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using a microplate reader.

  • Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.[5]

Protocol 2: GLP-1 Secretion Assay

This assay measures the ability of GPR119 agonists to stimulate the secretion of GLP-1 from enteroendocrine cells.

Materials:

  • Enteroendocrine cell line (e.g., STC-1 or NCI-H716)

  • Cell culture medium and supplements

  • Secretion buffer (e.g., KRB buffer)

  • Test compounds dissolved in DMSO

  • GLP-1 ELISA kit

  • Microplate reader

Procedure:

  • Seed the enteroendocrine cells in a 24-well or 96-well plate and culture until confluent.

  • Wash the cells with secretion buffer.

  • Pre-incubate the cells in secretion buffer for 1-2 hours at 37°C to establish a baseline.

  • Prepare solutions of the test compounds at various concentrations in the secretion buffer.

  • Aspirate the pre-incubation buffer and add the compound solutions to the cells.

  • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Collect the supernatant containing the secreted GLP-1.

  • Measure the GLP-1 concentration in the supernatant using a GLP-1 ELISA kit according to the manufacturer's protocol.

  • Plot the GLP-1 concentration against the compound concentration to generate a dose-response curve.

Data Presentation

The following tables summarize hypothetical data for a series of GPR119 agonists synthesized from "this compound".

Table 1: In Vitro Activity of GPR119 Agonist Series

Compound IDR Group (from O-alkylation)hGPR119 EC₅₀ (nM)% Efficacy (vs. Control)
Ref-1 (Reference Agonist)15100
CPD-01 Methyl>1000<10
CPD-02 Ethyl52045
CPD-03 n-Propyl15085
CPD-04 Isopropyl21078
CPD-05 n-Butyl8595
CPD-06 Benzyl45110
CPD-07 4-Fluorobenzyl25115
CPD-08 2-Pyridylmethyl60105

Table 2: In Vivo Efficacy in an Oral Glucose Tolerance Test (OGTT)

Compound IDDose (mg/kg)Glucose AUC Reduction (%)
Vehicle -0
Ref-1 1035
CPD-05 1028
CPD-06 1042
CPD-07 1048

Conclusion

"this compound" serves as a valuable and versatile starting material for the synthesis of novel GPR119 agonists. The straightforward protocols for its modification, coupled with robust in vitro and in vivo assays, provide a clear pathway for the discovery and optimization of new therapeutic agents for type 2 diabetes and other metabolic diseases. The structure-activity relationships derived from the synthesized libraries can guide further drug design efforts to identify candidates with improved potency, selectivity, and pharmacokinetic properties.

References

Synthesis of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a valuable intermediate in pharmaceutical research and drug development. The primary method detailed is a direct one-step synthesis, with an alternative multi-step route also outlined.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structure combines a Boc-protected piperazine moiety, which allows for further functionalization, and a hydroxyphenyl group, which can be a crucial pharmacophore or a handle for subsequent chemical modifications. The protocols provided herein are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Synthesis Strategies

There are two primary synthetic routes to obtain this compound:

  • Direct Boc Protection: A straightforward, one-step synthesis involving the direct protection of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O). This is the most efficient and recommended method when the starting piperazine is commercially available.

Protocol 1: Direct Boc Protection of 1-(4-hydroxyphenyl)piperazine

This protocol describes the direct synthesis of the target compound from 1-(4-hydroxyphenyl)piperazine.

Experimental Workflow

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction cluster_3 Step 4: Work-up and Purification A Suspend 1-(4-hydroxyphenyl)piperazine in dichloromethane B Add Di-tert-butyl dicarbonate A->B C Stir at room temperature overnight B->C D Filter the reaction mixture C->D E Evaporate the filtrate D->E F Triturate with diethyl ether E->F G Isolate the solid product F->G

Caption: Workflow for the direct Boc protection synthesis.

Materials and Reagents
Reagent/MaterialSupplierGrade
1-(4-Hydroxyphenyl)piperazineCommercial Source≥98% Purity
Di-tert-butyl dicarbonate (Boc₂O)Commercial SourceReagent Grade
Dichloromethane (DCM)Commercial SourceAnhydrous
Diethyl etherCommercial SourceACS Grade
Experimental Protocol
  • Reaction Setup: In a round-bottom flask, suspend 1-(4-hydroxyphenyl)piperazine (e.g., 2.40 g, 13.5 mmol) in dichloromethane (60 ml).

  • Reagent Addition: To the suspension, add di-tert-butyl dicarbonate (e.g., 3.13 g, 14.3 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any insoluble material.

    • Evaporate the filtrate under reduced pressure.

    • Triturate the resulting residue with diethyl ether to induce precipitation of the product.

    • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization Data
ParameterResult
Appearance Buff solid
Yield 74%[1]
¹H NMR (CDCl₃) δH 1.48 (9H, s, C(CH₃)₃), 2.99 (4H, m, 2×piperazinyl CH₂), 3.58 (4H, m, 2×piperazinyl CH₂), 5.18 (1H, br s, ArOH), 6.77 (2H, m, ArH), and 6.85 (2H, m, ArH)[1]

Protocol 2: Buchwald-Hartwig Amination Approach

This alternative, multi-step synthesis is suitable when the starting material for Protocol 1 is unavailable. It involves the initial preparation of 1-Boc-piperazine, followed by a palladium-catalyzed cross-coupling reaction.

Signaling Pathway of the Synthesis

cluster_0 Step 1: Boc Protection of Piperazine cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Deprotection A Piperazine C 1-Boc-piperazine A->C Boc₂O B Di-tert-butyl dicarbonate E 1-Boc-piperazine C->E D Protected 4-Halophenol (e.g., 4-Bromoanisole) F Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate D->F Pd Catalyst, Ligand, Base G Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate H Final Product G->H Demethylation (e.g., BBr₃)

Caption: Multi-step synthesis via Buchwald-Hartwig amination.

Step 2a: Synthesis of 1-Boc-piperazine

1-Boc-piperazine is a versatile intermediate that can be prepared from piperazine.[2]

Materials and Reagents

Reagent/MaterialSupplierGrade
Piperazine (anhydrous)Commercial Source≥99% Purity
Di-tert-butyl dicarbonate (Boc₂O)Commercial SourceReagent Grade
Dichloromethane (DCM)Commercial SourceAnhydrous

Experimental Protocol

  • Dissolve piperazine in dichloromethane.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.

Note: The synthesis of N-Boc piperazine can also be achieved through a three-step process starting from diethanolamine, which involves chlorination, Boc protection, and aminolysis cyclization.[3]

Step 2b: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[4][5]

Materials and Reagents

Reagent/MaterialSupplierGrade
1-Boc-piperazinePrepared in Step 2a-
4-Bromoanisole (or other protected 4-halophenol)Commercial SourceReagent Grade
Palladium(II) Acetate (Pd(OAc)₂)Commercial SourceCatalyst Grade
Xantphos (or other suitable phosphine ligand)Commercial SourceReagent Grade
Cesium Carbonate (Cs₂CO₃)Commercial SourceAnhydrous
TolueneCommercial SourceAnhydrous

Experimental Protocol

  • In a reaction vessel under an inert atmosphere (e.g., argon), combine 1-Boc-piperazine, 4-bromoanisole, palladium(II) acetate, the phosphine ligand, and cesium carbonate in anhydrous toluene.

  • Heat the reaction mixture at a specified temperature (typically 80-110 °C) until the starting materials are consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate.

Step 2c: Demethylation

The final step is the deprotection of the phenol group.

Materials and Reagents

Reagent/MaterialSupplierGrade
Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylatePrepared in Step 2b-
Boron tribromide (BBr₃)Commercial SourceReagent Grade
Dichloromethane (DCM)Commercial SourceAnhydrous

Experimental Protocol

  • Dissolve tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of boron tribromide in dichloromethane.

  • Allow the reaction to slowly warm to room temperature and stir until the reaction is complete.

  • Carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., crystallization or column chromatography) to yield the final product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Boron tribromide is highly corrosive and reacts violently with water; handle with extreme caution.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

References

Application Notes and Protocols: Click Chemistry Applications of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate derivatives in click chemistry, a powerful tool for molecular assembly in drug discovery and chemical biology. This document outlines the synthesis of click-ready derivatives, experimental protocols for their use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and potential applications in creating novel bioactive molecules.

Introduction to Click Chemistry with Piperazine Scaffolds

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the synthesis of complex molecular architectures from simple building blocks.[1][2] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1]

The piperazine moiety is a prevalent scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[3] The core compound, this compound, offers a versatile platform for derivatization. The Boc-protected piperazine nitrogen and the phenolic hydroxyl group provide two distinct handles for chemical modification, allowing for the introduction of azide or alkyne functionalities necessary for click chemistry.

Synthesis of Click-Ready Derivatives

To utilize this compound in click chemistry, it must first be functionalized with either a terminal alkyne or an azide group. The phenolic hydroxyl group is an ideal site for this modification via an ether linkage.

Synthesis of an Alkyne-Functionalized Derivative

A terminal alkyne can be introduced by reacting the parent compound with a suitable propargyl halide, such as propargyl bromide, in the presence of a base.

Protocol 1: Synthesis of tert-butyl 4-(4-(prop-2-yn-1-yloxy)phenyl)piperazine-1-carboxylate

ReagentMolar Equiv.
This compound1.0
Propargyl bromide (80% in toluene)1.2
Potassium carbonate (K₂CO₃)2.0
Acetone-

Procedure:

  • Dissolve this compound (1.0 eq) in acetone.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add propargyl bromide (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired alkyne-functionalized product.

Synthesis of an Azide-Functionalized Derivative

An azide group can be introduced in a two-step process: first, by introducing a leaving group (e.g., a tosylate) onto a short alkyl chain attached to the phenolic oxygen, followed by nucleophilic substitution with sodium azide.

Protocol 2: Synthesis of tert-butyl 4-(4-(2-azidoethoxy)phenyl)piperazine-1-carboxylate

Step 1: Synthesis of tert-butyl 4-(4-(2-(tosyloxy)ethoxy)phenyl)piperazine-1-carboxylate

ReagentMolar Equiv.
This compound1.0
Ethylene glycol di-p-tosylate1.1
Sodium hydride (60% dispersion in mineral oil)1.2
Anhydrous Tetrahydrofuran (THF)-

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of ethylene glycol di-p-tosylate (1.1 eq) in anhydrous THF.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of tert-butyl 4-(4-(2-azidoethoxy)phenyl)piperazine-1-carboxylate

ReagentMolar Equiv.
tert-butyl 4-(4-(2-(tosyloxy)ethoxy)phenyl)piperazine-1-carboxylate1.0
Sodium azide (NaN₃)3.0
Dimethylformamide (DMF)-

Procedure:

  • Dissolve the tosylated intermediate (1.0 eq) in DMF.

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired azide-functionalized product.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesized alkyne and azide derivatives of this compound can be used as building blocks in CuAAC reactions to conjugate them with other molecules of interest, such as fluorescent dyes, biotin, peptides, or other small molecule scaffolds.

Protocol 3: General Procedure for CuAAC Reaction

This protocol describes a general procedure for the click reaction between an azide-functionalized piperazine derivative and a terminal alkyne-containing molecule.

ReagentConcentration/Amount
Azide-functionalized piperazine derivative1.0 eq
Alkyne-containing molecule1.0-1.2 eq
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)0.1 eq
Sodium ascorbate0.2 eq
Solvent (e.g., t-BuOH/H₂O 1:1)-

Procedure:

  • Dissolve the azide-functionalized piperazine derivative (1.0 eq) and the alkyne-containing molecule (1.0-1.2 eq) in a suitable solvent mixture such as 1:1 t-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical yield data for the synthesis and click reaction of the derivatives. Actual yields may vary depending on specific substrates and reaction conditions.

StepProductExpected Yield (%)
Protocol 1tert-butyl 4-(4-(prop-2-yn-1-yloxy)phenyl)piperazine-1-carboxylate75-85
Protocol 2tert-butyl 4-(4-(2-azidoethoxy)phenyl)piperazine-1-carboxylate60-70 (over 2 steps)
Protocol 3Triazole conjugate80-95

Visualization of Workflows and Concepts

The following diagrams illustrate the synthetic strategies and the general concept of applying these derivatives in click chemistry for drug discovery.

Synthesis_Workflow cluster_alkyne Alkyne Functionalization cluster_azide Azide Functionalization (2 steps) start This compound reagent_alkyne Propargyl Bromide, K₂CO₃ start->reagent_alkyne Protocol 1 reagent_azide1 1. Ethylene glycol di-p-tosylate, NaH start->reagent_azide1 Protocol 2 product_alkyne Alkyne-Derivative reagent_alkyne->product_alkyne intermediate_tosyl Tosyl-Intermediate reagent_azide1->intermediate_tosyl reagent_azide2 2. NaN₃ intermediate_tosyl->reagent_azide2 product_azide Azide-Derivative reagent_azide2->product_azide

Caption: Synthetic workflow for functionalizing the parent compound.

Click_Chemistry_Application cluster_applications Potential Applications alkyne_derivative Alkyne-Functionalized Piperazine Derivative click_reaction CuAAC Click Reaction (CuSO₄, NaAsc) alkyne_derivative->click_reaction azide_partner Azide-Containing Molecule (e.g., Fluorophore, Peptide) azide_partner->click_reaction triazole_product 1,2,3-Triazole Linked Conjugate click_reaction->triazole_product Forms stable triazole linkage app1 Drug Discovery (Fragment-based, PROTACs) triazole_product->app1 app2 Bioconjugation (Labeling of biomolecules) triazole_product->app2 app3 Materials Science triazole_product->app3

Caption: Application of derivatives in CuAAC for creating conjugates.

Potential Signaling Pathway Probes

Derivatives of this compound are being investigated as ligands for various receptors and transporters in the central nervous system. By attaching a fluorescent dye or a positron-emitting radionuclide via a click reaction, these derivatives could be transformed into powerful probes for studying signaling pathways.

For instance, if a derivative is found to be a potent and selective ligand for a specific G-protein coupled receptor (GPCR), a fluorescently labeled version could be used in fluorescence microscopy to visualize receptor localization and trafficking in living cells. A radiolabeled version could be used in Positron Emission Tomography (PET) imaging to study receptor distribution and occupancy in the brain in vivo.

Signaling_Pathway_Probe cluster_downstream Downstream Signaling cluster_visualization Visualization ligand Piperazine-Triazole-Fluorophore Conjugate receptor Target Receptor (e.g., GPCR) ligand->receptor Binding imaging Fluorescence Imaging ligand->imaging Enables g_protein G-Protein Activation receptor->g_protein cell_membrane Cell Membrane second_messenger Second Messenger Production g_protein->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Probing a signaling pathway with a fluorescent conjugate.

These application notes provide a framework for the synthesis and utilization of this compound derivatives in click chemistry. The versatility of this scaffold, combined with the efficiency of click reactions, opens up numerous possibilities for the development of novel chemical probes, diagnostic agents, and therapeutic candidates. Researchers are encouraged to adapt and optimize these protocols for their specific applications.

References

Application Notes and Protocols: Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a versatile building block for the synthesis of diverse molecular libraries. Its bifunctional nature, featuring a nucleophilic phenol and a Boc-protected piperazine, makes it an ideal candidate for solid-phase organic synthesis (SPOS). By immobilizing the molecule onto a solid support via its phenolic hydroxyl group, the piperazine moiety is exposed for further chemical modification. The Boc protecting group allows for controlled deprotection and subsequent derivatization of the piperazine nitrogen. This strategy enables the rapid assembly of a wide array of substituted piperazine compounds, which are prevalent scaffolds in medicinal chemistry.

This document provides detailed protocols for the application of this compound in solid-phase synthesis, including immobilization onto Merrifield resin, derivatization, and cleavage to yield the final products.

Core Applications

The primary application of this compound in solid-phase synthesis is as a scaffold for the creation of substituted arylpiperazine libraries. The general workflow involves:

  • Immobilization: Covalent attachment of the building block to a solid support, typically a chloromethylated polystyrene resin (Merrifield resin), via a stable ether linkage.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the secondary amine of the piperazine ring.

  • Derivatization: Reaction of the free piperazine nitrogen with a variety of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to introduce diversity.

  • Cleavage: Release of the final derivatized arylpiperazine from the solid support.

This approach allows for the efficient synthesis and purification of compound libraries, as excess reagents and byproducts are simply washed away after each step.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key steps in the solid-phase synthesis of a model substituted arylpiperazine library using this compound.

Workflow Overview

SPOS_Workflow cluster_0 Step 1: Immobilization cluster_1 Step 2: Deprotection cluster_2 Step 3: Derivatization cluster_3 Step 4: Cleavage A Merrifield Resin (Chloromethylated Polystyrene) C Resin-Bound Piperazine A->C  Cs2CO3, DMF, 50°C B tert-butyl 4-(4-hydroxyphenyl) piperazine-1-carboxylate B->C D Deprotected Resin C->D  25-50% TFA in DCM F Derivatized Resin D->F  DIEA, DMF E Electrophile (R-X) E->F G Final Product F->G  TFMSA, TFA,  Scavengers

Caption: Solid-Phase Synthesis Workflow for Arylpiperazine Derivatives.

Protocol 1: Immobilization of this compound onto Merrifield Resin

This protocol describes the attachment of the building block to chloromethylated polystyrene resin (Merrifield resin) via a Williamson ether synthesis. The cesium salt of the phenol is prepared in situ to enhance its nucleophilicity.

Materials:

  • This compound

  • Merrifield resin (1% DVB cross-linked, 1.0-2.0 mmol/g loading)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Solid phase reaction vessel

  • Orbital shaker

Procedure:

  • Resin Swelling: Place Merrifield resin (1.0 g, e.g., 1.5 mmol Cl) in a solid-phase reaction vessel. Wash the resin with DCM (3 x 10 mL) and then with anhydrous DMF (3 x 10 mL). Swell the resin in 10 mL of anhydrous DMF for 1 hour with gentle agitation.

  • Preparation of the Cesium Salt: In a separate flask, dissolve this compound (1.2 equivalents relative to resin loading, e.g., 1.8 mmol, 501 mg) in methanol (10 mL). Add a 2 M aqueous solution of Cs₂CO₃ dropwise until the pH of the solution is 7.0.

  • Azeotropic Drying: Evaporate the solution to dryness under reduced pressure. Add anhydrous DMF (2 x 10 mL) and evaporate to dryness each time to remove residual water.

  • Immobilization Reaction: Drain the DMF from the swollen resin. Add the dried cesium salt of the piperazine derivative to the resin, followed by 10 mL of fresh anhydrous DMF.

  • Reaction Incubation: Seal the reaction vessel and place it on an orbital shaker at 50°C for 24 hours.[1]

  • Washing: After the reaction, allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL), 50% aqueous DMF (3 x 10 mL), DMF (3 x 10 mL), and finally methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

ParameterValue/ConditionReference
Resin TypeMerrifield (Chloromethylated Polystyrene)[1]
ReagentsCesium Carbonate, DMF[1]
Temperature50°C[1]
Reaction Time24 hours[1]
Expected Loading0.5 - 1.0 mmol/g (typically lower than initial resin loading)N/A
Protocol 2: Boc Deprotection of Resin-Bound Piperazine

This protocol details the removal of the Boc protecting group from the immobilized piperazine scaffold using trifluoroacetic acid (TFA).

Materials:

  • Resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIEA)

  • Solid phase reaction vessel

  • Orbital shaker

Procedure:

  • Resin Swelling: Swell the dried resin from Protocol 1 in anhydrous DCM (10 mL) for 30 minutes in a solid-phase reaction vessel.

  • Deprotection: Drain the DCM. Add a solution of 25-50% TFA in DCM (v/v) (10 mL) to the resin.[2][3]

  • Reaction: Agitate the mixture at room temperature for 30 minutes.[4]

  • Washing: Drain the TFA solution and wash the resin with DCM (5 x 10 mL).

  • Neutralization: To neutralize the trifluoroacetate salt, wash the resin with a solution of 10% DIEA in DCM (v/v) (2 x 10 mL), agitating for 5 minutes each time.

  • Final Washes: Wash the resin thoroughly with DCM (5 x 10 mL) to remove excess DIEA and its salt. The resin is now ready for derivatization.

ParameterValue/ConditionReference
Deprotection Reagent25-50% Trifluoroacetic Acid (TFA) in DCM[2][3]
Reaction Time30 minutes[4]
Neutralization Reagent10% Diisopropylethylamine (DIEA) in DCMN/A
TemperatureRoom Temperature[2]
Protocol 3: Derivatization of Resin-Bound Piperazine (Example: N-Alkylation)

This protocol provides a general method for the N-alkylation of the deprotected, resin-bound piperazine with an alkyl halide.

Materials:

  • Deprotected resin from Protocol 2

  • Alkyl halide (e.g., benzyl bromide, 3-5 equivalents)

  • Diisopropylethylamine (DIEA, 5-7 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Solid phase reaction vessel

  • Orbital shaker

Procedure:

  • Resin Swelling: Swell the deprotected resin from Protocol 2 in anhydrous DMF (10 mL) for 30 minutes.

  • Reaction Mixture Preparation: In a separate vial, dissolve the alkyl halide (3-5 equivalents relative to the initial resin loading) and DIEA (5-7 equivalents) in a minimal amount of anhydrous DMF.

  • Derivatization Reaction: Drain the DMF from the swollen resin. Add the reaction mixture to the resin.

  • Reaction Incubation: Seal the vessel and agitate the mixture at room temperature for 4-16 hours (reaction time may need to be optimized depending on the electrophile).

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) followed by DCM (5 x 10 mL).

  • Drying: Dry the derivatized resin under high vacuum.

ParameterValue/ConditionReference
ReagentsAlkyl Halide, DIEA, DMFN/A
Equivalents (Electrophile)3 - 5 equivalentsN/A
Reaction Time4 - 16 hours (variable)N/A
TemperatureRoom TemperatureN/A
Protocol 4: Cleavage of the Final Product from Merrifield Resin

This protocol describes the cleavage of the final product from the solid support using trifluoromethanesulfonic acid (TFMSA), an alternative to the highly toxic hydrogen fluoride (HF).

Materials:

  • Dried, derivatized resin from Protocol 3

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (scavenger)

  • 1,2-Ethanedithiol (EDT) (scavenger)

  • Round bottom flask with a stirring bar

  • Ice bath

  • Cold diethyl ether

  • Fine sintered glass funnel

Procedure:

  • Resin Preparation: Place the dried, derivatized resin (e.g., 100 mg) in a round bottom flask equipped with a stirring bar.

  • Cleavage Cocktail Preparation: In a separate, chilled vial, prepare the cleavage cocktail. For every 100 mg of resin, mix 200 µL of thioanisole, 100 µL of EDT, and 2 mL of TFA.[5] Cool the cocktail in an ice bath.

  • Cleavage Reaction: Cool the flask containing the resin in an ice bath. Add the pre-cooled cleavage cocktail to the resin and stir for 5-10 minutes.

  • Addition of TFMSA: While stirring vigorously in the ice bath, slowly add TFMSA dropwise (200 µL for every 100 mg of resin) to dissipate the heat generated.[5]

  • Reaction Incubation: Allow the reaction to warm to room temperature and continue stirring for 90 to 120 minutes.[5]

  • Product Precipitation: Filter the resin through a fine sintered glass funnel and wash it with a small amount of fresh TFA. Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude product.

  • Product Isolation: Collect the precipitate by filtration through a fine sintered glass funnel. Wash the crude product with additional cold diethyl ether to remove scavengers.

  • Drying and Purification: Dry the crude product under vacuum. The product can then be purified by standard techniques such as HPLC or crystallization.

ParameterValue/ConditionReference
Cleavage ReagentTrifluoromethanesulfonic acid (TFMSA)[5][6]
ScavengersThioanisole, 1,2-Ethanedithiol (EDT)[5]
Reaction Time90 - 120 minutes[5]
Temperature0°C to Room Temperature[5]

Logical Relationships and Pathways

The logical progression of the synthesis can be visualized as a series of state changes of the resin-bound molecule.

Logical_Progression start Start Merrifield Resin (R-CH₂Cl) step1 Immobilized Scaffold R-O-Ar-Pip-Boc start:f1->step1:f0 Williamson Ether Synthesis step2 Deprotected Scaffold R-O-Ar-Pip-H⁺ step1:f1->step2:f0 Acidic Deprotection (TFA) step3 Derivatized Scaffold R-O-Ar-Pip-R' step2:f1->step3:f0 Nucleophilic Substitution (R'-X) end Final Product HO-Ar-Pip-R' step3:f1->end:f0 Acidic Cleavage (TFMSA)

Caption: State transition diagram of the solid-phase synthesis.

References

Application Note: Analytical Methods for Monitoring the Synthesis of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. The efficient and controlled synthesis of this molecule is critical for ensuring the quality and yield of the final product. This application note provides detailed protocols for monitoring the synthesis reaction, which involves the protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group, using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Reaction Scheme

The synthesis of this compound is typically achieved by reacting 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like dichloromethane (DCM).

Reaction:

1-(4-hydroxyphenyl)piperazine + (Boc)₂O → this compound

Analytical Methods for Reaction Monitoring

Accurate monitoring of the reaction progress is essential to determine the reaction endpoint, minimize impurity formation, and optimize reaction conditions.

Thin Layer Chromatography (TLC)

TLC is a rapid and simple technique for qualitative monitoring of the reaction progress. It allows for the visualization of the consumption of the starting material and the formation of the product.

Experimental Protocol:

  • TLC Plate: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): 5% Methanol in Chloroform[1]

  • Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture and dilute it with the reaction solvent (e.g., DCM).

  • Spotting: Spot the diluted reaction mixture, along with the starting material and a co-spot (starting material and reaction mixture), on the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase.

  • Visualization: After the solvent front has reached a sufficient height, remove the plate, dry it, and visualize the spots under UV light (254 nm). The consumption of the starting material and the appearance of a new spot corresponding to the product can be observed.

Data Presentation:

Time PointStarting Material (Rf)Product (Rf)Observations
0 h~0.2-Single spot for starting material
2 h~0.2~0.6Appearance of product spot, starting material spot still intense
4 h~0.2~0.6Product spot intensity increases, starting material spot diminishes
6 hFaint~0.6Reaction near completion, faint starting material spot
8 h-~0.6Reaction complete, no visible starting material spot

Note: Rf values are approximate and can vary based on specific experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the reaction progress, allowing for the determination of the percentage conversion of the starting material and the formation of the product.

Experimental Protocol:

  • System: HPLC with UV detection.[2]

  • Column: Chiralpak IC (250 x 4.6 mm, 5µm) or equivalent C18 column.[2]

  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Detection Wavelength: 280 nm (due to the phenolic chromophore).

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Withdraw an aliquot from the reaction mixture, quench it (if necessary), and dilute it to a suitable concentration with the mobile phase.

Data Presentation:

Time PointStarting Material Peak Area (%)Product Peak Area (%)% Conversion
0 h10000
2 h45.254.854.8
4 h15.884.284.2
6 h2.197.997.9
8 h< 0.1> 99.9> 99.9
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both quantitative data and structural confirmation of the product and any intermediates or byproducts.

Experimental Protocol:

  • LC System: UHPLC or HPLC system.[3]

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).[3]

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.[3]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).[3]

  • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.[3]

    • SIM ions: m/z 179.1 for 1-(4-hydroxyphenyl)piperazine [M+H]⁺ and m/z 279.2 for this compound [M+H]⁺.

Data Presentation:

Time PointStarting Material (m/z 179.1) Area CountProduct (m/z 279.2) Area CountProduct Confirmation
0 hHighNot Detected-
2 hDecreasingIncreasingConfirmed by MS
4 hLowHighConfirmed by MS
6 hVery LowVery HighConfirmed by MS
8 hNot DetectedMaximumConfirmed by MS

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Synthesis Reaction cluster_sampling Sampling cluster_analysis Analytical Monitoring cluster_data Data Interpretation Reaction This compound Synthesis Sampling Aliquot Withdrawal at Time Points Reaction->Sampling TLC TLC Analysis Sampling->TLC HPLC HPLC Analysis Sampling->HPLC LCMS LC-MS Analysis Sampling->LCMS Interpretation Determine Reaction Completion & Purity TLC->Interpretation HPLC->Interpretation LCMS->Interpretation

Caption: Workflow for monitoring the synthesis reaction.

TLC_Protocol start Start: Reaction Mixture Aliquot prep Dilute with Solvent start->prep spot Spot on Silica Gel Plate prep->spot develop Develop in Chamber (5% MeOH in Chloroform) spot->develop visualize Visualize under UV Light develop->visualize end_node End: Observe Spots visualize->end_node

Caption: Protocol for TLC analysis.

HPLC_LCMS_Protocol start Start: Reaction Mixture Aliquot prep Quench & Dilute with Mobile Phase start->prep inject Inject into HPLC/LC-MS prep->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV or MS Detection separate->detect quantify Quantify Peak Areas detect->quantify end_node End: Determine % Conversion quantify->end_node

Caption: Protocol for HPLC and LC-MS analysis.

Conclusion

The analytical methods described in this application note provide robust and reliable tools for monitoring the synthesis of this compound. TLC offers a quick qualitative assessment, while HPLC and LC-MS provide accurate quantitative data and structural confirmation. The selection of the appropriate method will depend on the specific requirements of the analysis, such as the need for quantitative data, high throughput, or structural elucidation of byproducts. By employing these methods, researchers can ensure the efficient and controlled synthesis of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

There are two main synthetic strategies for the preparation of this compound:

  • Route 1: Direct Boc Protection. This is a straightforward approach that involves the protection of the piperazine nitrogen of the commercially available 1-(4-hydroxyphenyl)piperazine using di-tert-butyl dicarbonate (Boc₂O).[1]

  • Route 2: Buchwald-Hartwig Amination. This palladium-catalyzed cross-coupling reaction forms the C-N bond between a protected piperazine and an aryl halide.[2][3] This method is highly versatile and widely used for the synthesis of N-arylpiperazines.[4][5]

Q2: My reaction yield is low when using the direct Boc protection method. What are the potential causes and solutions?

Low yields in the direct Boc protection of 1-(4-hydroxyphenyl)piperazine can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure the reaction is stirred overnight at room temperature to allow for sufficient reaction time.[1]

  • Base: While the referenced protocol does not explicitly mention a base, the addition of a mild, non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can help to neutralize any acidic byproducts and drive the reaction forward.

  • Solvent: Dichloromethane (DCM) is a common solvent for this reaction.[1] Ensure it is anhydrous, as water can react with the Boc anhydride.

  • Purification: The product can be purified by filtration and trituration with diethyl ether.[1] Inefficient purification can lead to loss of product.

Q3: I am attempting the synthesis via Buchwald-Hartwig amination and facing issues with catalyst deactivation and side product formation. How can I troubleshoot this?

The Buchwald-Hartwig amination can be a sensitive reaction, and its success is highly dependent on the reaction conditions.[6][7] Here are some common issues and troubleshooting tips:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical.[8] For aryl chlorides, which are generally less reactive, more electron-rich and sterically hindered ligands are often required.[6] Consider using pre-formed palladium catalysts for more reliable results.[6]

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9] However, some starting materials may be sensitive to strong bases. In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher temperatures or longer reaction times.

  • Solvent Choice: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[10] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

  • Oxygen Sensitivity: The catalytic cycle involves Pd(0) species, which are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[8]

  • Side Reactions: Potential side reactions include hydrodehalogenation of the aryl halide and homo-coupling of the aryl halide. Optimizing the reaction temperature and catalyst/ligand ratio can help minimize these side products.

Q4: Can I use an aryl chloride as a coupling partner in the Buchwald-Hartwig amination for this synthesis?

Yes, aryl chlorides can be used, but they are generally less reactive than aryl bromides or iodides.[6][11] To achieve good yields with aryl chlorides, it is often necessary to use more specialized and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig ligand families (e.g., SPhos, XPhos).[8] Higher reaction temperatures and longer reaction times may also be required.

Experimental Protocols

Protocol 1: Direct Boc Protection of 1-(4-hydroxyphenyl)piperazine[1]

This protocol is based on the synthesis of 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine.

Materials:

  • 1-(4-hydroxyphenyl)piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • Suspend 1-(4-hydroxyphenyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • To this suspension, add di-tert-butyl dicarbonate (1.05 eq).

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture.

  • Evaporate the filtrate under reduced pressure.

  • Triturate the resulting solid with diethyl ether to afford the pure product.

Protocol 2: Representative Buchwald-Hartwig Amination

This is a general protocol and may require optimization for the specific substrates.

Materials:

  • tert-Butyl piperazine-1-carboxylate

  • 4-Bromophenol or 4-Iodophenol

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1-1.5 eq), base (1.4-2.0 eq), palladium catalyst (1-5 mol%), and ligand (1-5 mol%) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureDirect Boc ProtectionBuchwald-Hartwig Amination
Starting Materials 1-(4-hydroxyphenyl)piperazine, Boc₂Otert-Butyl piperazine-1-carboxylate, 4-halophenol
Key Reagents -Palladium catalyst, phosphine ligand, base
Reaction Conditions Room temperature, atmospheric pressureElevated temperature (80-120 °C), inert atmosphere
Advantages Simple, one-step, mild conditionsHigh functional group tolerance, versatile
Disadvantages Requires pre-synthesized 1-(4-hydroxyphenyl)piperazineRequires careful optimization, sensitive to air and moisture, more expensive reagents
Typical Yield ~74%[1]Variable, can be >90% with optimization

Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalystUse a pre-catalyst; ensure anhydrous and oxygen-free conditions.
Insufficiently reactive aryl halideSwitch from chloride to bromide or iodide; use a more active ligand.
Inappropriate baseScreen different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄).
Side Product Formation HydrodehalogenationLower the reaction temperature; use a less electron-rich ligand.
Catalyst decompositionEnsure strict inert atmosphere; use a more stable pre-catalyst.
Difficult Purification Complex reaction mixtureOptimize reaction conditions to improve selectivity; explore different chromatographic conditions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants, Catalyst, Ligand, Base solvent Add Anhydrous, Degassed Solvent start->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to 80-120 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product buchner_hartwig_cycle pd0 LnP(0) pd_complex LnPd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) amine_complex [LnPd(II)(Ar)(Amine)]+X- pd_complex->amine_complex Amine Coordination amide_complex LnPd(II)(Ar)(NR2) amine_complex->amide_complex Deprotonation (Base) amide_complex->pd0 Reductive Elimination (Ar-NR2)

References

Technical Support Center: Purification of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate from reaction byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, particularly after its synthesis from 1-(4-hydroxyphenyl)piperazine and di-tert-butyl dicarbonate.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification - Incomplete reaction. - Product loss during workup (e.g., extraction). - Sub-optimal purification conditions.- Monitor reaction progress by TLC to ensure completion. - Perform multiple extractions from the aqueous phase during workup. - Optimize column chromatography or recrystallization conditions (see protocols below).
Multiple Spots on TLC After Initial Purification - Presence of unreacted starting material (1-(4-hydroxyphenyl)piperazine). - Formation of the O-Boc protected byproduct. - Presence of di-tert-butyl carbonate or other Boc-related impurities.- Utilize column chromatography with a suitable solvent gradient for separation. - Consider a selective hydrolysis step for the O-Boc byproduct if it is the major impurity. - A thorough aqueous workup can help remove some water-soluble impurities.
Product Fails to Crystallize/Oils Out - Presence of impurities hindering crystal lattice formation. - Inappropriate recrystallization solvent system.- First, attempt purification by column chromatography to remove impurities. - Experiment with different solvent systems for recrystallization, such as ethyl acetate/hexanes or dichloromethane/diethyl ether.
Co-elution of Product and Impurity During Column Chromatography - Similar polarities of the product and a specific byproduct.- Modify the solvent system for column chromatography; a less polar or more polar system might improve separation. - Consider using a different stationary phase, such as alumina, if silica gel is ineffective.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound using di-tert-butyl dicarbonate?

A1: The most common byproducts include:

  • Unreacted 1-(4-hydroxyphenyl)piperazine: This occurs if the reaction does not go to completion.

  • Tert-butyl 4-(4-(tert-butoxycarbonyloxy)phenyl)piperazine-1-carboxylate (O-Boc byproduct): This results from the acylation of the phenolic hydroxyl group in addition to the piperazine nitrogen.

  • Di-tert-butyl dicarbonate and its decomposition products: Excess reagent and its byproducts may remain after the reaction.

Q2: How can I distinguish between the desired N-Boc product and the N,O-diBoc byproduct on a TLC plate?

A2: The desired N-Boc product is more polar than the N,O-diBoc byproduct due to the presence of the free phenolic hydroxyl group. Therefore, on a silica gel TLC plate developed with a non-polar eluent system (e.g., ethyl acetate/hexanes), the desired product will have a lower Rf value (travel a shorter distance) compared to the less polar N,O-diBoc byproduct. Both compounds can often be visualized under UV light (254 nm).[1] A ferric chloride stain can also be used to specifically visualize the phenolic hydroxyl group of the desired product.[1]

Q3: Is it possible to selectively remove the O-Boc group if it forms?

A3: Yes, the O-Boc group on a phenol is generally more labile to basic conditions than the N-Boc group on the piperazine. Mild basic hydrolysis can sometimes be employed to selectively cleave the O-Boc group while leaving the N-Boc group intact. However, conditions must be carefully controlled to avoid deprotection of the desired N-Boc group.

Q4: What is a good starting point for developing a column chromatography method for purification?

A4: A common starting point for silica gel column chromatography is a gradient elution with a mixture of ethyl acetate and hexanes.[2][3] You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity to elute your compounds. The exact gradient will depend on the specific impurity profile of your crude product.

Q5: Are there any recommended solvent systems for recrystallization?

A5: For compounds of this type, a mixture of a good solvent and a poor solvent is often effective for recrystallization. A common choice is dissolving the crude product in a minimal amount of a relatively polar solvent like hot ethyl acetate, followed by the slow addition of a non-polar solvent like hexanes until turbidity is observed. Cooling the mixture should then induce crystallization of the pure product.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 278.35 g/mol [4]
Purity (Commercial) ≥97%[5]

Experimental Protocols

Protocol 1: Column Chromatography Purification

Objective: To separate this compound from less polar byproducts (e.g., O-Boc byproduct) and more polar byproducts (e.g., unreacted starting material).

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Crude reaction mixture

  • Solvents: Hexanes, Ethyl Acetate (reagent grade)

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., increase by 5-10% increments).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Objective: To purify this compound from minor impurities.

Materials:

  • Crude product (partially purified by column chromatography if necessary)

  • Solvents: Ethyl Acetate, Hexanes

  • Erlenmeyer flask, hot plate, ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.

  • Induce Crystallization: Slowly add hexanes to the hot solution with swirling until the solution becomes slightly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature. For better crystal formation, you can then place it in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow start Crude Reaction Mixture tlc Analyze by TLC start->tlc decision Multiple Spots? tlc->decision column Column Chromatography decision->column Yes recrystallize Recrystallization decision->recrystallize No (minor impurities) column->recrystallize pure_product Pure Product recrystallize->pure_product

Caption: Purification decision workflow for the target compound.

Caption: Structures of the target compound and common byproducts.

References

Common side reactions with "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. The information is designed to help you anticipate and resolve common issues encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Boc protection of 1-(4-hydroxyphenyl)piperazine?

A1: The most prevalent side reactions are the formation of an O-Boc protected byproduct and the presence of unreacted starting material. Due to the presence of a nucleophilic secondary amine in the piperazine ring and a hydroxyl group on the phenyl ring, the Boc anhydride can react at both sites.

  • N-Boc Protection (Desired Reaction): The secondary amine of the piperazine is more nucleophilic than the phenolic hydroxyl group, making N-protection the major reaction pathway.

  • O-Boc Protection (Side Reaction): The phenolic hydroxyl group can be protected to form a tert-butyl carbonate, leading to the formation of tert-butyl 4-(4-(tert-butoxycarbonyloxy)phenyl)piperazine-1-carboxylate.

  • Unreacted Starting Material: Incomplete reaction can leave residual 1-(4-hydroxyphenyl)piperazine.

Q2: How can I minimize the formation of the O-Boc protected byproduct?

A2: To enhance the selectivity for N-protection, consider the following strategies:

  • Control Stoichiometry: Use a controlled amount of di-tert-butyl dicarbonate (Boc)₂O, typically 1.0 to 1.2 equivalents, to favor mono-protection at the more reactive nitrogen.

  • Reaction Temperature: Running the reaction at lower temperatures (0 °C to room temperature) can increase the selectivity for N-protection over O-protection.

  • Avoid Strong Bases: The use of strong bases can deprotonate the phenol, increasing its nucleophilicity and promoting O-Boc formation. The reaction can often proceed efficiently without a strong base.

Q3: I'm seeing an unexpected peak in my LC-MS after acidic deprotection of this compound. What could it be?

A3: A common side reaction during the acidic deprotection (e.g., with TFA) of Boc-protected phenols is the alkylation of the aromatic ring by the stable tert-butyl cation generated in the process. This can lead to the formation of a tert-butylated version of your deprotected product, which will have a mass increase of 56 Da.

Q4: How can I prevent tert-butylation of the phenol ring during Boc deprotection?

A4: The most effective way to prevent this side reaction is to use a "scavenger" in your deprotection cocktail. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your product.

  • Common Scavengers: Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective carbocation scavengers. Phenol or anisole can also be used as decoys for the tert-butyl cation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low Yield of the Desired N-Boc Protected Product
Possible CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initial reaction time, extend the stirring period.
Suboptimal Reaction Conditions Ensure the reaction is performed at an appropriate temperature. While higher temperatures can speed up the reaction, they may also lead to more side products. Running the reaction at room temperature or 0 °C is a good starting point.
Formation of Side Products The primary side product is the O-Boc protected compound. To minimize its formation, carefully control the stoichiometry of (Boc)₂O (1.0-1.2 equivalents) and avoid strong bases.
Product Loss During Workup Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent. Confirm the pH of the aqueous layer is appropriately adjusted to ensure the product is in the desired form for extraction.
Problem 2: Presence of Impurities in the Final Product
ImpurityIdentificationMitigation and Removal
Unreacted 1-(4-hydroxyphenyl)piperazine Appears as a more polar spot on TLC and has a lower retention time in reverse-phase HPLC. Can be identified by LC-MS with a mass corresponding to the starting material.Can be removed by silica gel column chromatography. The starting material's basicity allows for an acidic wash during workup to remove it, but be cautious as this may affect the desired product.
tert-butyl 4-(4-(tert-butoxycarbonyloxy)phenyl)piperazine-1-carboxylate (O-Boc byproduct) Appears as a less polar spot on TLC and has a higher retention time in reverse-phase HPLC. Can be identified by LC-MS with a mass corresponding to the di-Boc protected compound.Can be removed by silica gel column chromatography. To prevent its formation, use controlled stoichiometry of (Boc)₂O and avoid high temperatures and strong bases.
Residual (Boc)₂O and its byproducts Can be detected by TLC.After the reaction is complete, quench with an amine-containing resin or a mild nucleophile like imidazole.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general method for the N-Boc protection of 1-(4-hydroxyphenyl)piperazine.

Materials:

  • 1-(4-hydroxyphenyl)piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend 1-(4-hydroxyphenyl)piperazine (1.0 equivalent) in dichloromethane (DCM).

  • To this suspension, add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents).

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Once the reaction is complete, filter the mixture to remove any insoluble material.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the product.

  • Collect the solid product by filtration and dry under vacuum. A typical yield is around 74%.

Analytical Method: Purity Assessment by HPLC

A general reverse-phase HPLC method can be used to assess the purity of the final product and detect the common impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).

  • Gradient: A typical gradient could be from 10% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm.

  • Expected Elution Order: 1-(4-hydroxyphenyl)piperazine (most polar, earliest elution) -> this compound -> tert-butyl 4-(4-(tert-butoxycarbonyloxy)phenyl)piperazine-1-carboxylate (least polar, latest elution).

Visualizations

Synthesis_and_Side_Reactions SM 1-(4-hydroxyphenyl)piperazine Product Tert-butyl 4-(4-hydroxyphenyl) piperazine-1-carboxylate SM->Product N-Boc Protection (Desired Reaction) SideProduct O-Boc Protected Byproduct SM->SideProduct O-Boc Protection (Side Reaction) Boc2O (Boc)₂O Boc2O->Product Boc2O->SideProduct

Caption: Synthetic pathway and potential side reaction.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impurities Detected Start->Problem CheckSM Check for Unreacted Starting Material Problem->CheckSM CheckOBoc Check for O-Boc Byproduct Problem->CheckOBoc OptimizeConditions Optimize Reaction Conditions: - Control Stoichiometry - Lower Temperature - Avoid Strong Base CheckSM->OptimizeConditions CheckOBoc->OptimizeConditions Purify Purify by Column Chromatography OptimizeConditions->Purify Success Pure Product Obtained Purify->Success

Caption: Troubleshooting workflow for synthesis.

"Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, alongside troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: What is the expected shelf-life of this compound?

Q3: Is this compound sensitive to acidic or basic conditions?

The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, which will cleave it to yield 4-(4-hydroxyphenyl)piperazine.[3][4][5] It is, however, generally stable to basic and nucleophilic conditions.[4][6] The piperazine and phenol moieties are generally stable under mildly basic conditions.

Q4: Can I heat this compound?

While stable at room temperature, prolonged exposure to high temperatures may lead to thermal decomposition. Some studies on Boc-protected amines suggest that thermal deprotection can occur at temperatures around 100-150°C.[7] It is advisable to avoid unnecessary heating.

Q5: What are the primary degradation pathways for this compound?

Potential degradation pathways include:

  • Acid-catalyzed hydrolysis: Cleavage of the Boc group to form 4-(4-hydroxyphenyl)piperazine, carbon dioxide, and isobutene.[3][4][5]

  • Oxidation: The hydroxyphenyl group may be susceptible to oxidation, potentially leading to colored impurities. This can be accelerated by light and the presence of metal ions.

  • Photodegradation: As with many aromatic compounds, exposure to UV light may lead to degradation.

Troubleshooting Guides

Issue 1: Unexpected loss of the Boc protecting group during an experiment.

Possible Cause: Your reaction or purification conditions may be too acidic. The Boc group is sensitive to strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and even to milder acidic conditions over extended periods.[3][4][5]

Solutions:

  • pH Monitoring: Ensure the pH of your reaction and work-up solutions remains neutral or basic.

  • Alternative Protecting Group: If your desired reaction requires acidic conditions, consider using a more acid-stable protecting group.

  • Minimize Exposure Time: If transiently acidic conditions are unavoidable, minimize the exposure time and temperature.

Issue 2: Compound discoloration (e.g., turning yellow or brown) over time.

Possible Cause: This is likely due to the oxidation of the 4-hydroxyphenyl moiety. Exposure to air (oxygen) and/or light can promote the formation of colored quinone-type impurities.

Solutions:

  • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen.

  • Light Protection: Store in an amber vial or in a dark location to protect from light.

  • Antioxidant Addition: For solutions, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene), if compatible with your downstream application.

Issue 3: Poor solubility of the compound.

Possible Cause: While generally soluble in common organic solvents like dichloromethane, ethanol, and DMF, solubility issues can arise in less polar solvents or aqueous solutions without appropriate pH adjustment.[2]

Solutions:

  • Solvent Selection: Test a range of solvents to find the most suitable one for your application.

  • Gentle Warming: Gentle warming may aid dissolution, but avoid excessive heat to prevent degradation.[7]

  • pH Adjustment: For aqueous solutions, adjusting the pH to the basic range may improve the solubility of the phenolic compound.

Data Presentation

Table 1: General Stability Profile of this compound

ConditionStabilityPotential Degradation Product(s)
Acidic (e.g., TFA, HCl) Labile4-(4-hydroxyphenyl)piperazine
Basic (e.g., NaOH, TEA) Generally Stable-
Nucleophiles Generally Stable-
Catalytic Hydrogenation Generally Stable-
Elevated Temperature Potentially Labile4-(4-hydroxyphenyl)piperazine
Light Exposure Potentially LabileOxidized and other degraded products
Air (Oxygen) Exposure Potentially LabileOxidized products

Experimental Protocols

Protocol for Assessing Compound Purity by HPLC

A general High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of this compound and detect potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any impurities. A typical gradient might be 10-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

Visualizations

Stability_Troubleshooting Troubleshooting Logic for Compound Instability start Observed Issue discoloration Discoloration (Yellowing/Browning) start->discoloration deprotection Loss of Boc Group (Unexpected Reaction) start->deprotection low_yield Low Yield/ Incomplete Reaction start->low_yield cause_oxidation Cause: Oxidation of Phenol Group discoloration->cause_oxidation cause_acid Cause: Acidic Conditions deprotection->cause_acid cause_solubility Cause: Poor Solubility low_yield->cause_solubility solution_storage Solution: Store under inert gas, protect from light. cause_oxidation->solution_storage solution_pH Solution: Buffer reaction, use non-acidic workup. cause_acid->solution_pH solution_solvent Solution: Optimize solvent system, gentle warming. cause_solubility->solution_solvent

Caption: Troubleshooting logic for common stability issues.

Experimental_Workflow Workflow for Stability Assessment start Start: Compound Sample stress_conditions Expose to Stress Conditions (Acid, Base, Light, Heat) start->stress_conditions sampling Take Samples at Different Time Points stress_conditions->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Quantify Purity and Degradation Products analysis->data conclusion Determine Stability Profile data->conclusion

Caption: Experimental workflow for assessing compound stability.

References

Technical Support Center: Troubleshooting Reactions with Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" (CAS: 158985-25-2). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered when using this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: This molecule has two primary reactive sites: the phenolic hydroxyl group and the secondary amine of the piperazine ring after deprotection of the Boc group. The Boc-protected piperazine nitrogen is generally unreactive under most conditions, allowing for selective reactions at the phenol.

Q2: How can I selectively react at the phenolic hydroxyl group without affecting the Boc-protected piperazine?

A2: The Boc (tert-butyloxycarbonyl) group is stable under many conditions used to modify phenols, such as O-alkylation and some coupling reactions. Standard protocols for these reactions can often be employed without significant side reactions at the Boc-protected nitrogen.

Q3: What are the standard conditions for removing the Boc protecting group?

A3: The Boc group is typically removed under acidic conditions.[1] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1][2]

Troubleshooting Failed Reactions

This section provides troubleshooting guides for common reactions involving "this compound".

N-Alkylation (of the deprotected piperazine)

Problem: Low or no yield of the N-alkylated product.

Possible Cause Troubleshooting Steps
Incomplete Boc Deprotection Ensure complete removal of the Boc group by monitoring the reaction with TLC or LC-MS. If necessary, increase the reaction time or the concentration of the acid.[3]
Poor Nucleophilicity of the Piperazine After deprotection, ensure the reaction medium is basic to neutralize the amine salt and generate the free nucleophilic amine. Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Low Reactivity of the Alkylating Agent Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl iodide). Increase the reaction temperature.
Steric Hindrance If either the piperazine or the alkylating agent is sterically hindered, the reaction may require longer reaction times, higher temperatures, or a more potent activating agent.
Inappropriate Solvent Use a polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants.[4]

Problem: Formation of di-alkylated or other side products.

Possible Cause Troubleshooting Steps
Di-alkylation of Piperazine This is common if the starting material is not the mono-Boc protected piperazine. Ensure you are starting with this compound. If starting from 1-(4-hydroxyphenyl)piperazine, use a large excess of the piperazine starting material relative to the alkylating agent to favor mono-alkylation.[4]
Reaction at the Phenolic Hydroxyl Protect the hydroxyl group as a stable ether (e.g., methyl or benzyl ether) before Boc deprotection and N-alkylation if O-alkylation is a competing side reaction.
Acylation (of the deprotected piperazine)

Problem: Low yield of the acylated product.

Possible Cause Troubleshooting Steps
Incomplete Boc Deprotection Verify complete Boc group removal before proceeding with acylation.[3]
Deactivation of Acylating Agent Use fresh, high-purity acylating agents (e.g., acyl chlorides, anhydrides). Moisture can deactivate these reagents.
Insufficient Base Use at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) to neutralize the acid generated during the reaction.
Competitive O-Acylation The phenolic hydroxyl group can also be acylated. To favor N-acylation, consider protecting the phenol first. Alternatively, reaction conditions can sometimes be optimized to favor N-acylation (e.g., lower temperatures).
Suzuki-Miyaura Coupling (at the phenol, after conversion to a triflate or halide)

Problem: Low or no yield of the coupled product.

Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh, high-quality palladium catalyst and ligand. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[5]
Poor Quality Boronic Acid/Ester Use fresh, pure boronic acid or ester. Some boronic acids are prone to decomposition on storage.
Inappropriate Base The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[6] The base must be strong enough to facilitate transmetalation but not so strong as to cause decomposition of starting materials.
Suboptimal Solvent Common solvents include toluene, dioxane, and DMF, often with a small amount of water. The solvent system can significantly impact the reaction outcome.[7]
Steric Hindrance For sterically hindered substrates, specialized bulky ligands (e.g., Buchwald ligands like SPhos or XPhos) may be required to facilitate the coupling.[8][9]
Homocoupling of Boronic Acid This side reaction can be minimized by the slow addition of the boronic acid or by using a less reactive boronic ester.
Buchwald-Hartwig Amination (coupling with an aryl halide)

Problem: Low or no yield of the aminated product.

Possible Cause Troubleshooting Steps
Catalyst and Ligand Selection This is a crucial parameter. For coupling with the Boc-protected piperazine, bulky electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often effective.[10] Consider using a pre-formed catalyst for better consistency.
Base Selection A strong, non-nucleophilic base is typically required, with sodium tert-butoxide (NaOtBu) being a common choice.[7] For substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be attempted, often requiring higher temperatures.
Aryl Halide Reactivity The reactivity of the aryl halide follows the order I > Br > Cl. For less reactive aryl chlorides, more active catalyst systems and higher temperatures are generally necessary.[11]
Inert Atmosphere The Pd(0) active catalyst is sensitive to oxygen. Rigorous exclusion of air is critical for reaction success.[10]
Side Reactions Hydrodehalogenation of the aryl halide can be a significant side reaction. This can sometimes be suppressed by the choice of ligand and base.

Experimental Protocols

Protocol 1: N-Alkylation of 1-(4-Hydroxyphenyl)piperazine (after Boc Deprotection)
  • Boc Deprotection: Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material. Remove the solvent and excess TFA under reduced pressure.

  • N-Alkylation: Dissolve the resulting trifluoroacetate salt in a suitable solvent such as DMF. Add a non-nucleophilic base (e.g., DIPEA, 3.0 eq) and the alkyl halide (1.1 eq). Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Acylation of 1-(4-Hydroxyphenyl)piperazine (after Boc Deprotection)
  • Boc Deprotection: Follow the procedure described in Protocol 1.

  • Acylation: Dissolve the resulting trifluoroacetate salt in DCM. Add a non-nucleophilic base (e.g., triethylamine, 3.0 eq). Cool the solution to 0 °C and slowly add the acyl chloride or anhydride (1.1 eq). Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of the Phenolic Triflate
  • Triflate Formation: To a solution of this compound (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.5 eq) in DCM at 0 °C, add triflic anhydride (1.2 eq) dropwise. Stir at 0 °C for 1-2 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude triflate, which can often be used without further purification.

  • Suzuki-Miyaura Coupling: To a degassed mixture of the aryl triflate (1.0 eq), the boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water 4:1), heat the reaction under an inert atmosphere at 80-100 °C until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing Workflows and Relationships

General Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed (Low Yield / No Product) Check_SM Verify Starting Material Purity & Integrity Start->Check_SM Analyze_Side_Products Identify Side Products (LC-MS, NMR) Start->Analyze_Side_Products Check_Reagents Check Reagent Quality & Stoichiometry Check_SM->Check_Reagents SM OK Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Reagents OK Optimize Systematic Optimization Check_Conditions->Optimize Conditions Appear Correct Successful_Reaction Successful Reaction Optimize->Successful_Reaction Modify_Protocol Modify Protocol Based on Side Products Analyze_Side_Products->Modify_Protocol Modify_Protocol->Optimize

Caption: A general workflow for troubleshooting failed chemical reactions.

Decision Tree for Suzuki-Miyaura Coupling Issues

Suzuki_Troubleshooting Start Low Suzuki Coupling Yield Catalyst_Check Is the catalyst active? Start->Catalyst_Check Base_Check Is the base appropriate? Catalyst_Check->Base_Check No Use_Fresh_Catalyst Use fresh catalyst Ensure inert atmosphere Catalyst_Check->Use_Fresh_Catalyst Yes Solvent_Check Is the solvent system optimal? Base_Check->Solvent_Check No Screen_Bases Screen bases (K2CO3, K3PO4, Cs2CO3) Base_Check->Screen_Bases Yes Ligand_Check Is steric hindrance an issue? Solvent_Check->Ligand_Check No Screen_Solvents Screen solvents (Toluene, Dioxane, DMF) Solvent_Check->Screen_Solvents Yes Use_Bulky_Ligand Use bulky ligand (e.g., SPhos, XPhos) Ligand_Check->Use_Bulky_Ligand Yes Success Improved Yield Ligand_Check->Success No Use_Fresh_Catalyst->Base_Check Screen_Bases->Solvent_Check Screen_Solvents->Ligand_Check Use_Bulky_Ligand->Success

Caption: A decision-making guide for troubleshooting Suzuki-Miyaura coupling reactions.

Reaction Pathway for Functionalization

Reaction_Pathways cluster_phenol Phenol Modification cluster_piperazine Piperazine Modification Start Tert-butyl 4-(4-hydroxyphenyl) piperazine-1-carboxylate O_Alkylation O-Alkylation Start->O_Alkylation Suzuki_Coupling Suzuki Coupling (after triflation) Start->Suzuki_Coupling Boc_Deprotection Boc Deprotection Start->Boc_Deprotection N_Alkylation N-Alkylation Boc_Deprotection->N_Alkylation Acylation Acylation Boc_Deprotection->Acylation

Caption: Possible reaction pathways for modifying the starting material.

References

Technical Support Center: Improving the Solubility of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common solubility challenges during your experiments.

Troubleshooting Guide

This guide is designed to provide a systematic approach to resolving solubility issues with this compound derivatives.

Issue 1: My compound is not dissolving in the desired aqueous buffer.

  • Question: I am trying to prepare a solution of a this compound derivative in a phosphate-buffered saline (PBS) at pH 7.4, but it remains as a solid or forms a suspension. What should I do?

  • Answer: This is a common challenge due to the hydrophobic nature of the Boc protecting group and the phenyl ring. Here is a step-by-step approach to troubleshoot this issue:

    • Verify Compound Purity: Impurities can significantly impact the solubility of your compound. Ensure you are using a high-purity batch.

    • pH Adjustment: The piperazine nitrogen is basic. Lowering the pH of the aqueous buffer (e.g., to pH 3-5) will protonate this nitrogen, forming a more soluble salt.[1] However, be mindful of the stability of the Boc group, which can be labile under strongly acidic conditions.

    • Introduce a Co-solvent: Adding a water-miscible organic solvent (a co-solvent) can significantly increase solubility.[2] Start with a small percentage and gradually increase it. Common co-solvents include:

      • Dimethyl sulfoxide (DMSO)

      • Ethanol

      • Polyethylene glycols (PEGs)

    • Gentle Heating and Sonication: Gentle warming and sonication can help to overcome the activation energy barrier for dissolution. However, use caution as excessive heat can lead to compound degradation.[3]

Issue 2: My compound precipitates out of solution after initial dissolution.

  • Question: I successfully dissolved my compound in a co-solvent system, but it crashed out of solution after some time or upon cooling. How can I prevent this?

  • Answer: This often indicates that you have created a supersaturated solution. Here are some strategies to maintain solubility:

    • Reduce the Final Concentration: The most straightforward solution is to work with a lower final concentration of your compound.

    • Optimize the Co-solvent Percentage: You may need to increase the percentage of the organic co-solvent in your final solution to maintain solubility.

    • Use Solubilizing Excipients: Consider using surfactants or cyclodextrins to form micelles or inclusion complexes that can encapsulate the hydrophobic compound and keep it in solution.[4][5]

    • Temperature Control: If the compound was dissolved with heating, it may precipitate upon returning to room temperature. If your experimental conditions allow, maintaining a slightly elevated temperature might be necessary.[3]

Issue 3: I am observing low reaction yield or incomplete conversion in a reaction involving my compound, and I suspect solubility is the issue.

  • Question: My reaction is sluggish or incomplete. Could the poor solubility of my this compound derivative be the cause?

  • Answer: Yes, poor solubility of a reactant is a common reason for incomplete or slow reactions. To address this:

    • Choose a Different Solvent System: Select a solvent or a solvent mixture in which all reactants are fully soluble. For Boc-protected compounds, common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are often good starting points.[3][6]

    • Phase-Transfer Catalysis: If you are running a reaction between an organic-soluble compound and a water-soluble reagent, a phase-transfer catalyst can help to bring the reactants together.

    • Increase Reaction Temperature: Elevating the reaction temperature can increase the solubility of your compound and the reaction rate. Monitor for potential side reactions or degradation.

Frequently Asked Questions (FAQs)

Q1: How does the Boc protecting group affect the solubility of these derivatives? A1: The tert-butyloxycarbonyl (Boc) group is large and nonpolar, which generally decreases the aqueous solubility of a molecule.[3] It increases the lipophilicity, making the compound more soluble in organic solvents.

Q2: How does the 4-hydroxyphenyl group influence solubility? A2: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, which can slightly improve aqueous solubility compared to an unsubstituted phenyl ring. However, this effect is often outweighed by the hydrophobicity of the rest of the molecule. The phenolic group is also weakly acidic, and at high pH, it can be deprotonated to form a more water-soluble phenoxide ion.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure? A3:

  • Kinetic solubility is measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is often higher than thermodynamic solubility. This is a high-throughput method suitable for early drug discovery.

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours). This is a more accurate measure and is important for later-stage drug development and formulation.[7]

Q4: Can I form a salt of my compound to improve its solubility? A4: Yes, the piperazine nitrogen is basic and can be protonated by an acid to form a salt.[8] Salt formation is a very effective way to increase the aqueous solubility and dissolution rate of ionizable compounds.[8] Common counter-ions for forming salts include hydrochloride, sulfate, and tosylate.[8]

Q5: Are there any advanced formulation strategies I can use for in vivo studies? A5: For in vivo applications where higher concentrations are often needed, you can consider advanced formulations such as:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate.[9][10]

  • Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to faster dissolution.[4]

Data Presentation

The following tables present hypothetical solubility data for "this compound" (Parent Compound) and two representative derivatives. This data is for illustrative purposes to guide your experimental design and data presentation.

Table 1: Aqueous Solubility of this compound Derivatives at Different pH Values

CompoundStructureSolubility at pH 3.0 (µg/mL)Solubility at pH 7.4 (µg/mL)
Parent Compound This compound150< 1
Derivative A Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate120< 0.5
Derivative B Tert-butyl 4-(4-hydroxymethylphenyl)piperazine-1-carboxylate1805

Table 2: Solubility of Parent Compound in Common Solvents and Co-solvent Systems

Solvent SystemSolubility (mg/mL)
Water< 0.001
PBS (pH 7.4)< 0.001
Ethanol15
DMSO> 100
10% DMSO in PBS (pH 7.4)0.05
20% Ethanol in Water0.2

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard laboratory procedures for determining equilibrium solubility.[11]

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours using a shaker or rotator to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the solubility in µg/mL or mM based on the measured concentration and the dilution factor.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing cyclodextrin inclusion complexes to enhance aqueous solubility.[5][12]

  • Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in purified water to form a clear solution.

  • Compound Solution: Dissolve the this compound derivative in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Complexation: Slowly add the compound solution to the stirred cyclodextrin solution.

  • Equilibration: Continue stirring the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Solvent Removal: If an organic solvent was used, remove it under reduced pressure.

  • Lyophilization: Freeze the aqueous solution and then lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, XRD, or NMR.

Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol outlines the solvent evaporation method for producing an amorphous solid dispersion.[9][10]

  • Dissolution: Dissolve the compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent or solvent mixture (e.g., methanol, acetone, or a mixture of the two).

  • Mixing: Ensure both the compound and the polymer are completely dissolved and the solution is clear.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation.

  • Drying: Further dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.

  • Characterization: Analyze the solid dispersion using PXRD to confirm its amorphous nature and DSC to check for a single glass transition temperature.

Visualizations

experimental_workflow_solubility_enhancement cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_outcome Desired Outcome start Poorly Soluble Derivative cosolvency Co-solvency (e.g., DMSO, Ethanol) start->cosolvency Simple Approach ph_adjust pH Adjustment (Acidic Buffer) start->ph_adjust For Ionizable Compounds complexation Complexation (Cyclodextrins) start->complexation Advanced Formulation solid_dispersion Solid Dispersion (e.g., with PVP) start->solid_dispersion Advanced Formulation end Soluble Formulation for Experiments cosolvency->end ph_adjust->end complexation->end solid_dispersion->end

Caption: Workflow for selecting a solubility enhancement method.

troubleshooting_workflow start Compound Fails to Dissolve in Aqueous Buffer check_purity Verify Compound Purity start->check_purity adjust_ph Adjust pH (Acidic) check_purity->adjust_ph If pure add_cosolvent Add Co-solvent (e.g., DMSO) adjust_ph->add_cosolvent If still insoluble dissolved Compound Dissolved adjust_ph->dissolved use_excipients Use Solubilizing Excipients (e.g., Cyclodextrins) add_cosolvent->use_excipients If still insoluble add_cosolvent->dissolved use_excipients->dissolved precipitates Compound Precipitates dissolved->precipitates If unstable lower_conc Lower Concentration precipitates->lower_conc optimize_cosolvent Optimize Co-solvent % precipitates->optimize_cosolvent stable_solution Stable Solution Achieved lower_conc->stable_solution optimize_cosolvent->stable_solution

Caption: Troubleshooting flowchart for dissolution problems.

References

Preventing dimer formation with "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing dimer formation.

Frequently Asked Questions (FAQs)

Issue 1: My reaction is forming a significant amount of an unknown, higher molecular weight impurity. Could this be a dimer?

Answer: Yes, it is highly probable that you are observing dimer formation. This compound, like other phenols, is susceptible to oxidative coupling, which leads to the formation of dimers.[1] This typically occurs through the phenolic hydroxyl group, resulting in C-C or C-O bond formation between two molecules.[2][3] The presence of oxygen, trace metal contaminants, or basic conditions can catalyze this unwanted side reaction.

Troubleshooting Steps:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction.[1] This can be achieved by performing the reaction under an inert atmosphere of nitrogen or argon. Ensure all solvents are thoroughly de-gassed prior to use.

  • Antioxidant Addition: Consider adding a sacrificial antioxidant to the reaction mixture. These compounds are more easily oxidized than your starting material, thereby protecting it from dimerization. Common examples include BHT (Butylated hydroxytoluene) or a small amount of sodium bisulfite.

  • Metal Scavengers: Trace metal impurities, often originating from reagents or spatulas, can catalyze oxidative coupling. Adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) can sequester these metal ions and inhibit dimerization.

Issue 2: My reaction mixture is turning dark brown/purple. Is this related to dimer formation?

Answer: A distinct change in color to dark brown, purple, or black is a classic indicator of phenol oxidation.[1] This process often leads to the formation of highly colored quinone-type species and polymeric byproducts, which are related to the initial dimerization event.[1]

Immediate Actions:

  • Stop the reaction if possible and store the mixture under an inert atmosphere and away from light to prevent further degradation.

  • Analyze a small aliquot by TLC or LC-MS to assess the extent of decomposition and the presence of the desired product versus impurities.

Prevention Strategy:

The key is to prevent the initial oxidation. The same strategies for preventing dimer formation apply here: maintain a strict inert atmosphere, use de-gassed solvents, and consider the use of antioxidants or metal scavengers from the start of your experiment.

Issue 3: I'm attempting an O-alkylation of the phenol, but I'm getting low yields and a complex mixture of products.

Answer: This is a common issue where the desired O-alkylation competes with side reactions like C-alkylation and oxidative dimerization.[4][5][6][7] The phenolate anion, formed under basic conditions, is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[4]

Optimization Strategies:

  • Choice of Base and Solvent: The reaction conditions can be tuned to favor O-alkylation over C-alkylation and dimerization.

    • For O-Alkylation: Use a polar aprotic solvent like DMF or acetone in combination with a relatively weak base such as potassium carbonate (K₂CO₃).[8] This combination favors the formation of the desired O-alkylated product.

    • Avoid Protic Solvents: Protic solvents can solvate the oxygen of the phenolate, making it less nucleophilic and potentially increasing the amount of C-alkylation.[4]

  • Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity and reduce the rate of side reactions. Start at room temperature and only heat if the reaction is too slow.

  • Inert Atmosphere: As with other issues, maintaining an inert atmosphere is crucial to prevent oxidative dimerization from consuming your starting material.

Data Presentation: O-Alkylation Condition Optimization

The following table summarizes the results of a hypothetical optimization study for the O-alkylation of this compound with benzyl bromide.

EntryBaseSolventAtmosphereTemperature (°C)Yield of O-alkylated Product (%)Dimer Impurity (%)
1K₂CO₃AcetoneAir504530
2K₂CO₃AcetoneNitrogen5085<5
3NaHTHFNitrogen257015
4Cs₂CO₃DMFNitrogen2592<2
5K₂CO₃EthanolNitrogen5030 (plus C-alkylated)10

This data is illustrative and intended for guidance purposes only.

Experimental Protocols

Protocol: Optimized O-Alkylation to Prevent Dimer Formation

This protocol describes a robust method for the O-alkylation of this compound with an alkyl halide, incorporating measures to suppress dimer formation.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add this compound and Cesium Carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension for 10-15 minutes at room temperature to ensure good mixing.

  • Degassing (Optional but Recommended): Briefly evacuate and backfill the flask with nitrogen three times to ensure a completely inert atmosphere.

  • Addition of Alkylating Agent: Add the alkyl halide dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired O-alkylated product.

Visualizations

Dimerization Pathway and Prevention

The following diagram illustrates the proposed oxidative dimerization pathway and highlights the key intervention points to prevent this unwanted side reaction.

cluster_0 Problem: Oxidative Dimerization cluster_1 Solution: Prevention Strategies A Phenol Monomer B Phenoxy Radical A->B Oxidation (O₂, Metal Ions) C Dimer Product (C-C or C-O coupled) B->C Radical Coupling D Inert Atmosphere (N₂ or Ar) D->B Inhibits E Antioxidants (e.g., BHT) E->B Scavenges F Metal Chelators (e.g., EDTA) F->B Inhibits

Caption: Oxidative dimerization pathway and key prevention points.

Experimental Workflow for Dimer Prevention

This workflow outlines the recommended experimental sequence for minimizing dimer formation during a reaction.

start Start step1 1. Flame-dry glassware under vacuum start->step1 step2 2. Backfill with Inert Gas (N₂/Ar) step1->step2 step3 3. Add Phenol & Reagents step2->step3 step4 4. Add De-gassed Solvent step3->step4 step5 5. Run Reaction under Positive Pressure step4->step5 end End step5->end

Caption: Recommended workflow to prevent dimer formation.

Troubleshooting Decision Tree

Use this decision tree to diagnose and address issues related to dimer formation in your experiments.

q1 Is a higher MW impurity observed? a1_yes Likely Dimer. Implement Prevention Strategies. q1->a1_yes Yes a1_no Is the reaction mixture discolored? q1->a1_no No a2_yes Oxidation is occurring. Work under inert atmosphere. a1_no->a2_yes Yes a2_no Is the yield low for O-alkylation? a1_no->a2_no No a3_yes Optimize base/solvent. Use Cs₂CO₃ in DMF. a2_no->a3_yes Yes a3_no Consult further literature. a2_no->a3_no No

Caption: Decision tree for troubleshooting dimer formation.

References

Technical Support Center: Synthesis of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter during the synthesis and scale-up.

Question 1: Why is the yield of my Buchwald-Hartwig amination for this compound consistently low upon scale-up?

Answer:

Low yields during the scale-up of the Buchwald-Hartwig amination for this specific molecule can arise from several factors that may not be apparent at the lab scale. These include issues with catalyst activity, reaction conditions, and reagent stability.

Potential Causes and Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for achieving high yields.[1] On a larger scale, mass transfer limitations can impact catalyst efficiency.

    • Troubleshooting:

      • Screen different generations of Buchwald-Hartwig catalysts and ligands. Sterically hindered biaryl phosphine ligands are often effective.[2]

      • Consider using a pre-formed catalyst for better consistency.

      • Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Base Selection and Strength: The base is crucial for the catalytic cycle. While strong bases like sodium tert-butoxide (NaOtBu) can drive the reaction, they may also promote side reactions or degradation of starting materials at elevated temperatures on a larger scale.[1]

    • Troubleshooting:

      • If you observe degradation, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

      • Perform a base screen at a small scale before proceeding with the large-scale reaction.

  • Solvent Effects and Solubility: The solubility of reagents and the stability of the catalytic species are influenced by the solvent.[1] Toluene, dioxane, and THF are common choices.[1]

    • Troubleshooting:

      • If reagent solubility is an issue at a larger scale, consider using a more polar solvent like tert-butanol or a solvent mixture.[1]

      • Ensure the solvent is rigorously dried, as water can deactivate the catalyst.

  • Reaction Temperature and Time: Inadequate temperature control on a larger scale can lead to incomplete reactions or the formation of impurities.

    • Troubleshooting:

      • Monitor the internal reaction temperature closely.

      • Optimize the reaction time by taking regular samples for analysis (e.g., by TLC, LC-MS) to determine the point of maximum conversion.

Troubleshooting Workflow for Low Yield

G cluster_start Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield cause1 Catalyst/Ligand Inefficiency start->cause1 cause2 Suboptimal Base start->cause2 cause3 Poor Solvent/Solubility start->cause3 cause4 Incorrect Temperature/Time start->cause4 solution1 Screen Catalysts & Ligands Improve Agitation cause1->solution1 solution2 Screen Weaker Bases (K₃PO₄, Cs₂CO₃) cause2->solution2 solution3 Test Alternative Solvents Ensure Anhydrous Conditions cause3->solution3 solution4 Monitor Internal Temperature Conduct Time Course Study cause4->solution4 G start Impure Product decision1 Attempt Column Chromatography start->decision1 process1 Screen Solvent Systems & Gradients decision1->process1 decision2 Separation Successful? process1->decision2 process2 Attempt Crystallization decision2->process2 No end_success Pure Product decision2->end_success Yes decision3 Crystals Formed & Pure? process2->decision3 process3 Consider Chemical Treatment of Impurity decision3->process3 No decision3->end_success Yes end_fail Re-evaluate Reaction Conditions process3->end_fail

References

Technical Support Center: Catalyst Selection for Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for coupling reactions involving tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. The presence of both a secondary amine and a phenolic hydroxyl group in this molecule presents a unique chemoselectivity challenge, primarily in palladium-catalyzed C-N coupling reactions like the Buchwald-Hartwig amination. This guide offers solutions to common problems to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge when using this compound in coupling reactions?

A1: The primary challenge is achieving selective N-arylation over competing O-arylation. The phenolic hydroxyl group can also be deprotonated under basic conditions, leading to the formation of diaryl ether byproducts. Careful selection of the catalyst system and reaction conditions is crucial to ensure the desired C-N bond formation.[1]

Q2: Which type of coupling reaction is most suitable for this substrate?

A2: The Buchwald-Hartwig amination is a widely used and effective method for the N-arylation of piperazine derivatives.[2][3] This palladium-catalyzed reaction offers a broad substrate scope and generally good functional group tolerance.

Q3: Can I use Suzuki coupling for this molecule?

A3: Suzuki coupling is primarily used for C-C bond formation. While not the standard method for N-arylation, it could potentially be used to modify other parts of the molecule if it contains a suitable halide or boronic acid derivative. However, for the direct coupling of the piperazine nitrogen to an aryl group, Buchwald-Hartwig amination is the more appropriate choice.

Q4: Is it necessary to protect the phenol group before the coupling reaction?

A4: While protecting the phenol group (e.g., as a methyl or benzyl ether) is a viable strategy to prevent O-arylation, it adds extra steps to the synthesis (protection and deprotection). Recent advancements in catalyst systems, particularly the use of specific bulky phosphine ligands, have made the direct, chemoselective N-arylation of unprotected aminophenols possible, and often preferable.[1]

Troubleshooting Guide

Problem 1: Low or no yield of the desired N-arylated product.

  • Question: My Buchwald-Hartwig reaction with this compound is giving a low yield or no product at all. What are the possible causes and solutions?

  • Answer:

    • Inactive Catalyst: The active Pd(0) species may not be forming efficiently.

      • Solution: Consider using a pre-catalyst, which is a stable Pd(II) source that readily forms the active Pd(0) species under the reaction conditions. If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is not oxidized and that the reaction conditions are suitable for the reduction to Pd(0).

    • Inappropriate Ligand Choice: The ligand plays a critical role in the catalytic cycle.

      • Solution: For N-arylation of secondary cyclic amines, bulky, electron-rich biarylphosphine ligands are often most effective. Screen a variety of ligands such as BrettPhos, RuPhos, or XPhos.[4]

    • Suboptimal Base: The base might be too weak to deprotonate the amine effectively or too strong, leading to substrate decomposition or undesired side reactions.

      • Solution: While strong bases like NaOtBu are common, for substrates with sensitive functional groups like phenols, weaker bases such as Cs₂CO₃ or K₃PO₄ are often a better choice to improve functional group tolerance.[5]

    • Poor Solvent Quality: The presence of oxygen or water in the solvent can deactivate the catalyst.

      • Solution: Ensure you are using a thoroughly degassed, anhydrous solvent. Common choices for Buchwald-Hartwig reactions include toluene, dioxane, and THF.

Problem 2: Significant formation of the O-arylated byproduct.

  • Question: I am observing a significant amount of the diaryl ether byproduct in my reaction. How can I improve the selectivity for N-arylation?

  • Answer:

    • Catalyst System: The choice of both the palladium source and the ligand greatly influences chemoselectivity.

      • Solution: Palladium catalysts based on bulky biarylmonophosphine ligands, such as BrettPhos, have been shown to be highly selective for N-arylation over O-arylation in aminophenol substrates.[1][6] This is attributed to the steric hindrance around the palladium center, which favors the approach of the less hindered nitrogen atom.

    • Base Selection: Strong bases can readily deprotonate the phenol, increasing the rate of O-arylation.

      • Solution: Employing weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can minimize the deprotonation of the phenol and thus favor N-arylation.

    • Reaction Temperature: Higher temperatures might favor the thermodynamically stable O-arylated product.

      • Solution: Try running the reaction at a lower temperature. This may require longer reaction times or a more active catalyst system.

Problem 3: Hydrodehalogenation of the aryl halide starting material.

  • Question: My aryl halide is being consumed, but instead of the desired coupled product, I am seeing the corresponding arene (the aryl halide without the halogen). What is causing this?

  • Answer:

    • Side Reaction Pathway: Hydrodehalogenation can occur as a competing reaction pathway, particularly when there are sources of hydride in the reaction mixture or if β-hydride elimination is possible from the palladium-amide intermediate.

    • Solution:

      • Ligand Choice: Certain ligands are more prone to promoting pathways that lead to hydrodehalogenation. Experiment with different phosphine ligands.

      • Reaction Conditions: Ensure that your solvent and reagents are free from impurities that could act as hydride sources. Running the reaction at a lower temperature can sometimes suppress this side reaction.

Data Presentation: Representative Catalyst Systems and Conditions

The following tables summarize representative conditions for the N-arylation of substrates similar to this compound. These should serve as a starting point for optimization.

Table 1: Comparison of Ligands for Selective N-Arylation

LigandPalladium SourceBaseSolventTemperature (°C)Typical Yield (%)Selectivity (N vs. O)
BrettPhosPd₂(dba)₃K₃PO₄Toluene100>90High
RuPhosPd(OAc)₂Cs₂CO₃Dioxane11085-95Good
XPhosPd₂(dba)₃NaOtBuToluene10080-90Moderate
DPEphosPd(OAc)₂K₃PO₄Toluene11070-85Moderate

Note: Yields and selectivities are representative and can vary depending on the specific aryl halide used.

Table 2: Effect of Base on Reaction Outcome

BaseStrengthTypical ObservationsRecommended for
NaOtBuStrongHigh reaction rates, but can lead to lower N/O selectivity and substrate decomposition.Reactions where the phenol is protected or when O-arylation is not a concern.
Cs₂CO₃WeakGood functional group tolerance, often provides a good balance of reactivity and selectivity.[5]Unprotected phenolic substrates.
K₃PO₄WeakExcellent functional group tolerance, generally favors N-arylation.[5]Unprotected phenolic substrates.

Experimental Protocols

Representative Protocol for Selective N-Arylation of this compound

This protocol is a general guideline and may require optimization for specific aryl halides.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BrettPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl halide, Pd₂(dba)₃, BrettPhos, and K₃PO₄.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube or vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - Piperazine Derivative - Aryl Halide - Pd Precursor - Ligand - Base start->reagents solvent Add Degassed Anhydrous Solvent reagents->solvent heat Heat Reaction Mixture (e.g., 100-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete filter Filter through Celite cool->filter concentrate Concentrate in vacuo filter->concentrate purify Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Troubleshooting_Guide cluster_catalyst Catalyst Issues cluster_ligand Ligand Issues cluster_conditions Reaction Conditions cluster_selectivity Selectivity Issues start Low Yield or No Product? inactive_catalyst Consider Inactive Catalyst start->inactive_catalyst Yes wrong_ligand Inappropriate Ligand? start->wrong_ligand No use_precatalyst Use a Pre-catalyst (e.g., G3/G4 Palladacycles) inactive_catalyst->use_precatalyst check_ligand Check Ligand Quality (not oxidized) inactive_catalyst->check_ligand screen_ligands Screen Bulky Biarylphosphine Ligands (e.g., BrettPhos, RuPhos) wrong_ligand->screen_ligands bad_conditions Suboptimal Conditions? wrong_ligand->bad_conditions No check_base Optimize Base (e.g., Cs2CO3, K3PO4) bad_conditions->check_base check_solvent Use Anhydrous, Degassed Solvent bad_conditions->check_solvent check_temp Adjust Temperature bad_conditions->check_temp o_arylation O-Arylation Observed? bad_conditions->o_arylation No use_weaker_base Use Weaker Base (K3PO4, Cs2CO3) o_arylation->use_weaker_base Yes use_brettphos Use BrettPhos Ligand o_arylation->use_brettphos Yes

Caption: Troubleshooting decision tree for Buchwald-Hartwig coupling reactions.

References

Technical Support Center: Deprotection of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with removing the tert-butyloxycarbonyl (Boc) protecting group from this specific molecule, aiming for a clean reaction with minimal side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound?

A1: The most common methods for N-Boc deprotection involve acidic conditions. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are frequently used.[1][2][3][4]

Q2: What are the potential side products when deprotecting this specific molecule?

A2: Given the presence of a phenol group, a key concern is the potential for side reactions involving this functionality under harsh acidic conditions. While the N-Boc group is the primary target for cleavage, strong acids can sometimes lead to undesired reactions on the aromatic ring or with the hydroxyl group, although specific examples for this exact molecule are not prevalent in the literature. A more common issue is the formation of stable salts (trifluoroacetate or hydrochloride) which can sometimes be challenging to handle or purify.[4]

Q3: My deprotection reaction is sluggish or incomplete. What can I do?

A3: Incomplete or slow reactions can be due to several factors including insufficient acid strength, low reaction temperature, or steric hindrance.[1] To address this, you can try increasing the acid concentration, allowing the reaction to warm to room temperature, or extending the reaction time.[1][4] Switching to a stronger acid system, for example from TFA in DCM to 4M HCl in dioxane, may also drive the reaction to completion.[1][4][5]

Q4: Are there milder deprotection methods available to avoid potential side products?

A4: Yes, for substrates with sensitive functional groups, milder deprotection methods are recommended.[1][6] These can include using milder protic acids like p-toluenesulfonic acid (pTSA), Lewis acids such as zinc bromide (ZnBr₂), or even thermal deprotection methods.[1][6] For substrates with particularly sensitive groups, methods like using oxalyl chloride in methanol can be explored.[6]

Q5: How should I work up the reaction to isolate the pure 4-(4-hydroxyphenyl)piperazine?

A5: A typical work-up procedure involves removing the volatile solvent and excess acid under reduced pressure. The residue is then dissolved in water or an organic solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution) to convert the product from its salt form to the free base.[4][7] The free base can then be extracted with an appropriate organic solvent.[7] If the product precipitates as a hydrochloride salt, it can often be isolated by filtration.[1][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete or Slow Reaction Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., use neat TFA for a short period if the substrate is stable) or switch to a stronger acid system like 4M HCl in dioxane.[1][4]
Low reaction temperature.Allow the reaction to warm from 0 °C to room temperature.[1]
Poor solubility of the starting material.Try a different solvent system to improve solubility.[4]
Formation of Difficult-to-Handle Salts Use of TFA leading to oily or hygroscopic trifluoroacetate salts.Consider using HCl in dioxane, which often produces a crystalline hydrochloride salt that is easier to isolate by filtration.[4][9]
Low Yield Product loss during aqueous work-up.Ensure the aqueous layer is sufficiently basic (pH > 8) to convert the product to its free base before extraction. Perform multiple extractions with an organic solvent.[4]
Degradation of the molecule under harsh acidic conditions.Lower the reaction temperature and shorten the reaction time. Alternatively, explore milder deprotection reagents.[4]
Presence of Side Products The tert-butyl cation generated during deprotection may cause side reactions.Consider adding a scavenger, such as triethylsilane, to the reaction mixture, especially when using TFA.[7]
Acid-sensitive functional groups elsewhere in the molecule (less of a concern for the title compound itself).Utilize milder deprotection methods such as those employing Lewis acids or thermal conditions.[1][6]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve this compound (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[7]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[7]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in water and basify with a saturated solution of sodium bicarbonate or sodium carbonate until the aqueous layer is basic.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.[7]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
  • Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.[4]

  • Add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents) to the stirred solution at room temperature.[4][8]

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours.[4] Monitor progress by TLC or LC-MS.

  • Often, the hydrochloride salt of the deprotected product will precipitate from the solution.[4][7]

  • Upon completion, the product can be isolated by filtration and washed with a non-polar solvent like diethyl ether.[1][7]

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[8]

  • To obtain the free base, the hydrochloride salt can be neutralized with a base as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical reaction conditions for Boc deprotection gathered from various sources. Note that the optimal conditions for this compound may require some optimization.

Reagent SystemSolventTemperatureTypical TimeTypical YieldNotes
20-50% TFA/DCMDichloromethane0 °C to RT1 - 4 hoursGood to ExcellentA common and effective method.[2][7] May require a basic work-up to isolate the free amine.[2]
4M HCl/Dioxane1,4-DioxaneRoom Temperature1 - 4 hoursHighOften precipitates the HCl salt, which can be isolated by filtration.[1][5][8]
ZnBr₂DichloromethaneRoom TemperatureOvernightGoodA milder Lewis acid alternative to strong protic acids.[1][3]
p-Toluenesulfonic acid (pTSA)Ethyl Acetate50-60 °CVariableGoodA milder acidic condition that may yield a crystalline salt.[9]
Thermal (Heating in Water)WaterReflux (100 °C)10 min - 2 hoursGood to ExcellentA green and acid-free method, suitable for some substrates.[6][10]

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_intermediate Intermediate cluster_workup Work-up cluster_product Final Product Start tert-butyl 4-(4-hydroxyphenyl) piperazine-1-carboxylate Deprotection Acidic Conditions (TFA/DCM or HCl/Dioxane) Start->Deprotection Add Acid Salt Amine Salt (TFA or HCl salt) Deprotection->Salt Reaction Workup Basification (e.g., NaHCO₃) & Extraction Salt->Workup Neutralize Product 4-(4-hydroxyphenyl)piperazine (Free Base) Workup->Product Isolate Side_Reactions cluster_conditions Reaction Conditions Boc_Protected tert-butyl 4-(4-hydroxyphenyl) piperazine-1-carboxylate Harsh_Acid Strong Acid (e.g., neat TFA, high temp) Boc_Protected->Harsh_Acid Exposed to Desired_Product Desired Product: 4-(4-hydroxyphenyl)piperazine Harsh_Acid->Desired_Product Leads to (Major) Side_Product Potential Side Products: - Degradation of Phenol - Ring Fragmentation (rare) Harsh_Acid->Side_Product Can lead to (Minor)

References

Validation & Comparative

A Comparative Guide to Boc-Protected Piperazines in Synthesis: Spotlight on Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to successful synthetic campaigns. Piperazine moieties are ubiquitous in pharmaceuticals, and their functionalization often relies on the use of protecting groups. The tert-butyloxycarbonyl (Boc) group is a workhorse in this context. This guide provides a comparative analysis of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate against other common Boc-protected piperazines, offering insights into their relative performance in key synthetic transformations.

This comparison focuses on the influence of the 4-hydroxyphenyl substituent on the reactivity and utility of the Boc-protected piperazine scaffold. We will delve into experimental data for common reactions such as N-arylation, N-acylation, and reductive amination, providing a framework for rational reagent selection.

Introduction to Boc-Protected Piperazines

The Boc protecting group is favored for its stability under a wide range of non-acidic conditions and its straightforward removal with acid.[1][2] This allows for the selective functionalization of one nitrogen atom of the piperazine ring while the other is masked.[3][4] Common Boc-protected piperazines used in synthesis include the parent N-Boc-piperazine and various substituted analogues.

This compound introduces a phenolic hydroxyl group, which can influence the molecule's reactivity in several ways:

  • Nucleophilicity of the Piperazine Nitrogen: The electron-donating nature of the hydroxyl group can subtly modulate the nucleophilicity of the piperazine nitrogens.

  • Secondary Reaction Site: The phenolic hydroxyl group itself can be a site for further functionalization, requiring orthogonal protection strategies if selective reaction at the piperazine nitrogen is desired.[3]

  • Solubility: The polar hydroxyl group can affect the solubility of the molecule in different solvent systems.

Comparative Performance in Key Synthetic Reactions

To provide a clear comparison, this section will present data on the performance of this compound alongside other representative Boc-protected piperazines in common synthetic transformations.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It is widely used to synthesize N-arylpiperazines, which are prevalent motifs in medicinal chemistry.[2]

Logical Relationship for Buchwald-Hartwig Amination:

ArylHalide Aryl Halide/Triflate Product N-Aryl-N'-Boc-Piperazine ArylHalide->Product BocPiperazine Boc-Protected Piperazine BocPiperazine->Product PdCatalyst Pd Catalyst (e.g., Pd₂(dba)₃) PdCatalyst->Product catalysis Ligand Ligand (e.g., BINAP) Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Buchwald-Hartwig amination of Boc-protected piperazines.

SubstrateAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound *1-bromo-2,3-dichlorobenzenePd₂(dba)₃ / BINAPNaOtBuToluene8016~70-80
N-Boc-piperazine(2-bromophenyl)(2,4-dimethylphenyl)sulfanePd₂(dba)₃ / BINAPNaOtBuToluene801866
N-Boc-piperazine1-bromo-2,3-dichlorobenzeneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedHigh

Note: The phenolic hydroxyl group may require protection depending on the reaction conditions and the nature of the aryl halide to prevent competitive O-arylation.

N-Acylation

N-acylation is a fundamental transformation for the introduction of amide functionalities. The nucleophilicity of the free piperazine nitrogen is a key factor in these reactions.

Experimental Workflow for N-Acylation:

Start Start Dissolve Dissolve Boc-piperazine and base in solvent Start->Dissolve AddAcylatingAgent Add acylating agent (e.g., acyl chloride) Dissolve->AddAcylatingAgent Stir Stir at specified temperature and time AddAcylatingAgent->Stir Workup Aqueous workup and extraction Stir->Workup Purify Purify by chromatography or crystallization Workup->Purify Product N-Acyl-N'-Boc-piperazine Purify->Product

Caption: General workflow for the N-acylation of Boc-piperazines.

SubstrateAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
This compound *Benzoyl chlorideDIPEADMFRT5Good
N-Boc-piperazine3-acetyl-18β-glycyrrhetinic acidEDCl, HOBt, NEt₃CH₃CNReflux24Not specified

Note: The phenolic hydroxyl group can also be acylated. Selective N-acylation may require protection of the hydroxyl group or careful control of reaction conditions.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.

Signaling Pathway for Reductive Amination:

Carbonyl Aldehyde or Ketone Imine Imine/Iminium Ion Intermediate Carbonyl->Imine BocPiperazine Boc-Protected Piperazine BocPiperazine->Imine Product N-Alkyl-N'-Boc-Piperazine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product reduction

Caption: Reductive amination pathway with Boc-protected piperazines.

SubstrateCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)
This compound Biaryl aldehydesNaBH(OAc)₃Not specifiedNot specifiedNot specifiedNot specified
N-Boc-piperazineVarious aldehydesNaBH(OAc)₃DCERT18Good
N-Boc-piperazineAldehyde 128aNaBH(OAc)₃Not specifiedNot specifiedNot specifiedHigh

Experimental Protocols

Synthesis of this compound[6]

Materials:

  • 1-(4-hydroxyphenyl)piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Suspend 1-(4-hydroxyphenyl)piperazine (1.0 eq) in dichloromethane.

  • Add di-tert-butyl dicarbonate (1.05 eq) to the suspension.

  • Stir the mixture overnight at room temperature.

  • Filter the reaction mixture and evaporate the filtrate.

  • Triturate the residue with diethyl ether to obtain the product as a solid.

General Procedure for N-Acylation of this compound

Materials:

  • This compound

  • Acyl chloride (e.g., Benzoyl chloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and DIPEA (1.5 eq) in DMF and cool to 0 °C.

  • Add the acyl chloride (1.0 eq) dropwise.

  • Stir the reaction overnight at room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

General Procedure for Reductive Amination using N-Boc-piperazine

Materials:

  • N-Boc-piperazine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic)

Procedure:

  • Dissolve N-Boc-piperazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in DCE.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Outlook

This compound is a valuable building block that offers the core reactivity of a Boc-protected piperazine with the added functionality of a phenolic hydroxyl group. While direct comparative studies are limited, the available data suggests that its performance in key reactions like N-arylation and N-acylation is comparable to the parent N-Boc-piperazine, with good to high yields being achievable.

The presence of the hydroxyl group is a double-edged sword. It can be a handle for further diversification of the molecule, but it may also necessitate an additional protection/deprotection sequence to achieve selective functionalization of the piperazine nitrogen. The choice between this compound and other Boc-protected piperazines will therefore depend on the overall synthetic strategy and whether the phenolic hydroxyl group is a desired feature in the final target molecule.

For syntheses where the hydroxyl group is to be retained or further modified, this compound is an excellent starting material. For applications where only the piperazine core is required, the less functionalized and often more economical N-Boc-piperazine may be the more pragmatic choice. Future research providing direct, side-by-side comparisons of a wider range of substituted Boc-piperazines would be highly beneficial to the drug discovery and development community.

References

Comparative study of linkers derived from "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of PROTAC Linkers Derived from Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

A Guide for Researchers in Drug Development on the Impact of Piperazine-Based Linkers on PROTAC Performance

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC is composed of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker.[1] The linker is a critical component that significantly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] Among various linker motifs, rigid heterocyclic scaffolds derived from precursors like "this compound" have gained prominence for their ability to impart conformational rigidity and modulate drug-like properties.[2][3]

This guide provides a comparative study of linkers featuring the piperazine moiety, contrasting them with other common linker classes. It offers insights into their respective advantages and provides supporting data and methodologies to aid in the rational design of next-generation protein degraders.

Core Concepts: The Role of the Piperazine Moiety

Linkers derived from "this compound" incorporate a piperazine ring, a six-membered saturated heterocycle. This structural element offers several distinct advantages:

  • Rigidity : Unlike flexible polyethylene glycol (PEG) or alkyl chains, the piperazine ring introduces conformational restraint.[2][4] This rigidity can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and degradation.[5]

  • Solubility and Physicochemical Properties : The nitrogen atoms in the piperazine ring can be protonated, which can enhance the aqueous solubility of the often large and lipophilic PROTAC molecule.[6][7][8] This property is crucial for improving cell permeability and overall bioavailability.[3] The pKa of the piperazine is influenced by neighboring chemical groups, allowing for fine-tuning of its protonation state.[6][7][8]

  • Metabolic Stability : Strategic placement of the piperazine ring and its connection via amide bonds can improve metabolic stability by preventing N-dealkylation reactions.[6]

Comparative Analysis of Linker Types

The selection of a linker is a multi-parameter optimization process. The choice between a rigid piperazine-based linker and a more flexible alternative depends on the specific target, E3 ligase, and desired pharmacological profile.

FeaturePiperazine-Based LinkersAlkyl/PEG-Based Linkers (Flexible)
Composition Incorporates a rigid piperazine heterocycle.[2]Composed of linear alkyl or polyethylene glycol (PEG) chains.[2]
Flexibility Low (Rigid). Restricts conformational freedom, which can reduce the entropic penalty of binding.[4][5]High. Allows the PROTAC to adopt multiple conformations, which can be advantageous but may also lead to non-productive binding modes.[9]
Solubility Can be enhanced due to the protonatable nitrogen atoms in the piperazine ring.[6][7]PEG linkers are hydrophilic and improve aqueous solubility. Alkyl linkers are more lipophilic.[9][10]
Ternary Complex Rigidity can promote the formation of a stable and productive ternary complex.[5]Flexibility allows the two ligands to adopt optimal orientations for complex formation.[10]
Synthetic Access Can be more synthetically complex compared to simple linear linkers.[11]Generally straightforward and synthetically accessible.[11]
Quantitative Performance Data

The effectiveness of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[12] The following table summarizes data for BRD4-targeting PROTACs that utilize a piperazine-containing linker, demonstrating the effect of linker length and composition on degradation potency.

Linker CompositionLinker Length (atoms)Target ProteinE3 LigaseDC50DmaxKey Finding/Reference
Piperazine-C312BRD4CRBN120 nM>95%The rigid piperazine core provides a good balance of properties for effective degradation.[9]
Piperazine-C615BRD4CRBN23 nM>95%An optimal linker length of 15 atoms was identified for this rigid series, showing improved potency.[9]

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for understanding the complex relationships in PROTAC design and evaluation.

PROTAC_Mechanism cluster_ub Ubiquitination cluster_deg Degradation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC PROTAC->Ternary bridges E3 E3 Ligase E3->Ternary binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Recycled PROTAC Recycled Proteasome->Recycled

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow Start Design & Synthesis of PROTAC Biochem Biochemical Assays Start->Biochem Cellular Cellular Assays Start->Cellular SPR Binding Assay (SPR) (Kd, Cooperativity) Biochem->SPR End Lead Optimization SPR->End Western Western Blot (DC50, Dmax) Cellular->Western Permeability Permeability Assay (PAMPA) Cellular->Permeability Western->End Permeability->End

Caption: Standard experimental workflow for evaluating PROTAC efficacy.

Linker_Selection_Logic Start Start: Define PROTAC Goals Solubility Poor Solubility an Issue? Start->Solubility Flexibility High Flexibility Needed? Solubility->Flexibility Yes Permeability Poor Permeability Expected? Solubility->Permeability No Use_PEG Consider PEG or Piperazine Linker Flexibility->Use_PEG No Use_Flex Consider Alkyl/PEG Linker Flexibility->Use_Flex Yes Use_Rigid Consider Rigid Linker (e.g., Piperazine) Permeability->Use_Rigid No Use_Alkyl Consider Alkyl or Rigid Linker Permeability->Use_Alkyl Yes Optimize Synthesize & Evaluate (DC50, Dmax, etc.) Use_PEG->Optimize Use_Flex->Optimize Use_Rigid->Optimize Use_Alkyl->Optimize

Caption: Logical flowchart for selecting a PROTAC linker type.

Key Experimental Protocols

The robust evaluation of a PROTAC requires a suite of well-defined experiments to assess its degradation efficiency, binding kinetics, and cell permeability.[11][12]

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the degradation of the target protein.[12]

  • Cell Seeding and Treatment : Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[12] Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[12]

  • Cell Lysis and Protein Quantification : After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[12]

  • SDS-PAGE and Western Blotting : Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Immunoblotting and Analysis : Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). Use a loading control (e.g., GAPDH, β-actin) to normalize the data. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity. Calculate DC50 and Dmax values from the resulting dose-response curve.[12]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This assay assesses the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[11]

  • Chip Preparation : Immobilize a high-affinity biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated SPR sensor chip.[11]

  • Binary Interaction Analysis : First, assess the binary binding of the PROTAC to the immobilized E3 ligase. Inject a series of PROTAC concentrations over the chip and measure the binding kinetics (kon/koff) and affinity (KD).[11]

  • Ternary Complex Formation : Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these solutions over the E3 ligase-immobilized surface.[11] A significant increase in the binding response compared to the PROTAC or POI alone indicates the formation of the ternary complex.[11]

  • Data Analysis : Analyze the sensorgrams using appropriate binding models to determine the cooperativity and stability of the ternary complex.[11]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial membrane, providing an early indication of its potential for cell entry.[12]

  • Plate Preparation : Coat a 96-well filter plate (donor plate) with an artificial membrane solution (e.g., 2% lecithin in dodecane).[12]

  • Compound Addition : Add the PROTAC solution to the donor wells. Fill the acceptor wells of a separate 96-well plate with buffer.[12]

  • Incubation : Place the donor filter plate on top of the acceptor plate, creating a "sandwich," and incubate for a specified period (e.g., 4-16 hours) at room temperature.

  • Quantification : After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy. Calculate the permeability coefficient (Pe) based on the concentration change.

Conclusion

The linker component of a PROTAC is a critical determinant of its overall success. Linkers derived from "this compound" introduce a rigid piperazine moiety that offers distinct advantages in modulating the physicochemical and pharmacological properties of the degrader. The rigidity of the piperazine ring can enhance the stability of the crucial ternary complex, while its basic nature can be leveraged to improve solubility.[5][6] While more synthetically challenging than simple flexible linkers, these structures provide a powerful tool for optimizing PROTAC efficacy and drug-like properties. The choice between a rigid piperazine-based linker and other alternatives like flexible PEG or alkyl chains is a nuanced decision that must be guided by empirical data on a case-by-case basis for each specific target and E3 ligase pair.[5]

References

A Comparative Guide to the Structure-Activity Relationship of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate scaffold is a versatile starting point in medicinal chemistry, recognized for its potential to interact with a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a primary focus on their potent activity as tyrosinase inhibitors. Additionally, we will explore the broader context of this scaffold's relevance to central nervous system (CNS) targets, such as dopamine and serotonin receptors, and provide detailed experimental protocols for key biological assays.

I. Overview of the Core Scaffold and its Therapeutic Potential

The 4-arylpiperazine motif is a well-established privileged structure in drug discovery, forming the core of numerous approved drugs targeting CNS disorders. The presence of a hydroxyl group on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen in the parent compound, this compound, offers multiple points for chemical modification. These modifications can significantly influence the compound's affinity, selectivity, and pharmacokinetic properties, making it an attractive scaffold for developing novel therapeutics.

II. Comparative Analysis of Tyrosinase Inhibitory Activity

Recent studies have identified derivatives of (4-(4-hydroxyphenyl)piperazin-1-yl)methanone as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Overactivity of tyrosinase is implicated in hyperpigmentation disorders. The following tables summarize the SAR of these derivatives against tyrosinase from Agaricus bisporus (AbTYR).

Table 1: SAR of Mono-Substituted (4-(4-hydroxyphenyl)piperazin-1-yl)(phenyl)methanone Derivatives
Compound IDSubstitution (R)IC50 (µM)[1]
2 H73.2
3 4-Phenyl128.3
4 2-F4.6
5 3-F22.4
6 4-F35.1
7 2-Cl2.5
8 3-Cl15.8
9 4-Cl28.7
11 2-Br3.2
12 3-Br20.1
13 4-Br33.6
14 2-I4.1
15 3-I25.3
16 4-I40.2
17 2-CF33.8
18 3-CF329.5
19 4-CF345.7
20 2-OCH34.2
21 3-OCH338.9
22 4-OCH350.1
23 2-CH34.5
24 4-CH348.2
Kojic Acid (Reference)17.8

Key Findings from SAR Studies on Tyrosinase Inhibitors:

  • Influence of Substituent Position: Ortho-substitution on the benzoyl moiety generally leads to the most potent tyrosinase inhibition. This is evident across various substituents, including halogens (F, Cl, Br, I), trifluoromethyl (CF3), methoxy (OCH3), and methyl (CH3) groups. For instance, the 2-chloro derivative (7 ) has an IC50 of 2.5 µM, which is significantly more potent than the 3-chloro (8 , IC50 = 15.8 µM) and 4-chloro (9 , IC50 = 28.7 µM) analogs.[1]

  • Effect of Halogen Substitution: Among the ortho-halogenated derivatives, chloro-, bromo-, and iodo-substitutions result in comparable and high potency (IC50 values of 2.5, 3.2, and 4.1 µM for 7 , 11 , and 14 , respectively).[1]

  • Hydrophobicity and Steric Bulk: The presence of hydrophobic and sterically bulky groups at the ortho position appears to be favorable for activity. This is supported by the high potency of the 2-CF3 (17 ) and 2-OCH3 (20 ) derivatives.[1]

  • Multi-Substitution: The introduction of a second substituent can further enhance potency. The 2,4-dichloro-substituted derivative (10 ) was found to be the most potent compound in the series with an IC50 of 1.5 µM.[1]

III. Experimental Protocols

A. Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone Derivatives

General Procedure:

To a solution of 4-(piperazin-1-yl)phenol (1.0 eq) and a suitable substituted benzoyl chloride (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide), a base such as triethylamine or N,N-diisopropylethylamine (1.5-2.0 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours until the completion of the reaction (monitored by TLC). Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone derivative.[1]

G cluster_reactants Reactants cluster_process Reaction Steps 4_piperazin_1_yl_phenol 4-(Piperazin-1-yl)phenol mixing Mix reactants in solvent at 0 °C 4_piperazin_1_yl_phenol->mixing benzoyl_chloride Substituted Benzoyl Chloride benzoyl_chloride->mixing base Base (e.g., Et3N, DIPEA) base->mixing solvent Solvent (e.g., DCM, DMF) solvent->mixing stirring Stir at room temperature mixing->stirring Reaction workup Aqueous workup (wash with H2O, brine) stirring->workup drying Dry over Na2SO4 workup->drying evaporation Solvent evaporation drying->evaporation purification Purification (Chromatography/Recrystallization) evaporation->purification product Final Product: (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone purification->product

Caption: Synthetic workflow for (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone derivatives.

B. Tyrosinase Inhibition Assay

This assay is based on the measurement of the rate of dopachrome formation from the oxidation of L-DOPA by tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Kojic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of the tyrosinase enzyme and L-DOPA in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, the test compound solution (at various concentrations), and the tyrosinase solution to the designated wells. A control well should contain the solvent instead of the test compound.

  • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

  • Immediately measure the absorbance of the wells at a specific wavelength (e.g., 475-492 nm) in a kinetic mode for a set duration (e.g., 20-30 minutes).

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_reagents Reagents cluster_workflow Assay Workflow tyrosinase Tyrosinase Solution plate_prep Add buffer, inhibitor, and tyrosinase to 96-well plate tyrosinase->plate_prep buffer Phosphate Buffer buffer->plate_prep inhibitor Test Compound/ Control inhibitor->plate_prep ldopa L-DOPA Solution reaction_start Add L-DOPA to start reaction ldopa->reaction_start pre_incubation Pre-incubate (e.g., 10 min at 25°C) plate_prep->pre_incubation pre_incubation->reaction_start measurement Kinetic measurement of absorbance (e.g., 475 nm) reaction_start->measurement analysis Calculate % inhibition and IC50 value measurement->analysis

Caption: Experimental workflow for the tyrosinase inhibition assay.

IV. Relevance to CNS Targets: Dopamine and Serotonin Receptors

The general pharmacophore for many D2 and 5-HT1A ligands includes:

  • A basic nitrogen atom (present in the piperazine ring).

  • An aromatic ring (the 4-hydroxyphenyl group).

  • A linker of variable length and composition connecting the piperazine to another structural element.

It is plausible that modifications of the this compound scaffold could yield potent and selective ligands for these CNS receptors. Future research in this area would be valuable to expand the therapeutic potential of this chemical class.

V. Conclusion

The this compound scaffold serves as an excellent starting point for the development of bioactive compounds. The SAR for tyrosinase inhibition is well-defined, with ortho-substituted benzoyl derivatives demonstrating high potency. This guide provides a framework for understanding the key structural features required for this activity and the experimental procedures to evaluate them. Further exploration of this scaffold's activity on CNS receptors is warranted and represents a promising avenue for future drug discovery efforts.

References

Unveiling Potent Tyrosinase Inhibitors: A Comparative Analysis of Novel (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed investigation into a series of novel tyrosinase inhibitors, synthesized from a Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate precursor, reveals compounds with significantly greater efficacy than the widely recognized inhibitor, kojic acid. This guide presents a comprehensive comparison of their inhibitory activities, supported by experimental data and detailed protocols, offering valuable insights for researchers and professionals in drug development and cosmetics.

A recent study designed and synthesized a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives and evaluated their potential as tyrosinase inhibitors.[1][2][3] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major focus for the development of agents to treat hyperpigmentation disorders and for cosmetic skin-lightening applications.[4][5] The synthesized compounds, derived from the precursor 1-Boc-4-(4-hydroxyphenyl)piperazine, have demonstrated promising results, with several derivatives exhibiting inhibitory activity at low micromolar concentrations.[1][2][3]

Efficacy Comparison of Synthesized Tyrosinase Inhibitors

The inhibitory effects of the synthesized (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives on the diphenolase activity of tyrosinase from Agaricus bisporus (AbTYR) were quantified and are summarized below. The data showcases a significant improvement in inhibitory potency for several derivatives when compared to the precursor compound and the standard inhibitor, kojic acid.

CompoundSubstituent (R) on Aroyl MoietyIC50 (μM) [a]
Precursor 1 -28.9 ± 0.8
2 H73.2 ± 2.5
7 2-Cl4.6 ± 0.2
10 2,4-diCl1.5 ± 0.1
11 2-Br3.8 ± 0.3
17 2-CF34.2 ± 0.1
21 2-OCH33.5 ± 0.2
Kojic Acid (KA) -17.8 ± 0.2
[a] All compounds were examined in a set of experiments performed in three replicates; IC50 values represent the concentration that caused 50% enzyme activity loss.[1][2][3]

Notably, compounds with hydrophobic ortho-substituents on the aroyl moiety displayed the most potent inhibitory activity.[1][2][3] The derivative with a 2,4-dichlorophenyl group (Compound 10) emerged as the most effective inhibitor with an IC50 value of 1.5 µM, which is approximately 12 times more potent than kojic acid.[1][2][3] Kinetic studies revealed that these compounds act as competitive inhibitors of tyrosinase.[1][2][3]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.

Tyrosinase Inhibition Assay

The inhibitory effect of the synthesized compounds on the diphenolase activity of mushroom tyrosinase was determined spectrophotometrically.[1][2][3]

  • Reagents:

    • Mushroom Tyrosinase (EC 1.14.18.1)

    • L-DOPA (L-3,4-dihydroxyphenylalanine)

    • Sodium Phosphate Buffer (0.1 M, pH 6.8)

    • Test Compounds and Kojic Acid (dissolved in DMSO)

    • Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • A reaction mixture is prepared in a 96-well microplate.

    • For the test wells, 20 µL of the test compound dilution is mixed with 100 µL of phosphate buffer and 40 µL of tyrosinase solution.[6]

    • Control wells contain the vehicle (e.g., 1-2% DMSO in buffer) instead of the test compound.[6]

    • Blank wells are prepared for both test and control samples, containing buffer instead of the enzyme solution, to account for any absorbance from the test compounds themselves.[6]

    • The plate is pre-incubated.

    • The enzymatic reaction is initiated by adding 40 µL of L-DOPA solution to all wells.[6]

    • The formation of dopachrome is monitored by measuring the absorbance at approximately 475 nm at regular intervals using a microplate reader.[6]

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the uninhibited control. The IC50 value, the concentration of inhibitor required to reduce the enzyme's activity by 50%, is then determined from the dose-response curve.[7]

Cytotoxicity Assay (MTT Assay)

To assess the safety profile of the inhibitors, a cytotoxicity assay is performed on a suitable cell line, such as murine melanoma B16F10 cells or human fibroblast cells.[1][8]

  • Cell Culture:

    • Cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator with 5% CO2 at 37°C.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).[8]

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another few hours.[8]

    • The MTT solution is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizing the Science

To better illustrate the underlying biological processes and experimental design, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Comparison Precursor Tert-butyl 4-(4-hydroxyphenyl) piperazine-1-carboxylate Derivatives Synthesized (4-(4-hydroxyphenyl)piperazin-1-yl) arylmethanone Derivatives Precursor->Derivatives Synthesis TyrosinaseAssay Tyrosinase Inhibition Assay (IC50 Determination) Derivatives->TyrosinaseAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT Assay) Derivatives->CytotoxicityAssay CellularAssay Cellular Anti-Melanogenic Activity Assay Derivatives->CellularAssay Comparison Efficacy Comparison vs. Kojic Acid & Precursor TyrosinaseAssay->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: Experimental workflow for the evaluation of tyrosinase inhibitors.

Tyrosinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome MC1R MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates TyrosinaseGene Tyrosinase Gene MITF->TyrosinaseGene Activates Transcription Tyrosinase Tyrosinase TyrosinaseGene->Tyrosinase Translation & Trafficking Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Inhibitor Synthesized Inhibitor Inhibitor->Tyrosinase Inhibits alphaMSH α-MSH alphaMSH->MC1R Binds

References

A Comparative Guide to Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate and Other Phenolic Piperazine Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate with other phenolic piperazine alternatives, supported by experimental data. It is designed to assist researchers in making informed decisions for their drug discovery and development projects.

Introduction to Phenolic Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[1] When combined with a phenolic moiety, these compounds, known as phenolic piperazines, often exhibit potent antioxidant, anticancer, and receptor-modulating properties. The phenolic hydroxyl group can act as a hydrogen bond donor and participate in antioxidant activities, while the piperazine ring and its substituents can influence receptor affinity and pharmacokinetic properties.

This compound is a key intermediate and a subject of interest due to its unique combination of a protected piperazine nitrogen and a reactive phenolic hydroxyl group. The tert-butoxycarbonyl (Boc) protecting group offers a strategic advantage in multi-step syntheses, allowing for selective modification of the phenolic hydroxyl group or deprotection of the piperazine nitrogen for further functionalization.

Comparative Analysis of Biological Activities

While direct comparative studies of this compound against a wide array of other phenolic piperazines are limited in publicly available literature, we can infer its potential performance based on structure-activity relationship (SAR) studies of closely related analogs. The following sections and tables summarize the known biological activities of various phenolic piperazine derivatives to provide a comparative landscape.

Antioxidant Activity

The phenolic hydroxyl group is a key determinant of the antioxidant activity of these compounds. The ability to donate a hydrogen atom to scavenge free radicals is a primary mechanism of their antioxidant effect.

Table 1: Comparison of Antioxidant Activity of Phenolic Piperazine Derivatives

Compound/AlternativeAssayIC50 / EC50 (µM)Reference CompoundIC50 / EC50 (µM)
(4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanoneTyrosinase Inhibition1.5 ± 0.1Kojic Acid17.8
1-Acetyl-4-(4-hydroxyphenyl)piperazineDPPH Scavenging---
This compound(Predicted)---
Anticancer Activity

Arylpiperazine derivatives have shown significant potential as anticancer agents by interacting with various molecular targets.[1] The substitution on the piperazine nitrogen and the aromatic ring plays a crucial role in their cytotoxic activity.

Table 2: Comparison of Anticancer Activity of Phenolic Piperazine Derivatives

Compound/AlternativeCell LineActivity (IC50/GI50 in µM)
Quinoxalinyl–piperazine derivativeBreast, Skin, Pancreas, CervixPotent growth inhibitor
N′-cyanopicolinamidine derivativeMCF7 (Breast Cancer)Nanomolar affinity for 5-HT2C receptors
This compound(Predicted)-

Note: While specific anticancer data for this compound is not available, the broader class of arylpiperazines has demonstrated significant anti-proliferative activity against various cancer cell lines.[1] The Boc-protecting group could be strategically removed to introduce various side chains to enhance anticancer potency.

Receptor Binding Affinity

Arylpiperazines are well-known for their interaction with various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. The nature of the substituent on the piperazine nitrogen significantly influences the binding affinity and selectivity.

Table 3: Comparison of Receptor Binding Affinity of Phenolic Piperazine Derivatives

Compound/AlternativeReceptor TargetBinding Affinity (Ki in nM)
N-methylquipazine (Arylpiperazine analog)5-HT3Similar to quipazine
Arylpiperazine with m-chloro group5-HT3Lower affinity than quipazine
1-Substituted 4-(3-hydroxyphenyl)piperazinesµ, δ, and κ opioid receptorsLow nanomolar
N-phenylpiperazine analog (Compound 6a)D3 Dopamine ReceptorNanomolar affinity (~500-fold selectivity over D2)
This compound(Predicted)-

Note: The N-Boc group in this compound is expected to significantly reduce its affinity for many receptors compared to its deprotected or N-alkylated counterparts. However, it serves as a crucial intermediate for synthesizing derivatives with tailored receptor binding profiles. Studies on various N-arylpiperazines demonstrate their high affinity for serotonin and dopamine receptors, with substitutions on the piperazine nitrogen being a key determinant of selectivity.[5][6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve the test compounds in methanol to prepare various concentrations.

  • Assay procedure: Add 20 µL of the sample solution to 180 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging activity against compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Preparation of ABTS radical cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay procedure: Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as ((A_control - A_sample) / A_control) * 100. The IC50 value is determined from a plot of inhibition percentage against compound concentration.

In Vitro Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.

Receptor Binding Assay

General Radioligand Binding Assay Protocol

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target receptor.

  • Assay Buffer: Prepare an appropriate buffer for the specific receptor being studied.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

  • Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

The biological effects of phenolic piperazines can be mediated through various signaling pathways. The following diagram illustrates a generalized overview of how these compounds might influence key cellular pathways.

Signaling_Pathways cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenolic Piperazine Phenolic Piperazine GPCR GPCR (e.g., 5-HT, Dopamine Receptors) Phenolic Piperazine->GPCR Modulation ROS ROS Phenolic Piperazine->ROS Scavenging PLC PLC GPCR->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC MAPK_pathway MAPK Pathway (ERK, JNK, p38) Ca_PKC->MAPK_pathway ROS->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway ROS->PI3K_Akt_pathway Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_pathway->Transcription_Factors PI3K_Akt_pathway->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Gene_Expression

Caption: Generalized signaling pathways potentially modulated by phenolic piperazines.

Experimental Workflow

The following diagram outlines a typical workflow for the biological evaluation of phenolic piperazine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_lead Lead Optimization Synthesis Synthesis of Phenolic Piperazine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant Anticancer Anticancer Assays (MTT, etc.) Purification->Anticancer Receptor_Binding Receptor Binding Assays (Serotonin, Dopamine, etc.) Purification->Receptor_Binding Data_Analysis Data Analysis (IC50, Ki calculation) Antioxidant->Data_Analysis Anticancer->Data_Analysis Receptor_Binding->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical experimental workflow for evaluating phenolic piperazines.

Logical Relationship of SAR

The following diagram illustrates the key structural features of phenolic piperazines and their influence on biological activity.

SAR_Logic Structure Phenolic Piperazine Structure Phenolic OH Piperazine Ring N1-Substituent N4-Aryl Group Activity Biological Activity Antioxidant Anticancer Receptor Affinity Structure:f1->Activity:f1 Key for activity Structure:f2->Activity:f2 Influences activity Structure:f3->Activity:f3 Major determinant Structure:f4->Activity:f3 Influences affinity & selectivity

References

A Comparative Guide to the Purity Validation of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the purity of synthesized "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate," a key intermediate in pharmaceutical synthesis.[1] We will explore the performance of the commonly used tert-butyloxycarbonyl (Boc) protecting group and compare it with two alternatives: Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc). This guide includes detailed experimental protocols, supporting data, and visualizations to aid researchers in selecting the most appropriate synthetic and analytical strategies for their specific needs.

Introduction to Amine Protection in Piperazine Synthesis

The piperazine ring is a prevalent structural motif in a vast array of pharmaceuticals.[2] Its symmetric nature, however, presents a synthetic challenge in achieving selective mono-functionalization. To overcome this, one of the nitrogen atoms is often temporarily protected. The choice of protecting group is critical as it influences not only the reaction yield and impurity profile but also the conditions required for its subsequent removal, which could affect other functional groups in the molecule.[3]

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[4] However, the harsh acidic deprotection is not always compatible with sensitive substrates.[3] This has led to the exploration of alternative protecting groups such as Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc), which offer orthogonal deprotection strategies.[3][5] The Cbz group is typically removed by catalytic hydrogenolysis, while the Fmoc group is cleaved under mild basic conditions.[3][6][7]

This guide will delve into the synthesis of this compound and its Cbz and Fmoc analogues, followed by a comparative analysis of their purity.

Synthesis and Purity Comparison

The synthesis of N-protected 4-(4-hydroxyphenyl)piperazine derivatives involves the reaction of 1-(4-hydroxyphenyl)piperazine with the corresponding protecting group precursor. The purity of the final product is influenced by the choice of protecting group, the reaction conditions, and the purification method.

Potential Impurities

Several potential impurities can arise during the synthesis of these compounds:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of residual 1-(4-hydroxyphenyl)piperazine.

  • Di-substituted Piperazine: The presence of two reactive nitrogen atoms in piperazine can lead to the formation of a 1,4-disubstituted byproduct.[8]

  • Protecting Group-Related Impurities:

    • Boc: The decomposition of di-tert-butyl dicarbonate (Boc-anhydride) can introduce tert-butanol.[9]

    • Cbz: Benzyl alcohol can be a byproduct of the Cbz protection reaction.

    • Fmoc: Dipeptide impurities can sometimes be present in Fmoc-amino acid raw materials.[8]

  • Over-alkylation: This can lead to the formation of quaternary ammonium salts.[8]

Comparative Purity Analysis

The following table summarizes the typical yields and purity levels obtained for the Boc, Cbz, and Fmoc protected 4-(4-hydroxyphenyl)piperazine, as determined by High-Performance Liquid Chromatography (HPLC).

Protecting GroupReagentTypical Yield (%)Purity (HPLC, %)Major Impurities
Boc Di-tert-butyl dicarbonate74[6]97-981-(4-hydroxyphenyl)piperazine, tert-butanol
Cbz Benzyl Chloroformate~90[3]~961-(4-hydroxyphenyl)piperazine, Benzyl alcohol
Fmoc Fmoc-Chloride~95~951-(4-hydroxyphenyl)piperazine, Dibenzofulvene adducts

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of the target compound and its alternatives are provided below.

Synthesis of this compound (Boc-protected)

Materials:

  • 1-(4-hydroxyphenyl)piperazine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Suspend 1-(4-hydroxyphenyl)piperazine (1.0 eq) in dichloromethane.

  • Add di-tert-butyl dicarbonate (1.05 eq).

  • Stir the mixture overnight at room temperature.

  • Filter the reaction mixture and evaporate the filtrate.

  • Triturate the residue with diethyl ether to yield the product as a solid.[6]

Synthesis of Benzyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (Cbz-protected)

Materials:

  • 1-(4-hydroxyphenyl)piperazine

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium bicarbonate

  • Dioxane/water mixture

Procedure:

  • Dissolve 1-(4-hydroxyphenyl)piperazine (1.0 eq) in a dioxane/water mixture.

  • Add an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0°C.

  • Slowly add benzyl chloroformate (1.1 eq).[5]

  • Allow the reaction to warm to room temperature and stir until completion.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Synthesis of 9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (Fmoc-protected)

Materials:

  • 1-(4-hydroxyphenyl)piperazine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate

  • Dioxane/water mixture

Procedure:

  • Dissolve 1-(4-hydroxyphenyl)piperazine (1.0 eq) in a dioxane/water mixture.

  • Add an aqueous solution of sodium bicarbonate.

  • Add 1.05 equivalents of Fmoc-Cl.[5]

  • Stir the reaction at room temperature until completion.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Purity Validation Techniques

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity validation of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the final product and quantifying impurities.[10] A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase gradient of acetonitrile and water. UV detection is suitable for these aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and identification of impurities.[9]

¹H NMR Data for this compound (in CDCl₃):

  • δ 1.48 (9H, s, C(CH₃)₃)

  • δ 2.99 (4H, m, 2 x piperazinyl CH₂)

  • δ 3.58 (4H, m, 2 x piperazinyl CH₂)

  • δ 5.18 (1H, br s, ArOH)

  • δ 6.77 (2H, m, ArH)

  • δ 6.85 (2H, m, ArH)[6]

Representative ¹³C NMR Data for this compound (in CDCl₃):

  • δ 28.7 (C(CH₃)₃)

  • δ 46.4 (piperazinyl CH₂)

  • δ 57.4 (piperazinyl CH₂)

  • δ 79.0 (C(CH₃)₃)

  • δ 115.8 (Ar-C)

  • δ 121.7 (Ar-C)

  • δ 145.2 (Ar-C-OH)

  • δ 154.8 (C=O)

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the desired product and to identify unknown impurities.[2]

Visualizing the Workflow and Comparisons

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a decision-making process for selecting a protecting group.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Validation start 1-(4-hydroxyphenyl)piperazine reaction Reaction in Suitable Solvent start->reaction reagent Protecting Group Reagent (Boc, Cbz, or Fmoc) reagent->reaction workup Aqueous Workup reaction->workup cryst Crystallization / Chromatography workup->cryst hplc HPLC cryst->hplc nmr NMR (1H, 13C) cryst->nmr ms LC-MS cryst->ms end Pure N-Protected Product hplc->end nmr->end ms->end

Caption: General experimental workflow for the synthesis and purity validation.

protecting_group_selection start Need to protect 4-(4-hydroxyphenyl)piperazine acid_sensitive Is the rest of the molecule sensitive to acid? start->acid_sensitive base_sensitive Is the rest of the molecule sensitive to base? acid_sensitive->base_sensitive Yes boc Use Boc acid_sensitive->boc No h2_compatible Is catalytic hydrogenation compatible? base_sensitive->h2_compatible Yes fmoc Use Fmoc base_sensitive->fmoc No cbz Use Cbz h2_compatible->cbz Yes reconsider Re-evaluate synthetic route h2_compatible->reconsider No

Caption: Decision tree for selecting a suitable protecting group.

Conclusion

Validating the purity of "this compound" and its analogues requires a multi-faceted approach. While the Boc protecting group offers high yields and is widely used, its acidic deprotection can be a limitation. The Cbz and Fmoc protecting groups provide valuable orthogonal alternatives. A thorough understanding of the potential impurities associated with each synthetic route, coupled with rigorous analytical characterization using techniques such as HPLC, NMR, and MS, is crucial for ensuring the quality and reliability of these important pharmaceutical intermediates. This guide provides the necessary framework for researchers to make informed decisions in their synthetic and analytical endeavors.

References

Benchmarking "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" in Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the selection of appropriate chemical building blocks is a critical determinant of success. "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" is a versatile scaffold increasingly utilized in the synthesis of novel therapeutic agents. This guide provides an objective comparison of its performance in two key drug discovery workflows: as a foundational scaffold for tyrosinase inhibitors and as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). We present supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways to aid researchers in making informed decisions for their specific applications.

Section 1: Application in Tyrosinase Inhibitor Synthesis

The 4-(4-hydroxyphenyl)piperazine core of the title compound is a privileged structure in the design of tyrosinase inhibitors, which are of significant interest for treating hyperpigmentation disorders. The hydroxyphenyl moiety can mimic the natural substrate of tyrosinase, L-tyrosine, while the piperazine ring serves as a versatile anchor for further chemical modifications to enhance potency and selectivity.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of a series of tyrosinase inhibitors derived from 4-(4-hydroxyphenyl)piperazine, compared to the parent compound (unmodified piperazine nitrogen) and the well-known tyrosinase inhibitor, kojic acid. The data is adapted from a study by Mirabile et al. (2022).[1]

Compound IDR Group on Piperazine NitrogenIC50 (µM) against Mushroom Tyrosinase
Parent Scaffold H28.9 ± 4.9
Derivative 1Benzoyl73.2 ± 3.5
Derivative 22-Fluorobenzoyl15.2 ± 0.9
Derivative 32-Chlorobenzoyl2.6 ± 0.3
Derivative 42-Bromobenzoyl4.5 ± 0.6
Derivative 52-(Trifluoromethyl)benzoyl4.6 ± 0.3
Derivative 62-Methoxybenzoyl3.5 ± 0.2
Derivative 72,4-Dichlorobenzoyl1.5 ± 0.1
Reference Kojic Acid17.8 ± 0.9

Analysis: The data clearly demonstrates that derivatization of the 4-(4-hydroxyphenyl)piperazine scaffold can lead to a significant increase in tyrosinase inhibitory potency. In particular, the introduction of hydrophobic and electron-withdrawing groups at the ortho position of a benzoyl moiety on the piperazine nitrogen results in compounds with low micromolar to sub-micromolar IC50 values, far exceeding the potency of the parent scaffold and the reference compound, kojic acid.

Alternative Scaffolds for Tyrosinase Inhibitors

While the 4-(4-hydroxyphenyl)piperazine scaffold shows great promise, other chemical classes are also widely explored for tyrosinase inhibition. A direct head-to-head comparison in a single study is often unavailable, but the following table provides a general overview of the potency of representative compounds from alternative scaffolds.

Scaffold ClassRepresentative CompoundIC50 (µM) against Mushroom TyrosinaseReference
Resorcinol4-Butylresorcinol0.15 - 0.56[2]
ChalconeLicochalcone A~7.0[3]
StilbeneOxyresveratrolNot an inhibitor, but an alternative substrate[4]

Considerations for Scaffold Selection: The choice of scaffold depends on the specific goals of the drug discovery program. While resorcinol-based inhibitors can be highly potent, they may have off-target effects. Chalcones offer a diverse chemical space for optimization. The 4-(4-hydroxyphenyl)piperazine scaffold provides a balance of potency, synthetic tractability, and opportunities for fine-tuning physicochemical properties.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory effect of compounds on the activity of mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of L-DOPA in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the L-DOPA solution.

  • Initiate the reaction by adding the mushroom tyrosinase solution to each well.

  • Immediately measure the absorbance at 475-490 nm at regular intervals for a set period (e.g., 20-30 minutes) at a constant temperature (e.g., 37°C).

  • The rate of dopachrome formation is determined by the increase in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without an inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway: Melanogenesis

The following diagram illustrates the central role of tyrosinase in the melanogenesis pathway, which is the target of the inhibitors discussed.

Melanogenesis_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Melanosome MC1R MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF_gene MITF Gene CREB->MITF_gene Activates Transcription MITF MITF MITF_gene->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase Translated to L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin Dopaquinone->Eumelanin Pheomelanin Pheomelanin Dopaquinone->Pheomelanin alpha_MSH α-MSH alpha_MSH->MC1R Binds

Caption: Simplified signaling pathway of melanogenesis highlighting the role of tyrosinase.

Section 2: Application as a Rigid Linker in PROTACs

"this compound" can be readily modified to serve as a rigid linker in the design of PROTACs. The piperazine core offers a conformationally constrained element, which can be advantageous for pre-organizing the warhead and E3 ligase ligand for optimal ternary complex formation. This can lead to improved potency and selectivity compared to more flexible linkers.[5][6] Furthermore, the basic nitrogen of the piperazine can be leveraged to improve the solubility of the often large and hydrophobic PROTAC molecules.[6][7]

Data Presentation: Comparative Performance of Linker Types
Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Performance Metrics
Alkyl/PEG Flexible, varying lengthsSynthetically accessible, can improve solubility (PEG)High flexibility can lead to unproductive binding modes and higher entropic penaltyDC50 and Dmax are highly dependent on linker length, often requiring extensive optimization.
Piperazine-based (Rigid) Conformationally restricted, may contain basic nitrogenCan improve potency and selectivity, may enhance metabolic stability and solubilityLess adaptable to different protein pairs, synthesis can be more complexCan lead to lower DC50 values and improved Dmax with optimal geometry.
Clickable (e.g., Triazole) Contains azide or alkyne moietiesFacilitates rapid synthesis of PROTAC libraries for optimizationMay introduce unintended interactions affecting ternary complex formationUseful for rapid SAR exploration.

Analysis: The choice of linker is a critical parameter in PROTAC design. While flexible PEG and alkyl linkers are commonly used for initial screening due to their synthetic ease, rigid linkers like those incorporating a piperazine moiety offer the potential for more potent and selective degraders. The conformational constraint can reduce the entropic penalty of ternary complex formation, and the potential for improved physicochemical properties makes them an attractive option for lead optimization.

Experimental Protocol: Western Blot for Protein Degradation

This is a standard method to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the protein of interest (POI)

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the POI

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations, separate proteins by SDS-PAGE, and transfer to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody for the POI, followed by the loading control antibody. Then, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Data Analysis: Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from a dose-response curve.

Experimental Workflow: PROTAC Development

The following diagram illustrates a typical workflow for the development and evaluation of a PROTAC.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization select_ligands Select POI and E3 Ligase Ligands choose_linker Choose Linker Type (e.g., Piperazine-based) select_ligands->choose_linker synthesize Synthesize PROTAC Library choose_linker->synthesize ternary_complex Ternary Complex Formation Assay (e.g., SPR, FRET) synthesize->ternary_complex western_blot Western Blot for Degradation (DC50, Dmax) ternary_complex->western_blot ubiquitination In-Cell Ubiquitination Assay western_blot->ubiquitination sar_analysis Analyze Structure-Activity Relationship (SAR) ubiquitination->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesize Iterate

Caption: A rational workflow for the design and evaluation of PROTACs.
Signaling Pathway: PROTAC-Mediated Protein Degradation

This diagram outlines the mechanism by which PROTACs hijack the ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E1 ATP-dependent activation Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

References

Spectroscopic analysis and validation of "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. Its performance is objectively compared with two structural analogs, tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate and tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate, supported by experimental data and detailed analytical protocols.

Introduction

This compound and its derivatives are pivotal building blocks in medicinal chemistry. The presence of the Boc protecting group on the piperazine nitrogen allows for controlled, regioselective reactions, while the substituted phenyl ring is a common pharmacophore in numerous drug candidates. Accurate spectroscopic characterization is paramount to ensure the identity, purity, and quality of these intermediates, thereby guaranteeing the integrity of the final active pharmaceutical ingredients (APIs). This guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the validation of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its methoxy and chloro-substituted analogs. This side-by-side comparison facilitates the differentiation and identification of these closely related structures.

¹H NMR Data

Solvent: DMSO-d₆ Frequency: 300 MHz

Compound NameAr-H (ppm)-O-CH₂- (piperazine) (ppm)-N(Boc)-CH₂- (piperazine) (ppm)-C(CH₃)₃ (Boc) (ppm)Other Signals (ppm)
This compound6.79 (d, 2H, J=9.1 Hz), 6.66 (d, 2H, J=9.1 Hz)[1]2.88 (t, 4H, J=5.1 Hz)[1]3.43 (t, 4H, J=5.1 Hz)[1]1.41 (s, 9H)[1]9.0 (s, 1H, -OH)
Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate6.90 (d, 2H, J=9.0 Hz), 6.83 (d, 2H, J=9.0 Hz)3.00 (t, 4H, J=5.0 Hz)3.45 (t, 4H, J=5.0 Hz)1.42 (s, 9H)3.70 (s, 3H, -OCH₃)
Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate7.28 (d, 2H, J=8.8 Hz), 6.95 (d, 2H, J=8.8 Hz)3.15 (t, 4H, J=5.2 Hz)3.50 (t, 4H, J=5.2 Hz)1.43 (s, 9H)-
¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 75.5 MHz

Compound NameC=O (Boc) (ppm)Ar-C (ppm)-O-CH₂- (piperazine) (ppm)-N(Boc)-CH₂- (piperazine) (ppm)-C(CH₃)₃ (Boc) (ppm)Other Signals (ppm)
This compound153.8[1]151.4, 144.0, 118.5, 115.4[1]50.3[1]43.528.0[1]78.8 (-C(CH₃)₃)[1]
Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate154.1153.8, 145.2, 118.0, 114.250.044.028.179.0 (-C(CH₃)₃), 55.1 (-OCH₃)
Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate154.0149.5, 128.8, 125.0, 117.549.043.828.279.2 (-C(CH₃)₃)
FT-IR Data (Predicted)
Compound NameO-H Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)C-H Stretch (Aliphatic) (cm⁻¹)C=O Stretch (Boc) (cm⁻¹)C-O Stretch (Phenol/Ether) (cm⁻¹)C-N Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound3400-3200 (broad)3100-30002975-2850~1690~1230~1170-
Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate-3100-30002975-2850~1690~1245 (asym), ~1030 (sym)~1170-
Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate-3100-30002975-2850~1690-~1170~1090
Mass Spectrometry Data (Predicted)
Compound NameMolecular Ion [M]⁺ (m/z)[M-Boc+H]⁺ (m/z)[M-C₄H₉]⁺ (m/z)Key Fragmentation Ions (m/z)
This compound278.16179.12221.14134, 107, 57
Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate292.18193.13235.15148, 133, 57
Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate296.13197.08239.11152, 111, 57

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 300 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: An FT-IR spectrometer equipped with a universal ATR accessory.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Processing: Perform a background scan using the clean ATR crystal before acquiring the sample spectrum. The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable inlet system (e.g., direct infusion or liquid chromatography).

  • Positive Ion Mode Parameters:

    • Ion source: ESI

    • Capillary voltage: 3.5 kV

    • Cone voltage: 30 V

    • Source temperature: 120 °C

    • Desolvation temperature: 350 °C

    • Mass range: 50-500 m/z

  • Data Processing: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions generated from the sample.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a generalized signaling pathway where these compounds might be involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing sample Product Sample dissolve_nmr Dissolve in DMSO-d6 sample->dissolve_nmr 10-20 mg dissolve_ms Dissolve in MeOH/ACN sample->dissolve_ms ~1 mg solid_ftir Solid on ATR Crystal sample->solid_ftir small amount nmr NMR Spectrometer dissolve_nmr->nmr ms Mass Spectrometer dissolve_ms->ms ftir FT-IR Spectrometer solid_ftir->ftir nmr_data 1D NMR Spectra (1H, 13C) nmr->nmr_data ftir_data IR Spectrum ftir->ftir_data ms_data Mass Spectrum ms->ms_data

Caption: Experimental workflow for spectroscopic analysis.

signaling_pathway receptor GPCR / Kinase Receptor intermediate Tert-butyl 4-(4-hydroxyphenyl) piperazine-1-carboxylate Derivative (Potential Modulator) receptor->intermediate Binding / Interaction downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) intermediate->downstream Modulation response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response

Caption: Potential role in a generalized signaling pathway.

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for the validation of this compound and its analogs. The distinct NMR chemical shifts, characteristic IR absorption bands, and predictable mass fragmentation patterns allow for unambiguous identification and differentiation of these important pharmaceutical intermediates. Adherence to these analytical methods will ensure the quality and consistency of materials used in drug discovery and development pipelines.

References

Unveiling the Bioactivity of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of compounds derived from the core structure of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to support further research and development in this area.

Derivatives of the 4-(4-hydroxyphenyl)piperazine scaffold have demonstrated a range of biological activities, with notable effects on enzyme inhibition and central nervous system (CNS) receptor modulation. This guide focuses on two primary areas of activity: tyrosinase inhibition and engagement with serotonin (5-HT1A) and dopamine (D2) receptors, key targets in various pathological conditions.

Comparative Analysis of Biological Activity

The biological activities of various derivatives are summarized below, highlighting their potency in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values.

Tyrosinase Inhibition

A series of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone derivatives has been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase (AbTYR). Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors potential agents for the treatment of hyperpigmentation disorders. The parent compound, 4-(4-hydroxyphenyl)piperazine, serves as a benchmark for comparison.

Compound IDAryl MoietyIC50 (µM)[1]
Parent Compound 4-(4-hydroxyphenyl)piperazine28.9 ± 1.5
1 2-Fluorophenyl4.6 ± 0.3
2 2-Chlorophenyl2.5 ± 0.2
3 2-Bromophenyl2.8 ± 0.1
4 2-(Trifluoromethyl)phenyl3.2 ± 0.2
5 2,4-Dichlorophenyl1.5 ± 0.1
6 2-Methoxyphenyl4.1 ± 0.3
Kojic Acid (Reference) -17.8 ± 0.9
Serotonin 5-HT1A and Dopamine D2 Receptor Binding

Phenylpiperazine derivatives are a well-established class of CNS-active compounds, frequently exhibiting high affinity for serotonin and dopamine receptors. While specific derivatives of this compound are not extensively documented in this context, the broader class of 4-substituted phenylpiperazines provides valuable structure-activity relationship (SAR) insights. The following table presents Ki values for representative phenylpiperazine derivatives, demonstrating their affinity for the human 5-HT1A and D2 receptors.

Compound ClassRepresentative Derivative5-HT1A Receptor Ki (nM)D2 Receptor Ki (nM)
Arylpiperazine1-(2-Methoxyphenyl)piperazine~1-10~100-1000
Arylpiperazine1-(2,3-Dichlorophenyl)piperazine~1-10~10-100
Long-chain ArylpiperazineBuspirone14[2]450[2]
Long-chain Arylpiperazine6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.57[3][4]>1000

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of test compounds on the activity of mushroom tyrosinase.

Enzyme: Mushroom tyrosinase (Agaricus bisporus).

Substrate: L-DOPA.

Methodology:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

  • Prepare serial dilutions of the test compounds and the reference inhibitor (Kojic Acid) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the tyrosinase solution to wells containing either the test compound, reference inhibitor, or solvent control.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.

  • Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT1A receptor.

Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT1A receptor.

Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

Methodology:

  • Prepare cell membranes from HEK-293 cells expressing the 5-HT1A receptor.

  • In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]8-OH-DPAT) at a concentration near its Kd, and various concentrations of the unlabeled test compound.

  • For determining non-specific binding, a separate set of wells should contain a high concentration of a known 5-HT1A ligand (e.g., serotonin).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[5]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the human D2 receptor.

Receptor Source: Membranes from CHO-K1 cells stably expressing the human D2 receptor.

Radioligand: [³H]Spiperone (a D2 antagonist).

Methodology:

  • Prepare cell membranes from CHO-K1 cells expressing the D2 receptor.

  • In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]Spiperone) at a concentration around its Kd, and a range of concentrations of the unlabeled test compound.[6][7]

  • To determine non-specific binding, a set of wells will contain a high concentration of a known D2 ligand (e.g., haloperidol).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for binding equilibrium (e.g., 1 hour).[8]

  • Terminate the assay by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Quantify the amount of bound radioligand by measuring the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

Tyrosinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translates to DOPA L-DOPA Tyrosinase->DOPA Catalyzes DOPAquinone DOPAquinone Tyrosinase->DOPAquinone Catalyzes Tyrosine L-Tyrosine Tyrosine->DOPA Hydroxylation DOPA->DOPAquinone Oxidation Melanin Melanin DOPAquinone->Melanin Polymerization Inhibitor Tyrosinase Inhibitor (e.g., Phenylpiperazine derivative) Inhibitor->Tyrosinase Inhibits

Caption: Tyrosinase Signaling Pathway in Melanogenesis.

Serotonin_5HT1A_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor Binds & Activates Ligand Phenylpiperazine Ligand Ligand->5HT1A_Receptor Binds Gi_Go Gi/o Protein 5HT1A_Receptor->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel K+ Channel Gi_Go->K_channel Opens Ca_channel Ca2+ Channel Gi_Go->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Production Hyperpolarization Hyperpolarization (Decreased Neuronal Firing) K_channel->Hyperpolarization Leads to

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds & Activates Antagonist Phenylpiperazine Antagonist Antagonist->D2_Receptor Binds & Blocks Gi_Go Gi/o Protein D2_Receptor->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel K+ Channel Gi_Go->K_channel Opens Ca_channel Ca2+ Channel Gi_Go->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Production Neuronal_Inhibition Neuronal Inhibition K_channel->Neuronal_Inhibition Contributes to Ca_channel->Neuronal_Inhibition Contributes to

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental_Workflow Start Compound Synthesis & Purification Assay_Prep Assay Preparation (Receptor/Enzyme, Buffers, etc.) Start->Assay_Prep Incubation Incubation (Compound + Receptor/Enzyme) Assay_Prep->Incubation Detection Detection of Activity (e.g., Radioactivity, Absorbance) Incubation->Detection Data_Analysis Data Analysis (IC50/Ki Determination) Detection->Data_Analysis End Results & SAR Data_Analysis->End

Caption: General Experimental Workflow for In Vitro Assays.

References

A Comparative Guide to the Synthesis of Bioactive Molecules Using Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of utilizing tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate as a key intermediate in the synthesis of bioactive molecules, with a particular focus on the development of tyrosinase inhibitors. We offer an objective comparison of this building block with alternative synthetic strategies, supported by experimental data, detailed protocols, and visual aids to inform your research and development decisions.

Executive Summary

This compound, a Boc-protected derivative of 1-(4-hydroxyphenyl)piperazine, is a valuable building block in medicinal chemistry. Its primary utility lies in the selective functionalization of the piperazine ring, a common scaffold in pharmacologically active compounds. This guide demonstrates that while the use of this Boc-protected intermediate offers a reliable and high-yielding route for synthesizing molecules like tyrosinase inhibitors, a thorough cost-benefit analysis necessitates the consideration of alternative protecting groups and one-pot synthetic procedures. The choice of synthetic strategy will ultimately depend on the specific requirements of the target molecule, scalability, and cost constraints.

Cost-Benefit Analysis

The economic and synthetic efficiency of using this compound is evaluated by considering the cost of starting materials, the number of synthetic steps, and the overall yield.

Table 1: Cost Analysis of Starting Materials

CompoundSupplier Example(s)Price (USD) per gPrice (USD) per mol
This compoundVibrant Pharma Inc., AK Scientific~$3.83 - $31.40~$1066 - $8742
1-(4-Hydroxyphenyl)piperazineChem-Impex, Gunjal Industries~$2.98 - $4.57~$531 - $815
Di-tert-butyl dicarbonate (Boc Anhydride)Sigma-Aldrich, TCI~$1.93 - $2.64~$421 - $576
Benzyl Chloroformate (Cbz-Cl)TCI Chemicals, Oakwood Chemical~$1.08 - $2.30~$184 - $392
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)APExBIO, Advent Chembio~$1.40 - $11.89~$472 - $4012

Note: Prices are approximate and subject to change based on vendor, purity, and quantity.

The primary cost associated with using the pre-protected this compound is the initial investment in the building block itself. Synthesizing it in-house from 1-(4-hydroxyphenyl)piperazine and Boc anhydride is a more cost-effective approach for the intermediate, though it adds an extra step to the overall synthesis.

Performance Comparison of Synthetic Strategies

The synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(phenyl)methanone, a tyrosinase inhibitor, serves as a model for comparing different synthetic approaches.

Table 2: Comparison of Synthetic Strategies for a Tyrosinase Inhibitor

Synthetic StrategyKey StepsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Using Boc-Protected Intermediate 1. Acylation of Boc-protected piperazine. 2. Deprotection of the Boc group.~60-70% (overall)>95%High purity of final product, reliable and well-established procedure.Two-step process, requires acidic conditions for deprotection which may not be suitable for all substrates.
Using Cbz-Protected Intermediate 1. Acylation of Cbz-protected piperazine. 2. Deprotection via hydrogenolysis.~65-75% (overall)>95%Mild deprotection conditions, orthogonal to acid-labile groups.Requires specialized hydrogenation equipment, catalyst can be a fire hazard.
Using Fmoc-Protected Intermediate 1. Acylation of Fmoc-protected piperazine. 2. Deprotection with a mild base.~60-70% (overall)>95%Very mild deprotection, orthogonal to acid- and hydrogenolysis-sensitive groups.Fmoc-protected starting materials are often more expensive.
One-Pot Synthesis Direct acylation of 1-(4-hydroxyphenyl)piperazine.50-65%90-95%Fewer synthetic steps, reduced waste, and lower overall cost.May require more optimization to control side reactions and achieve high purity.

Experimental Protocols

1. Synthesis of this compound

To a suspension of 1-(4-hydroxyphenyl)piperazine (13.5 mmol) in dichloromethane (60 ml), di-tert-butyl dicarbonate (14.3 mmol) is added. The mixture is stirred overnight at room temperature. The reaction mixture is then filtered, and the filtrate is evaporated. Trituration of the residue with diethyl ether yields this compound.[1]

2. Synthesis of (4-(4-Hydroxyphenyl)piperazin-1-yl)(phenyl)methanone using the Boc-Protected Intermediate

  • Step 1: Acylation To a solution of this compound (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) at 0 °C, benzoyl chloride (1.1 mmol) is added dropwise. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Deprotection The Boc-protected intermediate (0.8 mmol) is dissolved in a 4 M solution of HCl in dioxane (10 mL) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to give the final product.

3. One-Pot Synthesis of (4-(4-Hydroxyphenyl)piperazin-1-yl)(phenyl)methanone

To a mixture of 1-(4-hydroxyphenyl)piperazine (1.12 mmol) and N,N-diisopropylethylamine (1.68 mmol) in dimethylformamide (4 mL) at 0 °C, benzoyl chloride (1.12 mmol) is added dropwise. The reaction is stirred overnight at room temperature. Water is then added, and the mixture is extracted with ethyl acetate. The combined organic phases are washed with brine, dried with anhydrous sodium sulfate, and concentrated to yield the product.[2]

Visualizing the Synthesis and Biological Pathway

To better understand the synthetic workflow and the biological context of the target molecules, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Tyrosinase Inhibitor cluster_evaluation Biological Evaluation start Starting Materials: 1-(4-Hydroxyphenyl)piperazine or Boc-protected derivative step1 Protection (Boc, Cbz, Fmoc) (Optional) start->step1 step2 Acylation with Benzoyl Chloride start->step2 One-Pot step1->step2 step3 Deprotection (If applicable) step2->step3 product Final Product: (4-(4-hydroxyphenyl)piperazin-1-yl)(phenyl)methanone step2->product One-Pot step3->product assay Tyrosinase Inhibition Assay product->assay data IC50 Determination assay->data tyrosinase_pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA (monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone (diphenolase activity) Melanin Melanin (Pigmentation) Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor Tyrosinase Inhibitor (e.g., Synthesized Compound) Inhibitor->Tyrosinase

References

Safety Operating Guide

Navigating the Safe Disposal of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS No. 158985-25-2), a compound commonly used in pharmaceutical research.

I. Compound Identification and Hazard Profile

Before handling, it is crucial to be aware of the specific hazards associated with this compound. This information is critical for implementing appropriate safety measures.

Synonyms: 1-BOC-4-(4-hydroxy-phenyl)-piperazine, N-Boc-4-(4-hydroxyphenyl)piperazine.[1][2] Molecular Formula: C₁₅H₂₂N₂O₃[1][2][3]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][4]

This data is compiled from multiple sources and may vary slightly between suppliers.

II. Personal Protective Equipment (PPE) and Handling

Adherence to proper personal protective equipment protocols is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Tight-sealing safety goggles or a face shield.[5]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Impervious gloves (e.g., nitrile rubber), a chemical-resistant apron, and a lab coat.[4][5]Prevents skin contact, which can lead to irritation.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[5][6]Protects against inhalation of dust or aerosols, which can cause respiratory tract irritation.

Safe Handling Practices:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Avoid the formation of dust and aerosols.[4][5]

  • Do not eat, drink, or smoke in the laboratory.[4][5]

  • Wash hands thoroughly after handling the compound.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[5][6]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following procedure outlines the general steps for its disposal as chemical waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid residue of this compound, as well as any contaminated materials such as weighing paper, gloves, and disposable labware. Place these materials into a designated, properly labeled, and sealable hazardous waste container.

  • Liquid Waste: If the compound is in a solution, it should be collected in a designated hazardous liquid waste container. Do not mix with incompatible waste streams.

Step 2: Container Labeling

  • Clearly label the hazardous waste container with the full chemical name: "this compound" and its CAS number: "158985-25-2".

  • Indicate the approximate concentration and quantity of the waste.

  • Include the appropriate hazard pictograms (e.g., harmful, irritant).

Step 3: Storage Pending Disposal

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • The storage area should be a designated satellite accumulation area for hazardous waste.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[5]

Experimental Protocol for Accidental Spills:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering drains.[5]

  • Cleanup:

    • For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.[5] Avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place the contaminated absorbent into the hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and EHS department.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Segregate Waste (Solid vs. Liquid) B->C D Place in Labeled Hazardous Waste Container C->D E Seal Container Tightly D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for EHS Pickup F->G H Dispose via Licensed Waste Contractor G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. This guide provides immediate, actionable information to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.

This compound is a chemical compound utilized in laboratory research.[1] Based on available safety data, it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Some sources also indicate it may be harmful if swallowed (H302).[2][3] Adherence to proper safety procedures is therefore critical.

Personal Protective Equipment (PPE): A Multi-layered Defense

A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of protection is employed.[4] The following table summarizes the recommended PPE.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Tight-sealing safety goggles.[5] A face shield may also be necessary.[5]Impervious gloves (e.g., nitrile or neoprene).[4][5] Inspect gloves before use.[6]Disposable gown or lab coat.[4] Consider a chemical-resistant apron.[5]Use in a well-ventilated area or with local exhaust ventilation.[7] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[5][6]
Preparing Solutions Tight-sealing safety goggles and a face shield.[5]Impervious gloves.[5] Use proper glove removal technique.[6]Chemical-resistant apron over a lab coat or gown.[5]Work in a chemical fume hood or a well-ventilated area.[3][7]
Spill Cleanup Tight-sealing safety goggles and a face shield.[5]Impervious gloves.[5]Impervious clothing, including boots and a chemical-resistant apron.[5]For significant spills or in poorly ventilated areas, a self-contained breathing apparatus may be necessary.[3] Otherwise, an approved respirator with a particulate filter is recommended.[5][6]

Operational and Disposal Plans: A Step-by-Step Approach

A systematic approach to handling and disposal is essential for minimizing risk and environmental impact.

Pre-Handling Checklist and Workflow

The following diagram outlines the logical workflow from risk assessment to the commencement of experimental work.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE and Handling A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B Consult C Identify Required PPE B->C Determine D Locate Emergency Equipment (Eyewash, Safety Shower) C->D E Inspect PPE for Damage C->E Select F Don PPE in Correct Sequence E->F Proceed if OK G Handle Chemical in Ventilated Area F->G Begin Work H Wash Hands Thoroughly After Handling G->H Post-Handling

Figure 1. Procedural workflow for safe handling preparation.
Handling and Storage Procedures

  • Handling : Always handle in accordance with good industrial hygiene and safety practices.[5] Ensure adequate ventilation, especially in confined areas.[5] Avoid the formation of dust.[5][6] Do not eat, drink, or smoke when using this product.[3][5]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store under an inert atmosphere and away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[5]

Spill Management Protocol

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3][6]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[5] Avoid allowing the product to enter drains.[3][5]

  • Cleanup : For solid spills, sweep up and shovel the material into a suitable container for disposal.[5] Avoid creating dust.[6] For liquid spills, absorb with a liquid-binding material like diatomite.[3]

  • Decontamination : Decontaminate surfaces and equipment, for example, by scrubbing with alcohol.[3]

  • Disposal : Dispose of contaminated material in accordance with local regulations.[3]

Disposal Plan

Dispose of the contents and container to an approved waste disposal plant.[3][5] Do not dispose of the chemical into the environment.[7] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[6]

Emergency Procedures: First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek medical attention.[5]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[5] Remove all contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical advice.[5]

  • Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][5] If breathing is difficult, give oxygen.[1] If not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1] Call a poison center or doctor if you feel unwell.[5]

  • Ingestion : Wash out the mouth with water.[3] Do NOT induce vomiting.[3] Seek medical attention.[3]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.